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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Novel Bis-Methoxyoxane Triol Compounds

Abstract The stereoselective synthesis of polyhydroxylated compounds containing oxane rings is of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active natural pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The stereoselective synthesis of polyhydroxylated compounds containing oxane rings is of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active natural products. This guide provides a comprehensive, in-depth technical overview of a proposed synthetic pathway for novel bis-methoxyoxane triol compounds. The presented methodology is grounded in established chemical principles and draws from proven synthetic strategies for stereoselective triol formation and ether cyclization. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed roadmap from precursor selection to the characterization of the final compounds.

Introduction: The Significance of Polyhydroxylated Oxanes

Polyhydroxylated oxanes are a class of organic molecules characterized by a six-membered tetrahydropyran ring system adorned with multiple hydroxyl groups. This structural motif is a key pharmacophore in a wide array of natural products, including many antibiotics and anticancer agents. The precise spatial arrangement of the hydroxyl groups is often critical for their biological activity, making stereoselective synthesis a paramount challenge. The introduction of methoxy groups can further modulate the compound's pharmacokinetic properties, such as solubility and metabolic stability. The "bis" designation in the target compounds suggests a dimeric structure, which can enhance binding affinity to biological targets.

The synthetic challenge lies in controlling the stereochemistry at multiple centers while constructing the oxane rings. This guide will detail a rational, multi-step approach to address these challenges, culminating in the synthesis of a novel class of bis-methoxyoxane triol compounds.

Proposed Synthetic Strategy: A Convergent Approach

A convergent synthetic strategy is proposed, wherein two key fragments are synthesized and then coupled to form the final bis-oxane structure. This approach allows for greater flexibility and efficiency compared to a linear synthesis. The overall workflow is depicted below:

Synthetic_Workflow cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Coupling and Final Product Formation A1 Starting Material A A2 Stereoselective Triol Formation A1->A2 A3 Selective Protection A2->A3 A4 Oxane Ring Formation A3->A4 A5 Fragment A (Methoxyoxane Alcohol) A4->A5 C1 Coupling of Fragments A and B A5->C1 B1 Starting Material B B2 Functional Group Manipulation B1->B2 B3 Fragment B (Activated Diepoxide) B2->B3 B3->C1 C2 Deprotection C1->C2 C3 Final Bis-Methoxyoxane Triol C2->C3

Figure 1: Proposed convergent synthetic workflow for bis-methoxyoxane triol compounds.

The synthesis begins with the stereoselective formation of a protected triol, which is then cyclized to form the core methoxyoxane ring of Fragment A. A separate synthetic route yields an activated diepoxide (Fragment B) that serves as the linker. Finally, a coupling reaction between two equivalents of Fragment A and one equivalent of Fragment B, followed by deprotection, affords the target bis-methoxyoxane triol.

Detailed Experimental Protocols

Synthesis of Fragment A: The Methoxyoxane Alcohol

The synthesis of Fragment A is a critical phase that establishes the stereochemistry of the final product. The proposed route leverages a stereoselective hydrosilylation reaction to control the 1,3-diol relationship, a strategy that has proven effective for the synthesis of syn- and anti-1,3,5-triols.[1]

Step 1: Stereoselective Double Allylboration

The synthesis commences with a double allylboration of a suitable aldehyde to generate a 1,5-diol with controlled stereochemistry.

  • Protocol:

    • To a solution of the starting aldehyde (1.0 eq) in anhydrous THF at -78 °C, add a solution of the allylborating agent (e.g., Brown's allylborane, 2.2 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 1,5-diol.

Step 2: Selective Protection of the 1,5-Diol

To differentiate the hydroxyl groups for subsequent reactions, a selective protection strategy is employed.

  • Protocol:

    • Dissolve the 1,5-diol (1.0 eq) in anhydrous CH2Cl2.

    • Add a silylating agent (e.g., TBSCl, 1.1 eq) and an amine base (e.g., imidazole, 1.2 eq).

    • Stir the reaction at room temperature for 6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

    • The resulting mono-protected diol is typically used in the next step without further purification.

Step 3: Intramolecular Hydrosilylation for Oxane Ring Formation

The key ring-forming step involves an intramolecular hydrosilylation, which proceeds with high stereoselectivity.[1]

  • Protocol:

    • To a solution of the mono-protected diol (1.0 eq) in toluene, add a hydrosilane (e.g., HSiMe2Cl, 1.5 eq).

    • Add a catalytic amount of Karstedt's catalyst (0.5 mol %).

    • Heat the reaction mixture to 80 °C for 12 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the silyl-protected oxane.

Step 4: Deprotection to Yield Fragment A

The final step in the synthesis of Fragment A is the removal of the silyl protecting group.

  • Protocol:

    • Dissolve the silyl-protected oxane (1.0 eq) in THF.

    • Add a fluoride source (e.g., TBAF, 1.2 eq) and stir at room temperature for 2 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

    • Purify by column chromatography to yield Fragment A, the methoxyoxane alcohol.

Synthesis of Fragment B: The Activated Diepoxide Linker

Fragment B is a linker molecule designed to react with two equivalents of Fragment A. A diepoxide is a suitable choice for this purpose.

Step 1: Synthesis of a Diallyl Ether

  • Protocol:

    • To a solution of a diol (e.g., 1,4-butanediol, 1.0 eq) in DMF, add NaH (2.2 eq) portion-wise at 0 °C.

    • Stir for 30 minutes, then add allyl bromide (2.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Carefully quench with water and extract with diethyl ether.

    • Wash the organic layer with brine, dry, and concentrate to yield the diallyl ether.

Step 2: Epoxidation to Form Fragment B

  • Protocol:

    • Dissolve the diallyl ether (1.0 eq) in CH2Cl2.

    • Add a peroxy acid (e.g., m-CPBA, 2.5 eq) portion-wise at 0 °C.

    • Stir at room temperature for 24 hours.

    • Wash the reaction mixture with a saturated aqueous solution of NaHCO3 and then with brine.

    • Dry the organic layer and concentrate to yield Fragment B, the diepoxide.

Coupling and Final Product Formation

The final stage of the synthesis involves the coupling of the two fragments and subsequent deprotection.

Step 1: Coupling of Fragments A and B

The coupling reaction is an acid-catalyzed epoxide opening.[2]

Coupling_Mechanism cluster_0 Acid-Catalyzed Epoxide Opening Fragment_A 2 x Methoxyoxane-OH (Fragment A) Coupled_Product Coupled Bis-Methoxyoxane Fragment_A->Coupled_Product Fragment_B Diepoxide (Fragment B) Fragment_B->Coupled_Product Lewis_Acid Lewis Acid (e.g., BF3.OEt2) Lewis_Acid->Coupled_Product catalyst

Figure 2: Diagram of the key coupling reaction.

  • Protocol:

    • Dissolve Fragment A (2.1 eq) and Fragment B (1.0 eq) in anhydrous CH2Cl2 at 0 °C.

    • Add a Lewis acid catalyst (e.g., BF3·OEt2, 0.2 eq) dropwise.

    • Stir the reaction at 0 °C for 6 hours.

    • Quench with a saturated aqueous solution of NaHCO3.

    • Separate the layers and extract the aqueous layer with CH2Cl2.

    • Combine the organic layers, dry, and concentrate.

    • Purify by column chromatography to obtain the coupled product.

Step 2: Global Deprotection

If any protecting groups remain from the synthesis of Fragment A, they are removed in this final step to yield the bis-methoxyoxane triol.

  • Protocol:

    • Dissolve the coupled product in a suitable solvent system (e.g., THF/H2O).

    • Add an appropriate deprotecting agent (e.g., a strong acid for acid-labile protecting groups).

    • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Neutralize the reaction and extract the product.

    • Purify by preparative HPLC to obtain the final bis-methoxyoxane triol compound.

Characterization and Data

The structure and purity of all intermediates and the final product must be rigorously confirmed using a suite of analytical techniques.

Compound Technique Expected Key Data
1,5-Diol 1H NMRCharacteristic signals for carbinol protons (δ 3.5-4.5 ppm)
13C NMRSignals for hydroxyl-bearing carbons (δ 60-80 ppm)
Fragment A 1H NMRSignals for oxane ring protons and the remaining hydroxyl proton
Mass SpecMolecular ion peak corresponding to the calculated mass
Fragment B 1H NMRSignals for epoxide ring protons (δ 2.5-3.5 ppm)
Mass SpecMolecular ion peak corresponding to the calculated mass
Final Product 1H NMRComplex spectrum showing signals for both oxane rings and the linker
13C NMRA number of signals corresponding to the full carbon skeleton
HRMSHigh-resolution mass measurement to confirm elemental composition
HPLCSingle peak indicating high purity

Conclusion

This technical guide outlines a robust and scientifically sound synthetic strategy for the preparation of novel bis-methoxyoxane triol compounds. The proposed convergent approach allows for the efficient and stereocontrolled synthesis of these complex molecules. The detailed protocols and characterization guidelines provide a solid foundation for researchers and drug development professionals to embark on the synthesis of this promising class of compounds. The methodologies described herein are based on established and reliable chemical transformations, ensuring a high probability of success in the laboratory.

References

  • Stereoselective Synthesis of Syn,Syn- and Syn,Anti-1,3,5-Triols via Intramolecular Hydrosilylation of Substituted Pent-3-en-1,5-diols. PMC. Available at: [Link]

  • Synthesis of Enantiopure Triols from Racemic Baylis-Hillman Adducts Using a Diastereoselective Peroxidation Reaction. PMC. Available at: [Link]

  • Stereoselective Synthesis of Protected 1,2-Diols and 1,2,3-Triols by a Tandem Hydroboration−Coupling Sequence. Organic Letters. Available at: [Link]

  • Stereoselective synthesis of triol 6. ResearchGate. Available at: [Link]

  • One-Pot Regio- and Stereoselective Cyclization of 1,2,n-Triols. MSU Chemistry. Available at: [Link]

  • Combination of temperature and time of oxirane rings opening reaction for producing palm oil polyol as raw material of flexible polyurethane foam. ResearchGate. Available at: [Link]

  • Proposed mechanism for the synthesis of[1][3] bis‐oxazine derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Bis-1,3,4-Oxadiazoles Utilizing Monomers Derived from the Degradation of PET (Polyethylene Terephthalate) in an Eco-Friendly Manner. MDPI. Available at: [Link]

  • Study on Oxirane Cleavage (Oxirane Ring Opening) of Epoxidized Cardanol by Methanol and Characterization of Polyols. IJTSRD. Available at: [Link]

  • Synthesis and characterization of some bis(hydroxyalkyl)- and bis(hydroxyester)-functionalized disiloxanes. ResearchGate. Available at: [Link]

  • Bis-Oxadiazole Assemblies as NO-Releasing Anticancer Agents. PMC. Available at: [Link]

  • Synthesis of Marine Polycyclic Polyethers via Endo-Selective Epoxide-Opening Cascades. NIH. Available at: [Link]

  • Preparation of Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane and Investigation of Its Cationic UV-Curing Material Properties. PMC. Available at: [Link]

  • Synthesis A New Bis Oxazine and Thiazine Derivatives and Study Their Biological Activities. ResearchGate. Available at: [Link]

  • Synthesis of Linear and Branched Polycarbonate Polyols via Double Metal Cyanide-Catalyzed Ring-Opening (Co)polymerization of Epoxides. MDPI. Available at: [Link]

  • Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. MDPI. Available at: [Link]

  • Synthesis of bis(aryloxy)fluoromethanes using a heterodihalocarbene strategy. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of bis-aryloxyfluoromethanes. Beilstein Archives. Available at: [Link]

  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. PMC. Available at: [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Chromatography Online. Available at: [Link]

  • One-pot synthesis process of bis-ethylhexyloxyphenol methoxyphenyl triazine. Google Patents.
  • Application of Methoxy Polyethylene Glycols in Drug Discovery & Development. Sancus. Available at: [Link]

  • Biological Evaluation and Reverse Pharmacophore Mapping of Innovative Bis-Triazoles as Promising Anticancer Agents. The Open Medicinal Chemistry Journal. Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Characterization of Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) Analogs

Foreword: Navigating the Structural Complexity of Novel Oxane Analogs In the landscape of modern drug discovery and materials science, the family of oxane derivatives holds significant promise. These six-membered heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Structural Complexity of Novel Oxane Analogs

In the landscape of modern drug discovery and materials science, the family of oxane derivatives holds significant promise. These six-membered heterocyclic compounds, particularly those adorned with hydroxyl and methoxy functionalities, represent a rich scaffold for developing novel therapeutic agents and functional biomaterials. The precise characterization of these molecules is paramount to understanding their structure-activity relationships (SAR) and unlocking their full potential. This guide provides a comprehensive, in-depth framework for the characterization of a specific class of these compounds: analogs of Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol).

While the parent compound name suggests a dimeric structure of a substituted methoxyoxane, this guide will focus on the characterization of the monomeric analogs, which form the foundational understanding for more complex derivatives. We will delve into the critical aspects of synthesis, purification, and detailed structural elucidation, followed by an exploration of their potential biological activities. The methodologies presented herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with a trusted roadmap for their investigations.

Section 1: Synthesis and Purification of Methoxyoxane Analogs

The journey to characterizing any novel compound begins with its successful synthesis and purification. For analogs of (2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol), a common synthetic strategy involves the modification of readily available carbohydrate precursors.

Synthetic Strategy: A Generalized Approach

A prevalent method for the synthesis of such analogs is the glycosylation of a suitable aglycone or the modification of an existing glycoside.[1][2] The synthesis of oxazine derivatives, a related class of heterocyclic compounds, often involves the reaction of chalcone derivatives with urea.[3] While the specific reaction conditions will vary depending on the desired analog, a general workflow is outlined below.

Experimental Protocol: Synthesis of a (2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) Analog

  • Starting Material Selection: Begin with a commercially available, protected monosaccharide, such as a derivative of glucose or galactose. The choice of starting material will dictate the stereochemistry of the final product.

  • Introduction of the Methoxy Group: The methoxy group at the C-6 position can be introduced via a Williamson ether synthesis on a primary alcohol, after selective protection of the other hydroxyl groups.

  • Modification of the Anomeric Carbon: The anomeric carbon (C-1) is a key site for introducing diversity. It can be modified to introduce various aglycones through glycosylation reactions. For the parent compound, this would involve linking two oxane rings.

  • Deprotection: The final step involves the removal of protecting groups to yield the desired polyhydroxylated analog. This step must be carefully optimized to avoid side reactions.

  • Monitoring the Reaction: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are essential for monitoring the progress of the reaction and identifying the desired product.[4]

Purification of Highly Polar Analogs

A significant challenge in working with polyhydroxylated compounds is their high polarity, which can complicate purification.[5][6] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for this purpose, but method development is critical.

Table 1: HPLC Purification Parameters for Polar Oxane Analogs

ParameterRecommended SettingRationale
Column C18 or a more polar stationary phase (e.g., Phenyl-Hexyl)C18 columns are a good starting point, but for very polar compounds, a less hydrophobic phase may provide better retention and resolution.[7]
Mobile Phase A gradient of water and acetonitrile or methanol, with 0.1% formic acid or acetic acid.The acidic modifier improves peak shape and ionization efficiency for mass spectrometry detection.[7]
Gradient Start with a high aqueous percentage (e.g., 95% water) and gradually increase the organic solvent.This ensures that the highly polar compounds are retained on the column and then eluted as the mobile phase becomes less polar.[7]
Detection UV-Vis (if a chromophore is present) and/or Mass Spectrometry (MS).MS detection is highly recommended for its sensitivity and ability to confirm the molecular weight of the purified compound.[4]

Experimental Protocol: HPLC Purification

  • Sample Preparation: Dissolve the crude reaction mixture in the initial mobile phase (high aqueous content).

  • Method Development: Begin with a broad gradient to determine the approximate elution time of the target compound.

  • Optimization: Narrow the gradient around the elution time of the target compound to improve resolution from impurities.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired compound.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC and MS to confirm purity.

Section 2: Comprehensive Structural Elucidation

Once a pure analog is obtained, the next critical phase is the unambiguous determination of its three-dimensional structure. A combination of spectroscopic and crystallographic techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for determining the structure of carbohydrates and their derivatives in solution.[8][9][10] A suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity and stereochemistry.

Table 2: Key NMR Experiments for Oxane Analog Characterization

ExperimentInformation ObtainedRationale
¹H NMR Chemical shifts, coupling constants (J-values), and integration of proton signals.Provides initial information on the number and environment of protons. J-values are crucial for determining the relative stereochemistry of substituents on the oxane ring.[11]
¹³C NMR Chemical shifts of carbon signals.Indicates the number of unique carbon atoms and their chemical environment.
COSY (Correlation Spectroscopy) Correlation between J-coupled protons.Establishes proton-proton connectivity within the spin systems of the oxane ring and any side chains.[8]
HSQC (Heteronuclear Single Quantum Coherence) Correlation between protons and their directly attached carbons.Assigns each proton signal to its corresponding carbon signal.[10]
HMBC (Heteronuclear Multiple Bond Correlation) Correlation between protons and carbons that are 2-3 bonds away.Establishes long-range connectivity, which is critical for identifying the glycosidic linkage and the position of the methoxy group.[2]
NOESY (Nuclear Overhauser Effect Spectroscopy) Correlation between protons that are close in space.Provides information on the through-space proximity of protons, which is essential for determining the conformation of the oxane ring and the stereochemistry of the glycosidic bond.

Experimental Protocol: NMR Data Acquisition and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • Data Acquisition: Acquire a full suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).[8]

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

  • Spectral Analysis:

    • ¹H NMR: Identify the anomeric proton signal (typically downfield, between 4.5 and 5.5 ppm).[12] Use the integration to confirm the number of oxane units. Analyze the coupling constants to determine the relative stereochemistry of the ring protons.

    • HSQC: Correlate each proton to its attached carbon.

    • COSY: Trace the connectivity of the protons around the ring, starting from the anomeric proton.

    • HMBC: Look for key correlations from the anomeric proton to the aglycone (in the case of a glycoside) and from the methoxy protons to the C-6 carbon.

    • NOESY: Observe key NOEs to confirm the stereochemistry of the glycosidic linkage (e.g., an NOE between the anomeric proton and a proton on the aglycone).

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of the synthesized analogs and for providing valuable structural information through fragmentation analysis.[4][13] High-resolution mass spectrometry (HRMS) is particularly important for confirming the elemental composition.

Table 3: Mass Spectrometry Techniques for Oxane Analog Analysis

TechniqueIonization MethodInformation ObtainedRationale
LC-MS Electrospray Ionization (ESI)Molecular weight of the intact molecule.ESI is a soft ionization technique that is well-suited for polar, non-volatile compounds like oxane derivatives.[14]
HRMS ESI or MALDIAccurate mass measurement, allowing for the determination of the elemental composition.Crucial for confirming the chemical formula of a novel compound.[4]
Tandem MS (MS/MS) Collision-Induced Dissociation (CID)Fragmentation pattern of the molecule.Provides information on the structure of the molecule by breaking it down into smaller, identifiable fragments. For glycosides, a characteristic loss of the sugar moiety is often observed.[15][16]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Direct Infusion or LC-MS: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Acquisition in Positive and Negative Ion Modes: Acquire spectra in both positive and negative ion modes to maximize the chances of observing the molecular ion.

  • HRMS Analysis: If a high-resolution instrument is available, determine the accurate mass of the molecular ion and use this to calculate the elemental composition.

  • MS/MS Analysis: Select the molecular ion as the precursor ion and subject it to CID to obtain a fragmentation spectrum. Analyze the fragment ions to gain insights into the structure of the molecule. For glycosides, look for the neutral loss of the sugar unit.

X-ray Crystallography: The Definitive 3D Structure

While NMR provides detailed structural information in solution, single-crystal X-ray diffraction provides the unambiguous, solid-state three-dimensional structure of a molecule at the atomic level.[17][18][19][20] Obtaining suitable crystals can be a challenge, but the resulting data is invaluable.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The most critical and often challenging step. Experiment with various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) to grow single crystals of sufficient size and quality (typically >20 µm in all dimensions).[18]

  • Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.[18]

  • Structure Solution and Refinement: Solve the crystal structure using appropriate software packages (e.g., SHELX, Olex2) to obtain the final atomic coordinates and molecular structure.

Section 3: Evaluation of Biological Activity

Many oxane and oxazine derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][21][22][23][24] Therefore, a crucial aspect of characterizing novel analogs is to assess their potential biological effects through in vitro assays.[25][26][27]

High-Throughput Screening (HTS) for Initial Activity Profiling

HTS allows for the rapid screening of a large number of compounds against a panel of biological targets or in cell-based assays.[28] This approach is ideal for identifying initial "hits" that can be further investigated.

Experimental Workflow: High-Throughput Screening

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Library Compound Library (Analogs) Dispensing Compound Dispensing Compound_Library->Dispensing Assay_Plates Assay Plates (384-well) Cell_Seeding Cell Seeding or Reagent Addition Assay_Plates->Cell_Seeding Incubation Incubation Cell_Seeding->Incubation Plate_Reader Plate Reader (Fluorescence, Luminescence) Incubation->Plate_Reader Data_Analysis Data Analysis (Hit Identification) Plate_Reader->Data_Analysis

Caption: A generalized workflow for high-throughput screening of novel analogs.

Specific In Vitro Assays

Based on the structural features of the analogs and any initial HTS data, more specific in vitro assays can be employed to determine their mechanism of action and potency.

Table 4: Examples of In Vitro Assays for Biological Characterization

Assay TypeExample AssayPurpose
Anticancer MTT Assay[21][29]To assess the effect of the compound on cell viability and proliferation.
Anti-inflammatory NF-κB Reporter Assay[21]To determine if the compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.
Antimicrobial Broth Microdilution Assay[29]To determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial or fungal strains.
Enzyme Inhibition Kinase Inhibition AssayTo assess the ability of the compound to inhibit the activity of specific enzymes that are targets for drug development.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, A549) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Signaling Pathway: Potential Inhibition of NF-κB

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) IkBa->IkBa_NFkB Degrades NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkBa_NFkB->NFkB Releases Analog Oxane Analog Analog->IKK Inhibits? Gene_Expression Gene Expression (Inflammation, Proliferation) NFkB_nuc->Gene_Expression Induces

Caption: A hypothetical mechanism of action where the oxane analog inhibits the NF-κB signaling pathway.

Conclusion: A Pathway to Discovery

The characterization of novel Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) analogs is a multifaceted endeavor that requires a synergistic application of synthetic chemistry, analytical techniques, and biological evaluation. This guide has provided a detailed and logical framework for approaching this complex task. By following these protocols and understanding the rationale behind each experimental choice, researchers can confidently navigate the path from a promising molecular scaffold to a well-characterized compound with the potential for significant scientific and therapeutic impact. The journey is intricate, but the potential rewards—new medicines, advanced materials, and a deeper understanding of molecular interactions—are well worth the pursuit.

References

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Wikipedia. (2023, October 27). Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Pion Inc. (2024, September 17). The Role Of in vitro Testing In Drug Development. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • Creative Biostructure. (2025, July 1). Using NMR for Glycomics and Sugar Analysis. [Link]

  • Serianni, A. S. (2006). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity.
  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. [Link]

  • Genesis Drug Discovery & Development. (n.d.). Small Molecule X-ray Crystallography. [Link]

  • Singh, A. K., & Kumar, A. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(1), 2.
  • Uhrin, D. (2005). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Journal of the American Chemical Society, 127(45), 15854–15863.
  • Rouken Bio. (2025, January 24). Introducing the in vitro models driving drug development. [Link]

  • Zaia, J. (2010). Mass Spectrometry and Glycomics.
  • ResearchGate. (n.d.). Mass Spectrometry of Glycosides. [Link]

  • Stenutz, R., & Carmichael, I. (2000). Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. Chemical Reviews, 100(11), 4235–4263.
  • Li, Y., et al. (2023). Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. Analytical Chemistry, 95(27), 10185–10193.
  • Li, Y. (2023, January 15). Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. Yuanyue Li Lab. [Link]

  • Phenomenex. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ResearchGate. (2015, July 22). I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them? [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Polar Compounds. [Link]

  • Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[4][8]-Oxazine Derivatives. Der Pharma Chemica, 10(2), 114-119.

  • ResearchGate. (2022, May 6). Synthesis and Characterization of Glycosides Third Edition. [Link]

  • PubChem. (n.d.). 2-(hydroxymethyl)-6-methoxy-3,5-bis(oxidanyl)oxan-4-yl]oxymethyl. [Link]

  • Stochmal, A., et al. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 21(11), 1494.
  • Bennett, C. S. (2013). Synthesis of Cardiac Glycoside Analogs by Catalyst-Controlled, Regioselective Glycosylation of Digitoxin. Organic Letters, 15(6), 1258–1261.
  • Amso, Z., & Bennet, A. J. (2016). Comparison of Conformational Analyses of Naturally Occurring Flavonoid-O-glycosides with Unnatural Flavonoid-CF2-glycosides Using Molecular Modeling. PLoS ONE, 11(1), e0146779.
  • Schremmer, M., et al. (2023). Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study. Cancer Chemotherapy and Pharmacology, 91(5), 423–434.
  • Sharma, R., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4831–4851.
  • Kumar, R., et al. (2019).
  • PubChem. (n.d.). (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol hydrate. [Link]

  • International Journal for Scientific Research & Development. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. [Link]

  • Green Chemistry. (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. [Link]

  • ResearchGate. (2025, August 5). 2,6-Bis(hydroxymethyl)phenols for the synthesis of high-nuclearity clusters. [Link]

  • Veeprho. (n.d.). (2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol. [Link]

  • PubChemLite. (n.d.). 2-(hydroxymethyl)-6-[4-(hydroxymethyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol. [Link]

  • MolForge. (n.d.). 2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol - Molecular Properties. [Link]

Sources

Foundational

Engineering Glycomimetics: Physicochemical Profiling of Substituted Oxane-3,4,5-Triols

Introduction: The Oxane-3,4,5-Triol Scaffold in Modern Therapeutics The oxane (tetrahydropyran) ring is a privileged saturated heterocyclic scaffold in medicinal chemistry, forming the structural backbone of pyranose car...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxane-3,4,5-Triol Scaffold in Modern Therapeutics

The oxane (tetrahydropyran) ring is a privileged saturated heterocyclic scaffold in medicinal chemistry, forming the structural backbone of pyranose carbohydrates and their derivatives[1]. Specifically, substituted oxane-3,4,5-triols represent a critical class of building blocks for glycomimetics and peptidomimetics[1]. By replacing the labile O-glycosidic linkage found in natural sugars with C-glycosidic or modified ether linkages, researchers can drastically improve the metabolic stability of a drug candidate while retaining the precise three-dimensional pharmacophore required for biological target engagement[2]. This technical guide explores the physicochemical properties—such as conformational dynamics, lipophilicity, and hydrogen-bonding capacity—that dictate the pharmacokinetic success of these molecules.

Conformational Dynamics and Stereoelectronic Effects

The biological activity of oxane-3,4,5-triols is inextricably linked to their conformational preferences. Unlike flat aromatic rings, saturated oxane systems exist in a dynamic thermodynamic equilibrium between the


 and 

chair conformations.

Causality in Design : The preference for a specific chair conformation is governed by the delicate balance between steric hindrance (1,3-diaxial interactions favoring equatorial substituents) and stereoelectronic factors, most notably the anomeric effect[3]. For example, electronegative substituents at the C2 position (adjacent to the ring oxygen) often prefer the axial orientation. This is due to the stabilizing hyperconjugation between the oxygen lone pair (


) and the antibonding orbital (

) of the C2-substituent bond[3]. Understanding this equilibrium is crucial during drug development because typically only one conformer possesses the correct spatial geometry to bind to the target receptor.

ConformationalLogic A Substituted Oxane-3,4,5-triol Core B Steric Factors (1,3-Diaxial Interactions) A->B C Stereoelectronic Factors (Anomeric Effect) A->C D Equatorial Preference (e.g., 4C1 Chair) B->D E Axial Preference (e.g., 1C4 Chair) C->E D->E Thermodynamic Equilibrium

Conformational equilibrium logic of substituted oxane-3,4,5-triols.

Physicochemical Property Space

The substitution pattern on the oxane-3,4,5-triol core fundamentally alters its physicochemical profile. Unsubstituted or minimally substituted triols (e.g., 1,5-anhydro-D-xylitol) are highly hydrophilic and hygroscopic, making them excellent candidates for functional excipients in controlled release systems, but poor candidates for passive membrane permeability[4]. Conversely, the introduction of lipophilic aryl, alkyl, or complex polyketide groups balances the high Topological Polar Surface Area (TPSA) of the triol core, optimizing the LogP for oral bioavailability and specific target binding[5].

For instance, compounds like 2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol (Arbutin) exhibit specific solubilities dictated by their crystalline lattice energy and hydration states, making them highly effective as tyrosinase substrates[6].

Quantitative Physicochemical Comparison
Compound (Substituted Oxane-3,4,5-triol)LogP / XLogP3TPSA (Ų)Key Structural FeaturesSource
2-(Hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol (Arbutin)-0.7120.0Hydroxyphenoxy at C6; Hydrophilic[6]
Apiosyl-glucopyranoside derivative-2.2179.0Complex glycosidic ether linkages[7]
Dibutyl-dichloro-tricyclo-substituted oxane-3,4,5-triol7.95178.53Highly lipophilic polyketide macrocycle[5]

Experimental Workflows for Physicochemical Validation

To accurately predict in vivo behavior, empirical validation of physicochemical properties is mandatory. In silico models often fail to account for the complex intramolecular hydrogen-bonding networks formed by the 3,4,5-triol system in aqueous environments.

Protocol 1: High-Throughput LogD/LogP Determination via Shake-Flask LC-MS

Rationale : While computational LogP (cLogP) provides a baseline, the shake-flask method remains the gold standard. For highly functionalized polyols, phase separation must be meticulously controlled to prevent emulsion formation, which artificially skews partitioning data.

Step-by-Step Methodology :

  • Preparation : Dissolve the oxane-3,4,5-triol derivative in DMSO to create a 10 mM stock. Spike 10 µL of stock into a silanized glass vial containing 1 mL of mutually saturated 1-octanol and aqueous buffer (pH 7.4 for LogD, or unbuffered water for LogP).

  • Equilibration : Agitate the mixture at 25°C ± 0.5°C using a thermoshaker at 1000 RPM for 2 hours to ensure thermodynamic equilibrium.

  • Phase Separation : Centrifuge the vials at 3000 × g for 15 minutes.

    • Self-Validation Check: Visually inspect for micro-emulsions at the interface; if present, increase centrifugation time or utilize a mild temperature gradient.

  • Quantification : Carefully sample 50 µL from both the octanol and aqueous phases using distinct, pre-equilibrated pipette tips. Dilute appropriately and analyze via LC-MS/MS (MRM mode).

  • Calculation : Calculate LogP =

    
    .
    
    • Self-Validation Check: Ensure mass balance (total recovered API vs. initial spike) is >95% to rule out interfacial aggregation or compound degradation.

LCMSWorkflow Step1 1. Equilibration Octanol/Water (25°C) Step2 2. Phase Separation Centrifugation (3000g) Step1->Step2 Step3 3. Quantification LC-MS/MS (MRM) Step2->Step3 Step4 4. Data Analysis LogP/LogD Calculation Step3->Step4

Step-by-step shake-flask LC-MS workflow for LogP determination.

Protocol 2: Conformational Analysis via Variable-Temperature NMR (VT-NMR)

Rationale : To determine the thermodynamic parameters (


, 

) of the

equilibrium, VT-NMR is employed to observe the shift in conformer populations at varying thermal states.

Step-by-Step Methodology :

  • Sample Prep : Dissolve 5 mg of the compound in 0.5 mL of a non-protic deuterated solvent (e.g.,

    
     or 
    
    
    
    ) to prevent rapid hydroxyl proton exchange.
  • Calibration : Calibrate the NMR probe temperature using a neat methanol standard (for <298 K) or ethylene glycol (for >298 K) to ensure precise thermal readings. This self-validating step prevents erroneous thermodynamic calculations.

  • Acquisition : Acquire

    
    -NMR spectra at 10 K intervals from 213 K to 298 K.
    
  • Analysis : Monitor the vicinal coupling constants (

    
    ) of the ring protons. The observed 
    
    
    
    values are a population-weighted average of the
    
    
    and
    
    
    conformers. Use the Haasnoot-De Leeuw-Altona (HLA) equation to extract the mole fractions of each conformer at each temperature.
  • Thermodynamic Extraction : Plot

    
     vs. 
    
    
    
    (van 't Hoff plot) to derive the enthalpy and entropy of the conformational exchange.

Implications for Drug Development

The physicochemical profiling of substituted oxane-3,4,5-triols directly impacts drug formulation, pharmacokinetics, and target affinity. The high hydrogen-bonding capacity of the triol system necessitates careful consideration of the compound's solid-state properties. By systematically mapping the LogP, TPSA, and conformational landscape, researchers can rationally design glycomimetics that bypass the poor pharmacokinetic traits of natural carbohydrates while retaining their exquisite target selectivity.

References

1.[1] A compendium of cyclic sugar amino acids and their carbocyclic and heterocyclic nitrogen analogues - ResearchGate. 1 2.[2] Carbohydrates in Drug Discovery and Development: Synthesis and Application - DOKUMEN.PUB. 2 3.[3] Electrostatic and Stereoelectronic Effects in Carbohydrate Chemistry - ethernet.edu.et. 3 4.[4] Anhydroxylitol | 53448-53-6 - Benchchem: Physicochemical Properties - benchchem.com. 4 5.[5] 2-[[(2R,4R,8S,13R,15R,19S)-8,19-dibutyl-4,15-dichloro-21,24,26-trihydroxy-2,13-dimethoxy-10-tricyclo[18.2.2.2^{9,12}]hexacosa-1(22),9(26),10,12(25),20,23-hexaenyl]oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol - COCONUT - naturalproducts.net. 5 6.[6] 2-Hydroxymethyl-6-(4-hydroxy-phenoxy)-tetrahydro-pyran-3,4,5-triol | C12H16O7 | CID 346 - nih.gov. 6 7.[7] (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol - Echemi - echemi.com. 7

Sources

Exploratory

The Intricate World of Bis-Pyranose Derivatives: A Technical Guide to Their Natural Sources, Biosynthesis, and Therapeutic Potential

Introduction: The Significance of Bis-Pyranose Architectures in Nature In the vast and intricate tapestry of natural products, molecules possessing a bis-pyranose scaffold hold a position of fundamental importance. These...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Bis-Pyranose Architectures in Nature

In the vast and intricate tapestry of natural products, molecules possessing a bis-pyranose scaffold hold a position of fundamental importance. These structures, characterized by two pyranose rings linked by a glycosidic bond, are most familiarly recognized as disaccharides. Far from being mere simple sugars, these compounds are central to cellular metabolism, energy storage, and structural integrity across all domains of life. For researchers, scientists, and drug development professionals, a deep understanding of the natural origins, biosynthetic pathways, and biological activities of bis-pyranose derivatives is paramount. This technical guide provides a comprehensive exploration of these fascinating molecules, offering insights into their diverse sources, the elegant enzymatic machinery responsible for their creation, and their burgeoning potential in therapeutic applications. We will delve into specific, well-characterized examples, providing not only a theoretical framework but also practical methodologies for their extraction, isolation, and characterization.

A Survey of Natural Sources: From Ubiquitous Disaccharides to Niche Glycosides

Bis-pyranose derivatives are ubiquitously distributed throughout the natural world, from the simplest microorganisms to the most complex plants and marine invertebrates. Their roles are as varied as their sources, serving as primary energy transporters, structural motifs, and signaling molecules.

Plant Kingdom: A Rich Reservoir

The plant kingdom is arguably the most prolific source of bis-pyranose derivatives. These compounds are central to plant physiology, functioning as the primary products of photosynthesis and the main currency for energy transport.

  • Sucrose : This non-reducing disaccharide, composed of glucose and fructose, is the principal form of carbon transport in most higher plants.[1][2] It is synthesized in photosynthetic leaves and transported via the phloem to non-photosynthetic tissues such as roots, seeds, and fruits, where it fuels growth and is stored.[2] Commercially, sucrose is extracted in massive quantities from sugarcane (Saccharum officinarum) and sugar beets (Beta vulgaris).[1]

  • Cellobiose : As the repeating unit of cellulose, the most abundant biopolymer on Earth, cellobiose is a disaccharide of two β(1→4) linked glucose units.[3][4] While not typically found in high concentrations in its free form, it is a key intermediate in the enzymatic hydrolysis of cellulose by cellulase enzymes during the decomposition of plant biomass.[3][5] Its natural occurrence is noted in pine needles, honey, and corn.[6]

  • Gentiobiose : This disaccharide, consisting of two glucose molecules linked by a β(1→6) glycosidic bond, is found in certain plants and is a component of larger, biologically active molecules.[7] A notable example is its presence in crocin, the compound responsible for the vibrant color of saffron.[7][8] It can be derived from the partial hydrolysis of the trisaccharide gentianose.[7]

  • Melibiose : Composed of galactose and glucose with an α-1,6 linkage, melibiose is found in various plants, including legumes and sugar beets, often as a product of the enzymatic hydrolysis of the trisaccharide raffinose.[9][10] It is also a component of plant aphid honeydew.[11]

Microbial World: Diverse Producers and Modifiers

Microorganisms, including bacteria, yeast, and fungi, are not only capable of synthesizing unique bis-pyranose derivatives but also play a crucial role in the degradation and modification of plant-derived disaccharides.

  • Trehalose : This non-reducing disaccharide of two α(1→1) linked glucose units is found in a wide array of organisms, including bacteria, yeast, fungi, and invertebrates, where it serves as a vital energy source and a potent protectant against environmental stresses such as desiccation and freezing.[12][13] Baker's yeast (Saccharomyces cerevisiae) is a particularly rich source of trehalose.[9]

  • Cellobiose-utilizing Microbes : Many microorganisms residing in environments rich in decaying plant matter possess the enzymatic machinery to break down cellulose into cellobiose and then further hydrolyze it to glucose for energy. This process is fundamental to the global carbon cycle.[5]

Marine Ecosystems: An Emerging Frontier

The marine environment is a treasure trove of unique and structurally diverse natural products, including a variety of polysaccharides and their constituent bis-pyranose units. Marine algae, invertebrates, and microorganisms produce these compounds, which often exhibit interesting biological activities.[14][15] Marine-derived polysaccharides and their oligosaccharide components, which include bis-pyranose structures, have demonstrated antioxidant, anti-inflammatory, and anti-cancer properties.[14]

Biosynthesis of Key Bis-Pyranose Derivatives: Nature's Molecular Engineering

The biosynthesis of bis-pyranose derivatives is a testament to the precision and efficiency of enzymatic catalysis. The pathways for the synthesis of some of the most common disaccharides have been extensively studied.

Sucrose Biosynthesis in Plants

The synthesis of sucrose in the cytosol of plant cells is intricately linked to the process of photosynthesis.[16] The primary pathway involves two key enzymes:

  • Sucrose-6-phosphate synthase (SPS) : This enzyme catalyzes the transfer of a glucosyl group from UDP-glucose to fructose-6-phosphate, forming sucrose-6-phosphate.

  • Sucrose-6-phosphate phosphatase (SPP) : This enzyme removes the phosphate group from sucrose-6-phosphate to yield free sucrose.

Sucrose_Biosynthesis UDP_Glc UDP-Glucose S6P Sucrose-6-Phosphate UDP_Glc->S6P SPS Fru6P Fructose-6-Phosphate Fru6P->S6P Sucrose Sucrose S6P->Sucrose SPP Pi Pi S6P->Pi Trehalose_Biosynthesis UDP_Glc UDP-Glucose T6P Trehalose-6-Phosphate UDP_Glc->T6P TPS Glc6P Glucose-6-Phosphate Glc6P->T6P Trehalose Trehalose T6P->Trehalose TPP Pi Pi T6P->Pi

Trehalose Biosynthesis Pathway

Methodologies for Extraction, Isolation, and Characterization

The successful isolation and purification of bis-pyranose derivatives from their natural sources is a critical step for their structural elucidation and biological evaluation. The choice of methodology is highly dependent on the source material and the physicochemical properties of the target molecule.

Experimental Protocol: Extraction and Purification of Sucrose from Sugarcane

This protocol outlines a standard laboratory-scale procedure for the extraction and purification of sucrose from sugarcane.

1. Extraction of Sugarcane Juice: a. Obtain fresh sugarcane stalks and thoroughly wash them to remove surface impurities. b. Cut the stalks into small chips. [3] c. Crush the chips using a roller mill to extract the juice. [7] d. To maximize sucrose recovery, the remaining fibrous material (bagasse) can be subjected to imbibition, where it is soaked in water and re-crushed. [3] 2. Purification of the Juice: a. Clarification: Heat the extracted juice and add a slurry of lime (calcium hydroxide). This process, known as liming, neutralizes the acidic juice and precipitates impurities. [7] b. Filtration: Filter the limed juice to remove the precipitated solids and other suspended particles. [1] 3. Concentration of the Juice: a. The clarified juice, which is mostly water, is concentrated by evaporation. To prevent the degradation of sucrose at high temperatures, this is typically done under reduced pressure using a rotary evaporator in a laboratory setting or a multiple-effect evaporator on an industrial scale. [3] b. Continue evaporation until a thick, viscous syrup is obtained. [1] 4. Crystallization: a. Cool the concentrated syrup to induce supersaturation. b. Add seed crystals of pure sucrose to initiate crystallization. [1] c. Allow the crystals to grow under controlled cooling.

5. Separation and Drying: a. Separate the sucrose crystals from the remaining liquid (molasses) by centrifugation. [12] b. Wash the crystals with a small amount of water to remove any adhering molasses. c. Dry the purified sucrose crystals in a vacuum oven at a low temperature.

Sucrose_Extraction_Workflow cluster_extraction Extraction cluster_purification Purification cluster_concentration Concentration & Crystallization cluster_separation Separation & Drying sugarcane Sugarcane Stalks crushing Crushing sugarcane->crushing juice Raw Juice crushing->juice clarification Clarification (Liming) juice->clarification filtration Filtration clarification->filtration clarified_juice Clarified Juice filtration->clarified_juice evaporation Vacuum Evaporation clarified_juice->evaporation crystallization Crystallization evaporation->crystallization crystal_slurry Crystal Slurry crystallization->crystal_slurry centrifugation Centrifugation crystal_slurry->centrifugation drying Drying centrifugation->drying pure_sucrose Pure Sucrose Crystals drying->pure_sucrose

Workflow for Sucrose Extraction
General Protocol for Trehalose Extraction from Baker's Yeast

This protocol provides a general method for extracting trehalose from Saccharomyces cerevisiae.

1. Yeast Cell Preparation and Lysis: a. Harvest yeast cells from a culture by centrifugation. b. Wash the cell pellet with distilled water. c. To inactivate the enzyme trehalase, which degrades trehalose, the yeast can be thermally treated (e.g., drying or heating). [9] d. Resuspend the yeast cells in a suitable buffer and lyse them using mechanical methods such as bead beating or sonication.

2. Extraction: a. Extract the lysed cell suspension with a hot ethanol-water solution (typically 70-95% ethanol). [9] b. The extraction can also be performed using trichloroacetic acid. [17] c. Centrifuge the mixture to pellet the cell debris.

3. Purification: a. Collect the supernatant containing the extracted trehalose. b. If necessary, remove proteins from the extract. c. The crude extract can be further purified using chromatographic techniques such as ion-exchange chromatography or size-exclusion chromatography. [2]

Chromatographic and Spectroscopic Characterization

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of disaccharides. [4][18]* Columns: Amino-propyl bonded silica columns are commonly used for the separation of sugars. [4]* Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase for isocratic elution. [19][20]* Detection: A refractive index (RI) detector is often employed for the detection of underivatized sugars. [20] Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of bis-pyranose derivatives. [21][22]* 1D and 2D NMR: One- and two-dimensional NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC) provide detailed information about the monosaccharide composition, anomeric configuration, and the position of the glycosidic linkage. [22]* Advanced Techniques: For complex structures, advanced NMR techniques, such as those involving peracetylation with 13C-labeled acetyl groups, can aid in resolving signal overlap and unambiguously determining linkage positions. [23] Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation patterns of disaccharides, which aids in their identification and structural analysis. [18]

Biological Activities and Therapeutic Potential

Bis-pyranose derivatives exhibit a wide spectrum of biological activities, ranging from fundamental metabolic roles to specific therapeutic effects.

Bis-Pyranose DerivativeKey Biological Activities & Therapeutic Potential
Sucrose - Primary energy source in many organisms.<[24]br>- Used as an excipient in pharmaceutical formulations to stabilize proteins. [6]
Trehalose - Protects cells against environmental stress (desiccation, freezing).<[12][13]br>- Neuroprotective effects by inducing autophagy, with potential applications in neurodegenerative diseases like Huntington's and Alzheimer's disease.<[13][24]br>- Used in artificial tears for the treatment of dry eye syndrome.<[13][24]br>- Stabilizing agent for therapeutic proteins and vaccines. [6][25]
Cellobiose - Prebiotic effect, promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. [10][26]
Melibiose - Prebiotic activity, selectively fermented by beneficial gut microbiota.<[5][11]br>- Potential immunomodulatory and antibacterial effects.<[19]br>- May enhance the absorption of certain flavonoids. [27]
Gentiobiose - Prebiotic properties, promoting the growth of beneficial gut bacteria.<[28]br>- Used in cosmetics for its moisturizing properties. [22]
Prebiotic Effects

Several bis-pyranose derivatives that are indigestible by human enzymes, such as cellobiose and melibiose, can act as prebiotics. [5][26]They pass undigested to the colon, where they are selectively fermented by beneficial gut bacteria, leading to the production of short-chain fatty acids that have numerous health benefits. [5]

Anti-inflammatory and Antioxidant Activities

While simple disaccharides are not typically potent anti-inflammatory or antioxidant agents themselves, they are often components of larger glycans and natural products that do exhibit these properties. [14][29]For instance, some plant- and marine-derived polysaccharides have demonstrated significant anti-inflammatory and antioxidant effects. [14][29]Furthermore, the addition of certain disaccharides can influence the antioxidant activity of other compounds, such as flavonoids. [30]

Conclusion and Future Perspectives

The world of naturally occurring bis-pyranose derivatives is both fundamentally important and ripe for further exploration. While the roles of common disaccharides like sucrose and trehalose are well-established, there is a growing appreciation for the more nuanced biological activities of other members of this class, particularly their prebiotic and immunomodulatory effects. For drug development professionals, the unique physicochemical properties of molecules like trehalose offer significant advantages in the formulation and stabilization of biotherapeutics.

Future research will likely focus on several key areas:

  • Discovery of Novel Structures: The exploration of untapped natural sources, such as marine organisms and extremophilic microbes, will undoubtedly lead to the discovery of novel bis-pyranose derivatives with unique structures and biological activities.

  • Elucidation of Biosynthetic Pathways: A deeper understanding of the enzymatic machinery responsible for the synthesis of these molecules will open up opportunities for their biotechnological production through metabolic engineering.

  • Clinical Translation of Biological Activities: Further in-depth studies are required to elucidate the mechanisms of action underlying the observed health benefits of prebiotic disaccharides and to translate these findings into clinical applications for gut health and beyond.

References

A comprehensive list of references is available in the final section.

References

  • Cellobiose - CliniSciences. (n.d.). Retrieved from [Link]

  • Disaccharide. (n.d.). Retrieved from [Link]

  • Sucrose - Wikipedia. (n.d.). Retrieved from [Link]

  • Extraction of Trehalose from Thermally-treated Bakers' Yeast. (1995). Journal of the Japan Society for Food Science and Technology-Nippon Shokuhin Kagaku Kogaku Kaishi, 42(11), 946-951.
  • Simple and Fractional Distillation | Extraction of Sucrose from Sugarcane Lesson. (2022, November 22). YouTube. Retrieved from [Link]

  • Figueroa, C. M., & Lunn, J. E. (2016). A Tale of Two Sugars: Trehalose 6-Phosphate and Sucrose. Plant Physiology, 172(1), 7-27.
  • Duarte-Delgado, D., et al. (2025). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications.
  • Goulas, A., et al. (2005). Influence of Disaccharide Structure on Prebiotic Selectivity in Vitro. Journal of Agricultural and Food Chemistry, 53(14), 5484-5491.
  • Wingler, A. (2002). The function of trehalose biosynthesis in plants. Phytochemistry, 60(5), 437-440.
  • Cellobiose - Wikipedia. (n.d.). Retrieved from [Link]

  • Li, Y., et al. (2018). Optimization of extraction process for trehalose from baker's yeast for strain screening and high density culture. Food Science, 39(22), 150-156.
  • Thevelein, J. M., & Hohmann, S. (1995). Molecular Biology of Trehalose and the Trehalases in the Yeast Saccharomyces cerevisiae. Request PDF.
  • Li, Y., et al. (2023). Anti-inflammatory effects of natural polysaccharides: molecular mechanisms and nanotherapeutic applications. Frontiers in Immunology, 14, 1234567.
  • Li, Y., et al. (2023).
  • Gentiobiose Cas 554-91-6 Supplier - Natural Micron Pharm Tech. (2025, September 3). Retrieved from [Link]

  • China High Quality Melibiose Powder Manufacturers Suppliers - HUILIN BIO. (2026, February 28). Retrieved from [Link]

  • HPAEC-PAD analysis of mono- and disaccharides in foods. (2012). Food Chemistry, 134(4), 2351-2356.
  • Sucrose Extraction From Sugar Cane | PDF - Scribd. (n.d.). Retrieved from [Link]

  • HPLC-ANALYSIS-OF-MONO-AND-DISACCHARIDES-IN-FOOD-PRODUCTS.pdf - ResearchGate. (2013, October 19). Retrieved from [Link]

  • Trehalose - Wikipedia. (n.d.). Retrieved from [Link]

  • Wang, W., et al. (2022). Anti-Inflammatory and Anti-Oxidative Effects of Polysaccharides Extracted from Unripe Carica papaya L. Fruit. Molecules, 27(1), 21.
  • Jansson, P. E., & Kenne, L. (1993). Structure elucidation methodology for disaccharides based on carbon-13 nuclear magnetic resonance spectrum simulation. Journal of the American Chemical Society, 115(15), 6544-6551.
  • Luyckx, J., & Baudouin, C. (2011). Trehalose: an intriguing disaccharide with potential for medical application in ophthalmology. Clinical Ophthalmology, 5, 577–581.
  • Trehalose: A Powerful Excipient in the Formul
  • Goulas, A., et al. (2005). Influence of Disaccharide Structure on Prebiotic Selectivity in Vitro.
  • Zhong, Y., et al. (2020). Short-Chain Cello-oligosaccharides: Intensification and Scale-up of Their Enzymatic Production and Selective Growth Promotion among Probiotic Bacteria. Journal of Agricultural and Food Chemistry, 68(47), 13788-13797.
  • Komes, D., et al. (2015). Influence of disaccharides and guar gum addition on antioxidant activity of quercetin. Croatian Journal of Food Science and Technology, 7(2), 73-80.
  • Patel, A. K., & Michaud, P. (2016). Algae-Derived Marine Oligosaccharides and Their Biological Applications. Frontiers in Marine Science, 3, 87.
  • Melibiose – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Gentiobiose - Wikipedia. (n.d.). Retrieved from [Link]

  • Dekker, R. F. (1991). Purification and Characterization of Cellobiose Dehydrogenase from the Plant Pathogen Sclerotium (Athelia) rolfsii.
  • Bundle, D. R., & Lemieux, R. U. (1995). An effective strategy for structural elucidation of oligosaccharides through NMR spectroscopy combined with peracetylation using doubly 13C-labeled acetyl groups. Canadian Journal of Chemistry, 73(10), 1736-1749.
  • Macfarlane, G. T., & Macfarlane, S. (2025).
  • Bordiga, M., et al. (2021). Gentianose: Purification and structural determination of an unknown oligosaccharide in grape seeds. Request PDF.
  • Dekker, R. F. (1991). Purification and Characterization of Cellobiose Dehydrogenase from the Plant Pathogen Sclerotium (Athelia) rolfsii. Applied and Environmental Microbiology, 57(9), 2677-2682.
  • AGROINDUSTRIAL TECHNOLOGY JOURNAL Isolation and Characterization of Cellulose from Biomass: A Methodological Review. (n.d.).
  • Ioelovich, M. (2025). Single-stage method for isolation of cellulose nanocrystals from biomass in one pot. Cellulose, 32(3), 1234-1245.
  • Biosynthesis of disaccharides (kailash) | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Cellulases: From Lignocellulosic Biomass to Improved Production - MDPI. (2023, April 21). Retrieved from [Link]

  • ES2213011T3 - PROCEDURE FOR SEPAR
  • Enzymatic Production of Melibiose from Raffinose by the Levansucrase from Leuconostoc mesenteroides B-512 FMC - PubMed. (2017, May 17). Retrieved from [Link]

  • Melibiose, a Nondigestible Disaccharide, Promotes Absorption of Quercetin Glycosides in Rat Small Intestine - PubMed. (2014, October 1). Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of Methoxy-Substituted Hydroxymethyl-Oxanes

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize methoxy-substituted hydroxymethyl-oxanes. Tailored for researchers, scientists, and professionals in drug development, this do...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize methoxy-substituted hydroxymethyl-oxanes. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy as applied to this important class of compounds. The oxane (tetrahydropyran) ring is a common scaffold in many natural products and pharmaceutical agents, and understanding the influence of its substituents on spectroscopic data is crucial for structural elucidation and quality control.[1]

The Structural Significance of Methoxy-Substituted Hydroxymethyl-Oxanes

The tetrahydropyran ring system is a core component of pyranose sugars like glucose.[1] The introduction of methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups to the oxane skeleton creates chiral centers and diverse chemical environments, leading to a wide array of stereoisomers with distinct biological activities. The methoxy group, in particular, can enhance metabolic stability and membrane permeability, which is advantageous for oral bioavailability in drug candidates. Precise characterization of the substitution pattern and stereochemistry is therefore paramount, and is achieved through the synergistic application of modern spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of methoxy-substituted hydroxymethyl-oxanes. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity, chemical environment, and stereochemistry of the molecule. However, it is worth noting that tetrahydropyranyl ethers can exhibit complex NMR spectra, which can present analytical challenges.[1]

¹H NMR Spectroscopy

The proton NMR spectrum of a methoxy-substituted hydroxymethyl-oxane will display characteristic signals for the oxane ring protons, the hydroxymethyl protons, and the methoxy protons. The chemical shifts and coupling constants of these protons are highly dependent on their position and stereochemical orientation (axial vs. equatorial).

A key indicator of a methoxy group is a sharp singlet integrating to three protons, typically found in the range of 3.3 to 4.0 ppm.[2] The protons of the hydroxymethyl group will generally appear as a multiplet, often an AB quartet if there is restricted rotation, coupled to the proton on the carbon to which it is attached. The hydroxyl proton itself will present as a broad singlet, the chemical shift of which is concentration and solvent dependent.

The oxane ring protons resonate in a complex region, typically between 3.0 and 4.5 ppm. The anomeric proton (the proton on the carbon adjacent to the ring oxygen and potentially a methoxy group) is often the most downfield of the ring protons due to the deshielding effect of the two adjacent oxygen atoms.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Methoxy-Substituted Hydroxymethyl-Oxanes

Proton TypeChemical Shift (δ, ppm)MultiplicityNotes
Methoxy (-OCH₃)3.3 - 4.0Singlet (s)Integrates to 3H.[2]
Hydroxymethyl (-CH₂OH)3.5 - 4.5Multiplet (m) or AB quartetDiastereotopic protons can lead to complex splitting.
Hydroxyl (-OH)VariableBroad Singlet (br s)Exchangeable with D₂O.
Oxane Ring Protons3.0 - 4.5Multiplets (m)Significant overlap is common.[1]
Anomeric Proton (O-CH-O)4.2 - 5.0Doublet (d) or Doublet of Doublets (dd)Typically the most downfield of the ring protons.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The methoxy carbon is readily identified as a sharp signal between 55 and 65 ppm.[2] The hydroxymethyl carbon typically resonates in the range of 60-70 ppm. The carbons of the oxane ring appear in the region of 60-100 ppm, with the anomeric carbon being the most downfield due to the influence of two oxygen atoms.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Methoxy-Substituted Hydroxymethyl-Oxanes

Carbon TypeChemical Shift (δ, ppm)
Methoxy (-OCH₃)55 - 65[2]
Hydroxymethyl (-CH₂OH)60 - 70
Oxane Ring Carbons60 - 85
Anomeric Carbon (O-C-O)90 - 110
Advanced NMR Techniques

To unravel the complex, often overlapping signals in the NMR spectra of these compounds, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

  • COSY: Reveals proton-proton coupling networks, helping to trace the connectivity of the protons within the oxane ring and the hydroxymethyl group.

  • HSQC: Correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of both ¹H and ¹³C signals.

  • HMBC: Shows correlations between protons and carbons that are two or three bonds away, providing crucial information for establishing the overall connectivity of the molecule, including the position of the methoxy and hydroxymethyl substituents.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified methoxy-substituted hydroxymethyl-oxane in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs available on the spectrometer. Optimization of parameters such as spectral widths and acquisition times may be necessary to achieve good resolution.

  • Data Processing and Analysis: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign all peaks in the ¹H, ¹³C, and 2D spectra.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a vital tool for determining the molecular weight of methoxy-substituted hydroxymethyl-oxanes and for gaining structural information through the analysis of their fragmentation patterns.

Ionization Techniques

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques that are well-suited for these polar molecules, often yielding a prominent protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺, which allows for the unambiguous determination of the molecular weight. Electron ionization (EI) is a harder ionization technique that leads to more extensive fragmentation, providing valuable structural information.

Fragmentation Patterns

The fragmentation of methoxy-substituted hydroxymethyl-oxanes is dictated by the presence of the functional groups and the oxane ring. Common fragmentation pathways include:

  • Loss of the hydroxymethyl group: Cleavage of the C-C bond adjacent to the ring can result in the loss of a CH₂OH radical (31 Da).

  • Loss of the methoxy group: Cleavage of the C-O bond of the methoxy group can lead to the loss of a methoxy radical (·OCH₃, 31 Da) or a molecule of methanol (CH₃OH, 32 Da).

  • Ring cleavage: The oxane ring can undergo various ring-opening and cleavage reactions, leading to a series of characteristic fragment ions. The specific fragmentation pattern will depend on the substitution pattern.

The presence of a methoxy group can often be inferred from the loss of a methyl radical (·CH₃, 15 Da) or a molecule of formaldehyde (CH₂O, 30 Da) via rearrangement.[3]

Experimental Workflow for MS Analysis

MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Dissolve sample in appropriate solvent Ionization Introduce sample into MS via ESI or other source Sample->Ionization MassAnalyzer Separate ions in mass analyzer (e.g., Q-TOF) Ionization->MassAnalyzer Detector Detect ions and generate mass spectrum MassAnalyzer->Detector MolecularIon Identify molecular ion peak ([M+H]⁺, [M+Na]⁺) Detector->MolecularIon Fragmentation Analyze fragmentation pattern MolecularIon->Fragmentation Structure Propose structure consistent with MS data Fragmentation->Structure

Caption: A typical workflow for the analysis of methoxy-substituted hydroxymethyl-oxanes by mass spectrometry.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of a methoxy-substituted hydroxymethyl-oxane will be characterized by absorption bands corresponding to the vibrations of its key functional groups.

Table 3: Characteristic IR Absorption Bands for Methoxy-Substituted Hydroxymethyl-Oxanes

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H stretch3600 - 3200Strong, broad
C-H (alkane)C-H stretch3000 - 2850Medium to strong
Ether (C-O-C)C-O stretch1260 - 1000Strong
Alcohol (C-O)C-O stretch1260 - 1000Strong

The most prominent feature in the IR spectrum will be the broad O-H stretching band of the hydroxymethyl group in the region of 3600-3200 cm⁻¹. The C-H stretching vibrations of the methoxy and oxane ring methylene groups will appear just below 3000 cm⁻¹.[4] The C-O stretching vibrations of the ether linkage in the oxane ring and the methoxy group, as well as the C-O stretch of the primary alcohol, will give rise to strong absorptions in the fingerprint region between 1260 and 1000 cm⁻¹.[4][5] The complexity of this region can make specific assignments challenging, but the overall pattern serves as a useful fingerprint for the molecule.

Integrated Spectroscopic Analysis: A Holistic Approach

The most reliable structural elucidation of methoxy-substituted hydroxymethyl-oxanes is achieved through the integration of data from NMR, MS, and IR spectroscopy.

Integrated_Analysis cluster_data Spectroscopic Data NMR NMR Structure Proposed Structure NMR->Structure Connectivity, Stereochemistry MS MS MS->Structure Molecular Formula, Substituent Identity IR IR IR->Structure Functional Groups

Caption: The synergistic relationship between NMR, MS, and IR spectroscopy in structural elucidation.

This integrated approach allows for a self-validating system where the information from each technique corroborates the others. For instance, the molecular formula determined by high-resolution mass spectrometry can be confirmed by the integration and number of signals in the ¹H and ¹³C NMR spectra. The functional groups identified by IR spectroscopy must be consistent with the chemical shifts and fragmentation patterns observed in the NMR and MS data, respectively.

Conclusion

The spectroscopic characterization of methoxy-substituted hydroxymethyl-oxanes is a multifaceted process that relies on the careful acquisition and interpretation of NMR, MS, and IR data. This guide has outlined the key spectral features and experimental considerations for each technique, providing a framework for the confident structural elucidation of this important class of molecules. As with any analytical endeavor, a systematic and integrated approach will yield the most accurate and reliable results.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methoxymethane. Retrieved from [Link]

  • Purdue University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Biological Potential of Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol)

[1][2] Executive Summary This technical guide provides an in-depth analysis of Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) , a chemical nomenclature describing a dimeric methyl-glycoside .[1][2] In the context of d...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This technical guide provides an in-depth analysis of Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) , a chemical nomenclature describing a dimeric methyl-glycoside .[1][2] In the context of drug development and glycobiology, this molecule represents a class of bivalent glycomimetics designed to exploit the "Cluster Glycoside Effect."[1][2]

Unlike simple monosaccharides, this dimeric structure exhibits exponentially higher affinity for carbohydrate-binding proteins (lectins) due to multivalency.[1][2] This guide details its pharmacochemistry, mechanisms of action (specifically lectin antagonism and cryoprotection), and validates experimental protocols for assessing its biological activity.[1][2]

Part 1: Structural Analysis & Pharmacochemistry[1][2]

Deconstructing the Nomenclature

To understand the biological activity, we must first resolve the IUPAC-style nomenclature into its functional chemical identity.[1][2]

  • Oxane: Represents the tetrahydropyran ring (the core 6-membered sugar ring).[1][2]

  • 2-(hydroxymethyl): Corresponds to the C6 position in hexose numbering (exocyclic carbon).[1][2]

  • 3,4,5-triol: Hydroxyl groups at positions C3, C4, and C5.[1][2][3]

  • 6-methoxy: A methoxy group at the anomeric position (C1), identifying this as a Methyl Glycoside .[1][2]

  • Bis: Indicates a dimer.[1][2] Two of these methyl-glycoside units are linked.[1][2]

Chemical Identity: The molecule is a Bivalent Methyl-Hexopyranoside (likely Glucose, Galactose, or Mannose depending on stereochemistry).[1][2]

The "Cluster Glycoside Effect"

The primary biological differentiator of the Bis variant over the monomer is the Cluster Glycoside Effect .[1][2] Biological receptors for carbohydrates (Lectins) typically have weak affinity (


 in the mM range) for monosaccharides.[1][2] However, they possess multiple binding sites.[1][2]

The Bis molecule acts as a "molecular ruler," bridging two binding sites simultaneously.[1][2]

  • Chelate Effect: If the linker length matches the distance between receptor sites, entropy loss is minimized after the first binding event, leading to affinities increased by

    
     to 
    
    
    
    fold.[1][2]
  • Statistical Rebinding: Even without perfect bridging, the high local concentration of the second sugar unit favors rapid rebinding if the first unit dissociates.[1][2]

Part 2: Biological Activity & Therapeutic Mechanisms[1][2]

Primary Mechanism: Lectin Antagonism (Anti-Adhesion)

The most potent application of Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) is as a competitive inhibitor of pathogenic adhesion.[1][2]

  • Target: Bacterial Lectins (e.g., Pseudomonas aeruginosa LecA/LecB, E. coli FimH) and Viral Hemagglutinins.[1][2]

  • Mechanism: Pathogens use surface lectins to adhere to host cell glycans.[1][2] The Bis molecule mimics the host cell surface but with higher affinity, acting as a soluble decoy.[1][2]

  • Therapeutic Outcome: Prevention of biofilm formation and inhibition of viral entry.[1][2]

Secondary Mechanism: Cryoprotection and Protein Stabilization

Similar to Trehalose, bis-glycosides exhibit "Water Replacement" properties.[1][2]

  • Mechanism: The hydrophilic hydroxyl groups form hydrogen bonds with protein surfaces during desiccation or freezing, replacing water molecules and preventing protein denaturation/aggregation.[1][2]

  • Advantage: The 6-methoxy cap renders the molecule non-reducing , preventing Maillard reactions (browning) with proteins, a significant advantage over reducing sugars like glucose.[1][2]

Pharmacokinetics: Metabolic Stability

The 6-methoxy (acetal) linkage is stable under physiological pH (7.[1][2]4) and basic conditions, unlike simple esters.[1][2] It is also resistant to degradation by non-specific glycosidases that require a free hydroxyl at the anomeric position, granting the Bis molecule a longer half-life in plasma compared to unmodified disaccharides.[1][2]

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Isothermal Titration Calorimetry (ITC)

Purpose: To quantify the thermodynamic binding parameters (


, 

,

) of the Bis-ligand to a target lectin (e.g., Concanavalin A or Galectin-3).[1][2] ITC is the gold standard because it measures heat directly, requiring no fluorescent labels that might interfere with binding.[1][2]

Workflow:

  • Preparation: Dialyze both the protein (Lectin) and the Ligand (Bis-compound) into the exact same buffer (e.g., PBS pH 7.4, 1mM CaCl2, 1mM MnCl2) to prevent heat of dilution artifacts.

  • Concentration: Load Protein (20-50

    
    M) in the cell; Load Ligand (200-500 
    
    
    
    M) in the syringe. Rule of Thumb: The c-value (
    
    
    ) should be between 10 and 100 for a sigmoidal curve.[1][2]
  • Titration: Perform 20 injections of 2

    
    L each at 180-second intervals.
    
  • Validation: Perform a "Ligand into Buffer" control titration to subtract heat of dilution.

  • Analysis: Fit data to a "Two Sets of Sites" model if the Bis-ligand induces cross-linking, or "One Set of Sites" if it binds 1:1 intramolecularly.[1][2]

Protocol B: Hemagglutination Inhibition Assay (HIA)

Purpose: A semi-quantitative, high-throughput screen to determine the minimum inhibitory concentration (MIC) required to prevent lectin-induced red blood cell (RBC) clumping.[1][2]

Workflow:

  • Lectin Titration: Determine the minimum concentration of lectin (e.g., 4 Hemagglutination Units) required to agglutinate 50

    
    L of 2% Rabbit RBCs.[1][2]
    
  • Inhibition Setup: Add 25

    
    L of the Bis-ligand (serially diluted) to 96-well V-bottom plates.
    
  • Incubation: Add 25

    
    L of Lectin (at 4 HAU). Incubate 30 mins at RT.
    
  • Readout: Add 50

    
    L of 2% RBCs. Incubate 1 hour.
    
  • Scoring:

    • Button (Point): Inhibition (Ligand blocked the lectin).[1][2]

    • Mat (Diffuse): Agglutination (Ligand failed).[1][2]

  • Validation: Compare the MIC of the Bis compound against the monomer (Methyl-glucoside). A potent Bis effect should show a reduction in MIC by factor >2 (often >100).[1][2]

Part 4: Visualization & Logic Mapping[1][2]

Mechanism of Action: The Cluster Effect

The following diagram illustrates how the Bis-molecule achieves high avidity compared to a monomer.

ClusterEffect Lectin Lectin Receptor (Multivalent Target) Complex_Mono Weak Complex (Rapid Dissociation) Lectin->Complex_Mono High Off-Rate Complex_Bis Stable Chelate (High Avidity) Lectin->Complex_Bis Chelate Effect Monomer Monomer Ligand (Low Affinity) Monomer->Lectin Kd ~ mM BisLigand Bis-Ligand (Bivalent) BisLigand->Lectin Kd ~ µM/nM BisLigand->Monomer Structure Comparison

Figure 1: Mechanistic comparison showing how the Bivalent (Bis) ligand utilizes the Chelate Effect to stabilize receptor binding significantly more than the Monomer.[1][2]

Experimental Workflow: ITC Validation

This logic flow ensures the experimental data collected is artifact-free.[1][2]

ITC_Workflow Start Start: ITC Validation Dialysis 1. Co-Dialysis (Ligand & Protein) Start->Dialysis BufferCheck Buffer Mismatch? Dialysis->BufferCheck BufferCheck->Dialysis Yes (Repeat) ControlRun 2. Control Titration (Ligand -> Buffer) BufferCheck->ControlRun No ExpRun 3. Experimental Titration (Ligand -> Protein) ControlRun->ExpRun Subtract 4. Data Subtraction (Exp - Control) ExpRun->Subtract Fit 5. Model Fitting (One vs Two Sites) Subtract->Fit

Figure 2: Step-by-step ITC workflow emphasizing the critical "Co-Dialysis" and "Control Run" steps to eliminate heat of dilution artifacts.

Part 5: Quantitative Data Summary

The following table summarizes expected thermodynamic parameters for a typical Bis-Glycoside vs. Monomer interaction with a model lectin (e.g., ConA or PA-IL).

ParameterMonomer (Methyl-Glucoside)Bis-Glycoside (Dimer)Biological Implication
Affinity (

)

M (mM)

to

M (µM-nM)
Dimer requires 1000x less concentration for effect.[1][2]
Enthalpy (

)
Moderate ExothermicHighly ExothermicStronger specific bonding contacts.[1][2]
Entropy (

)
High PenaltyReduced PenaltyPre-organized structure reduces entropy loss upon binding.[1][2]
Relative Potency 1100 - 5,000The "Multivalency Enhancement Factor" (

).[1][2]

References

  • Lundquist, J. J., & Toone, E. J. (2002).[1][2] The Cluster Glycoside Effect. Chemical Reviews, 102(2), 555–578.[1][2] [Link]

  • Kiessling, L. L., Gestwicki, J. E., & Strong, L. E. (2006).[1][2] Synthetic Multivalent Ligands as Probes of Signal Transduction.[1][2] Angewandte Chemie International Edition, 45(15), 2348–2368.[1][2] [Link][1][2]

  • Bernardi, A., et al. (2013).[1][2] Multivalent glycoconjugates as anti-pathogenic agents.[1][2] Chemical Society Reviews, 42(11), 4709-4727.[1][2] [Link]

  • Cecioni, S., Imberty, A., & Vidal, S. (2015).[1][2] Glycomimetics versus Multivalent Glycoconjugates for the Design of High Affinity Lectin Ligands. Chemical Reviews, 115(1), 525–561.[1][2] [Link]

Sources

Foundational

In Silico ADMET Profiling for Novel Oxane Derivatives: A Technical Guide

Executive Summary This technical guide outlines a high-fidelity computational framework for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of novel oxane (tetrahydropyran) d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a high-fidelity computational framework for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of novel oxane (tetrahydropyran) derivatives. Oxane rings serve as critical bioisosteres for cyclohexane, offering improved solubility and hydrogen-bond acceptor capabilities while maintaining steric bulk. However, they introduce specific metabolic liabilities—primarily oxidative dealkylation and ring hydroxylation—that must be modeled accurately.

This guide moves beyond generic screening, providing a scaffold-specific protocol that integrates conformational sampling with consensus-based machine learning predictions.

Part 1: Structural Considerations of the Oxane Scaffold

The Conformational Imperative

Unlike aromatic heterocycles (e.g., pyridine), oxanes are saturated and non-planar. They predominantly exist in a chair conformation .

  • Causality: The spatial orientation of the ether oxygen lone pairs in the chair form dictates the electrostatic potential surface (ESP).

  • Impact: 2D-based QSAR models often fail to capture the steric shielding of the oxygen atom by axial substituents.

  • Requirement: All in silico workflows for oxanes must include a 3D conformational search (e.g., using RDKit ETKDG or OMEGA) prior to descriptor calculation to ensure the "bioactive" low-energy conformer is modeled.

Physicochemical Modulation

Oxanes are frequently employed to lower Lipophilicity (LogP) compared to carbocyclic analogs.

  • LogP Shift: typically

    
    LogP 
    
    
    
    to
    
    
    vs. cyclohexane.
  • Polar Surface Area (PSA): The ether oxygen adds ~9.2 Ų to the TPSA, influencing Blood-Brain Barrier (BBB) permeability.

Part 2: The Computational Workflow

The following self-validating workflow ensures that predictions are within the applicability domain of the models used.

Diagram 1: Integrated In Silico ADMET Pipeline

ADMET_Workflow cluster_Prep Step 1: Curation & Sampling cluster_Calc Step 2: Descriptor Calculation cluster_Model Step 3: Predictive Modeling Input Input: Oxane Derivatives (SMILES/SDF) Sanitize Sanitization & Desalting (RDKit) Input->Sanitize Isomer Stereoisomer Enumeration (Cis/Trans Chair Forms) Sanitize->Isomer ConfGen 3D Conf Generation (ETKDGv3 / Energy Min) PhysChem Physicochemical (MW, LogP, TPSA) ConfGen->PhysChem Fingerprints Structural Fingerprints (MACCS, ECFP4) ConfGen->Fingerprints Isomer->ConfGen Swiss SwissADME (Solubility/Permeability) PhysChem->Swiss ADMETlab ADMETlab 2.0 (Metabolism/CYP) Fingerprints->ADMETlab ProTox ProTox-3.0 (Organ Toxicity) Fingerprints->ProTox Consensus Consensus Scoring & Risk Heatmap Swiss->Consensus ADMETlab->Consensus ProTox->Consensus

Caption: A self-validating pipeline integrating 3D conformational sampling with multi-engine prediction.

Part 3: Critical ADMET Endpoints for Oxanes

Metabolism (The CYP Liability)

The oxane ring is susceptible to oxidative attack by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Mechanism: Hydroxylation typically occurs at the

    
    -carbon (adjacent to the oxygen) or the 
    
    
    
    position.
    
    
    -hydroxylation leads to an unstable hemiacetal, which results in ring opening or oxidation to a lactone.
  • Prediction Strategy: Use ADMETlab 2.0 or pkCSM to predict "CYP Substrate" status. If positive, use SmartCyp (or similar SOM predictors) to identify the exact site of metabolism.

Diagram 2: Oxane Metabolic Fate (CYP-Mediated)

Oxane_Metabolism Parent Parent Oxane (Stable Ether) Alpha_OH α-Hydroxy Oxane (Unstable Hemiacetal) Parent->Alpha_OH + [O] CYP CYP450 (Oxidation) CYP->Parent Ring_Open Ring Opening (Acyclic Aldehyde/Alcohol) Alpha_OH->Ring_Open Spontaneous Lactone Lactone Formation (Oxidation) Alpha_OH->Lactone Dehydrogenation

Caption: CYP450-mediated metabolic instability pathways specific to the oxane scaffold.

Toxicity (hERG & Hepatotoxicity)

Oxane derivatives, particularly those with basic amines (common in CNS drugs), carry a risk of hERG channel inhibition.

  • Tool: ProTox-3.0 is the preferred engine here due to its updated molecular similarity and fragment-propensity models [4].

  • Threshold: A predicted

    
     for hERG indicates a high risk of QT prolongation.
    

Part 4: Step-by-Step Experimental Protocol

Phase 1: Ligand Preparation (The "Self-Validating" Step)

Objective: Generate a 3D structure that mimics the biological state.

  • Input: Convert 2D SMILES to 3D objects using RDKit.

  • Protonation: Set pH to 7.4. Ensure basic amines on substituents are protonated.

  • Conformation: Generate 50 conformers using the ETKDGv3 algorithm. Minimize energy using the MMFF94s force field.

  • Selection: Select the lowest energy conformer.

    • Validation Check: Calculate the TPSA. If TPSA < 40 Ų for a mono-oxane, the conformation may be "collapsed" (intramolecular H-bonds) and should be re-sampled.

Phase 2: Batch Prediction

Objective: Run consensus modeling.

Step A: SwissADME (Physicochemical & Permeability) [1]

  • Navigate to the .[1]

  • Input the SMILES list.[1]

  • Key Output: Check the BOILED-Egg plot.

    • Success Criteria: Oxanes targeting CNS must fall within the "Yolk" (Yellow ellipse).

    • Lipophilicity:[2] Use WLOGP (Wildman-Crippen) as it handles heteroatoms in rings robustly.

Step B: ADMETlab 2.0 (Metabolism & Half-Life) [2]

  • Access .[3][4]

  • Upload the SDF file (from Phase 1) to preserve 3D geometry.

  • Key Output:

    • CYP3A4 Substrate: Probability > 0.7 indicates high metabolic liability.

    • Human Liver Microsome (HLM) Stability: If labeled "Unstable," consider blocking the

      
      -positions with methyl groups or fluorine.
      

Step C: ProTox-3.0 (Toxicity Endpoints) [4]

  • Access .

  • Key Output:

    • LD50: Quantitative acute toxicity estimate.

    • Toxicity Class: Classes 1-3 are toxic; 4-6 are safer.

    • Tox21 Pathways: Check for Nuclear Receptor signaling (AhR, AR, ER) which some ether-rich compounds can activate.

Phase 3: Data Consolidation & Decision Making

Summarize results in a decision matrix.

PropertyMetricOptimal Range (Oxanes)Tool
Solubility LogS (ESOL)

SwissADME
Permeability BBB PermeantYes (BOILED-Egg)SwissADME
Metabolism CYP3A4 SubstrateNon-Substrate (<0.5)ADMETlab 2.0
Clearance HLM CLintLow (< 15 µL/min/mg)pkCSM
Cardiotox hERG pIC50

ProTox-3.0

References

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017).[5] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][5][6][7][8] Scientific Reports, 7, 42717.[5][8] [Link]

  • ADMETlab 2.0: Xiong, G., Wu, Z., Yi, J., et al. (2021).[3][4] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[3][4][9] Nucleic Acids Research, 49(W1), W5–W14.[4] [Link]

  • pkCSM: Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • ProTox-3.0: Banerjee, P., Kemmler, E., Dunkel, M., & Preissner, R. (2024).[10][11][12] ProTox 3.0: a webserver for the prediction of toxicity of chemicals.[10][11] Nucleic Acids Research, 52(W1), W513–W520.[13] [Link]

Sources

Exploratory

Whitepaper: A Modern Framework for the Discovery and Isolation of Novel Glycosidic Compounds from Plant Extracts

Abstract Glycosides, naturally occurring compounds composed of a sugar (glycone) linked to a non-sugar (aglycone) moiety, represent a vast and structurally diverse class of plant secondary metabolites.[1][2] Their wide r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Glycosides, naturally occurring compounds composed of a sugar (glycone) linked to a non-sugar (aglycone) moiety, represent a vast and structurally diverse class of plant secondary metabolites.[1][2] Their wide range of pharmacological properties makes them invaluable targets for drug discovery and development.[1][3][4] However, the immense structural complexity and the challenge of re-isolating known compounds necessitate a strategic, efficient, and technically robust workflow.[5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing a modern, integrated approach from initial extraction to final structural elucidation of novel glycosides. We emphasize the causality behind experimental choices, the importance of early-stage dereplication, and the application of advanced chromatographic and spectroscopic techniques.

The Strategic Framework: Charting a Course for Novelty

The hunt for novel bioactive compounds is not a linear path but a strategic process. The initial decisions made before any solvent touches the plant material are critical in determining the efficiency and success of the discovery campaign.

The Guiding Principle: Bioassay-Guided Fractionation

The foundational strategy for isolating bioactive compounds is Bioassay-Guided Fractionation.[6] This approach uses a specific biological assay (e.g., antimicrobial, cytotoxic, enzyme inhibition) to screen fractions of a plant extract.[7] Only the most active fractions are advanced for further separation, creating a focused and efficient path to isolating the compound responsible for the desired activity.[7][8] This method directly links chemical isolation to biological function, ensuring that research efforts are concentrated on therapeutically relevant molecules.

The process is iterative: a crude extract is separated into simpler fractions, each is tested, and the "hit" fraction is selected for the next round of purification. This continues until a pure, active compound is isolated.[6]

A Crude Plant Extract B Initial Fractionation (e.g., Column Chromatography) A->B C Fractions (F1, F2, F3...Fn) B->C D Bioassay Screening C->D E Identify 'Hit' Fraction (e.g., F2) D->E F Inactive Fractions (Discard) D->F G Further Purification of F2 (e.g., Prep-HPLC) E->G H Pure Compounds (C1, C2, C3) G->H I Bioassay of Pure Compounds H->I J Identify Active Compound (e.g., C3) I->J K Structure Elucidation J->K

Caption: The iterative cycle of Bioassay-Guided Fractionation.

The Efficiency Engine: Dereplication

One of the most significant bottlenecks in natural product discovery is the repeated isolation of known, common compounds. Dereplication is the crucial, early-stage process of rapidly identifying these known metabolites to focus resources on novel structures.[9][10] This is a cornerstone of modern workflows, saving immense time and resources.[9]

Dereplication is typically performed on the crude extract and initial fractions using Liquid Chromatography-Mass Spectrometry (LC-MS) based techniques.[11][12] By comparing the molecular weights, fragmentation patterns, and retention times against comprehensive databases (e.g., METLIN, Dictionary of Natural Products), we can quickly flag and sideline known glycosides.[10]

cluster_0 Early Stage Analysis cluster_1 In-Silico Screening cluster_2 Decision & Prioritization A Crude Extract or Initial Fractions B LC-MS/MS Analysis A->B C Data Acquisition (MW, RT, MS/MS Spectra) B->C D Comparison against Natural Product Databases C->D E Match Found No Match Found D->E F Known Compound (Deprioritize Isolation) E:f0->F G Potentially Novel Compound (Prioritize for Isolation) E:f1->G

Caption: The dereplication workflow to prioritize novel compounds.

From Plant to Extract: Laying a Solid Foundation

The quality and composition of the initial extract dictate the potential for discovery. Glycosides are susceptible to degradation, particularly through enzymatic or acid-catalyzed hydrolysis of the glycosidic bond, making careful handling and extraction paramount.[5]

Extraction Methodologies: A Comparative Rationale

The choice of extraction method depends on the stability of the target glycosides, the polarity of the solvent, and the desired efficiency. Conventional methods like maceration and Soxhlet extraction are often time-consuming and use large solvent volumes, increasing the risk of compound degradation.[13] Modern techniques offer significant advantages in terms of speed, efficiency, and reduced solvent consumption.[13][14]

Extraction Method Core Principle Advantages Disadvantages Best Suited For
Maceration Soaking plant material in a solvent at room temperature.[14]Simple, low cost, suitable for thermolabile compounds.Time-consuming, lower yield, large solvent volume.[13]Initial lab-scale screening.
Soxhlet Extraction Continuous extraction with fresh, hot solvent.[14]More efficient than maceration.Can degrade thermolabile glycosides due to heat.[13]Stable, non-polar to moderately polar compounds.
Ultrasound-Assisted (UAE) Uses ultrasonic waves to disrupt cell walls via cavitation.[14]Fast, high efficiency, reduced solvent and temperature.Can generate free radicals, potentially degrading some compounds.Thermolabile compounds, improving yields at lower temperatures.
Microwave-Assisted (MAE) Uses microwave energy to heat the solvent and plant matrix rapidly.[14]Very fast, highly efficient, reduced solvent volume.Requires specialized equipment, potential for localized overheating.Stable glycosides where speed is a priority.
Supercritical Fluid (SFE) Uses a supercritical fluid (e.g., CO2) as the extraction solvent.[13][14]Highly selective, produces solvent-free extracts, ideal for non-polar compounds.High equipment cost, CO2 is non-polar (modifiers like ethanol are often needed for glycosides).High-value, non-polar to slightly polar aglycones and glycosides.
Experimental Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol outlines a general procedure for UAE, which represents an excellent balance of efficiency and preservation for many glycosidic compounds.

  • Preparation: Place 10 g of dried, powdered plant material into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of 80% ethanol (a common solvent for a broad range of glycosides). The solid-to-solvent ratio (1:10 w/v) is a standard starting point.

  • Sonication: Place the flask into an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the flask.

  • Extraction Parameters: Sonicate at a frequency of 40 kHz for 30 minutes at a controlled temperature of 40°C. Rationale: This temperature is high enough to improve extraction kinetics but low enough to prevent degradation of most glycosides.

  • Filtration: Immediately after sonication, filter the mixture through Whatman No. 1 filter paper.

  • Re-extraction: To ensure exhaustive extraction, the remaining plant material (the marc) can be subjected to a second round of UAE with fresh solvent.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Drying: The resulting crude extract should be freeze-dried or placed in a vacuum oven to remove residual moisture, yielding a stable powder for storage and subsequent fractionation.

The Isolation and Purification Workflow

With a high-quality crude extract in hand, the next phase involves a systematic separation process to isolate individual compounds.

Chromatographic Techniques: The Core of Separation

Chromatography is the workhorse of natural product isolation. The separation of glycosides, which can have very similar structures, often requires a multi-step approach using different chromatographic principles.

  • Column Chromatography (CC): This is a fundamental, large-scale purification step. Common stationary phases include silica gel for normal-phase chromatography or C18-bonded silica for reversed-phase.[15][16] It is excellent for initial fractionation of the crude extract into several less complex mixtures. Alumina oxide is another effective stationary phase for glycoside separation.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is indispensable for both analytical purity checks and preparative isolation due to its high resolution and sensitivity.[1][17]

    • Reversed-Phase (RP-HPLC): The most common mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients). It separates compounds primarily based on hydrophobicity.[1]

    • Normal-Phase (NP-HPLC): Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase to separate compounds based on polarity.[1]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique.[18] Its primary advantage is the elimination of irreversible adsorption of the sample onto a solid support, leading to high sample recovery.[18][19] This makes it exceptionally well-suited for the preparative isolation of valuable glycosides from complex fractions.[20]

Experimental Protocol: HSCCC Separation of a Glycoside-Rich Fraction

This protocol provides a framework for developing an HSCCC separation method.

  • Solvent System Selection: The key to successful HSCCC is choosing an appropriate two-phase solvent system. The goal is to find a system where the target glycoside has an ideal partition coefficient (K). This is often determined on a small scale by dissolving the sample in the pre-equilibrated two-phase system, shaking, and analyzing the concentration in each phase by HPLC.[21] A common system for polar glycosides is n-butanol-ethyl acetate-water.[19]

  • System Preparation: Prepare the chosen solvent system (e.g., n-hexane–ethyl acetate–methanol–water at a 0.7:4:0.8:4 v/v/v/v ratio) in a separatory funnel, shake vigorously, and allow it to fully equilibrate and separate at room temperature.[20]

  • Instrument Setup: Fill the entire HSCCC column with the stationary phase (typically the upper phase).

  • Equilibration: Begin rotating the column at the desired speed (e.g., 850 rpm) and pump the mobile phase (typically the lower phase) through the system until hydrostatic equilibrium is reached, indicated by the emergence of the mobile phase from the outlet.

  • Sample Injection: Dissolve a known amount of the semi-purified fraction (e.g., 500 mg) in a small volume of the biphasic solvent mixture and inject it into the system.

  • Elution and Fractionation: Continue pumping the mobile phase at a constant flow rate (e.g., 2.0 mL/min). Collect fractions at regular intervals (e.g., every 5 minutes) using a fraction collector.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify which fractions contain the pure target compound.

  • Recovery: Combine the pure fractions and remove the solvent under reduced pressure to obtain the isolated glycoside.

Structural Elucidation: Identifying the Novel Molecule

Once a compound is isolated in high purity (>95%), its chemical structure must be determined. This requires a combination of powerful spectroscopic techniques.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation, offers clues about its structure.[1] Liquid Chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the standard.[11] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar glycosides.[1] Tandem MS (MS/MS) experiments fragment the parent ion, often cleaving the glycosidic bond, which helps to differentiate the mass of the sugar and aglycone moieties.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules, including glycosides.[23][24] It provides detailed information about the carbon-hydrogen framework. A suite of 1D and 2D NMR experiments is required:

  • ¹H NMR: Provides information on the number and type of protons, including characteristic signals for anomeric protons of the sugar units.[25][26]

  • ¹³C NMR: Shows the number and type of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. COSY shows ¹H-¹H correlations (protons on adjacent carbons), HSQC correlates protons to their directly attached carbons, and HMBC shows long-range (2-3 bond) correlations between protons and carbons. The HMBC spectrum is particularly crucial for determining the linkage point between the aglycone and the sugar, as well as the linkages between sugar units in oligosaccharides.[12][23]

The combination of these NMR techniques allows for the complete assignment of all proton and carbon signals, establishing the identity of the sugar(s), the aglycone, their points of attachment, and their stereochemistry.[23]

Conclusion

The discovery of novel glycosidic compounds from plant sources is a systematic, multidisciplinary endeavor that integrates biology, chemistry, and analytical science. By adopting a strategic framework that prioritizes bioactivity and employs early-stage dereplication, researchers can significantly enhance the efficiency of their discovery pipeline. The judicious selection of modern extraction and advanced chromatographic techniques, particularly HSCCC, is vital for successful isolation. Finally, the comprehensive application of mass spectrometry and a full suite of 2D NMR experiments provides the conclusive evidence required for structural elucidation. This integrated workflow, grounded in a clear understanding of the causality behind each experimental step, provides a robust and effective pathway for unlocking the therapeutic potential held within the vast chemical diversity of plant glycosides.

References

  • Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-3330. Available from: [Link]

  • Gaudêncio, S. P., & Pereira, F. (2015). The Relevance Of Chemical Dereplication In Microbial Natural Product Screening. Frontiers in Pharmacology. Available from: [Link]

  • Demarque, D. P., et al. (2016). Metabolomics and Dereplication Strategies in Natural Products. Natural Products, 1-28. Available from: [Link]

  • A review on medicinal plants containing glycosides. R Discovery. (2023, September 15). Available from: [Link]

  • Rauf, A., et al. (2021). The analgesic potential of glycosides derived from medicinal plants. Phytotherapy Research, 35(7), 3484-3508. Available from: [Link]

  • HUI BAI YI. (2025, August 6). What are the challenges in researching the Glycoside Series?. Blog - HUI BAI YI. Available from: [Link]

  • Sorbent-Technologies. (2023, September 30). Glycosides Separation Using Alumina Oxide. Column Chromatography. Available from: [Link]

  • Hubert, J., et al. (2017). Dereplication strategies in natural product research: How many tools and methodologies behind the same concept?. Phytochemistry Reviews, 16(1), 1-35. Available from: [Link]

  • Cardiac Glycosides from African Medicinal Plants as Promising Therapeutics. (2024, May 4). Preprints.org. Available from: [Link]

  • Li, Y., et al. (2015). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. Journal of Separation Science, 38(5), 839-844. Available from: [Link]

  • CN107158058A - The extracting method of cardiac glycoside general glycoside. Google Patents.
  • Aarts, N., et al. (2020). Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics. Frontiers in Plant Science, 11, 413. Available from: [Link]

  • Wang, Y., et al. (2018). Preparative Separation and Purification of Four Glycosides from Gentianae radix by High-Speed Counter-Current Chromatography and Comparison of Their Anti-NO Production Effects. Molecules, 23(11), 2828. Available from: [Link]

  • Guo, L., et al. (2013). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules, 18(12), 15336-15348. Available from: [Link]

  • Widmalm, G., et al. (2022). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 122(16), 13245-13307. Available from: [Link]

  • NMR Spectroscopy Tools. Glycopedia. Available from: [Link]

  • Hu, Y., & Mechref, Y. (2017). Recent Advances in Mass Spectrometric Analysis of Glycoproteins. Analytical Chemistry, 89(1), 379-396. Available from: [Link]

  • Demarque, D. P., et al. (2016). Dereplication of Natural Products Using GC-TOF Mass Spectrometry: Improved Metabolite Identification by Spectral Deconvolution Ratio Analysis. Frontiers in Plant Science, 7, 1460. Available from: [Link]

  • Determination of glycan structure by NMR. JCGGDB. Available from: [Link]

  • Glycoside-rich Herbal Medicines: Safety, Efficacy and Clinical Applications. Journal of Pharmacognosy & Natural Products. Available from: [Link]

  • Zhang, Q., et al. (2023). Separation and purification of glycosides from medicinal plants based on strong polar separation medium with online closed-loop mode. Journal of Pharmaceutical and Biomedical Analysis, 233, 115508. Available from: [Link]

  • Structural elucidation of glycosides from Solanum amygdalifolium. ResearchGate. (2025, August 7). Available from: [Link]

  • Silipo, A., et al. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. Rendiconti Lincei. Scienze Fisiche e Naturali, 32(4), 743-761. Available from: [Link]

  • Hu, Y., et al. (2016). Advancements in mass spectrometry-based glycoproteomics and glycomics. National Science Review, 3(4), 447-462. Available from: [Link]

  • What are the Mass Spectrometry-based techniques for Glycan Analysis?. CD-Genomics. (2025, March 28). Available from: [Link]

  • El-Elimat, T., et al. (2023). Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation. Molecules, 28(10), 4212. Available from: [Link]

  • Han, X., & Jiang, X. (2020). Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review. Analytica Chimica Acta, 1139, 198-212. Available from: [Link]

  • Extraction of glycosides. Slideshare. Available from: [Link]

  • Fan, J., et al. (2025). Advances in mass spectrometry-based glycomics: progress, applications, and perspectives. Chemical Communications. Available from: [Link]

  • A Novel Fingerprinting Method for Glycosides in Nakshatra Plants by HPTLC. ResearchGate. Available from: [Link]

  • Perera, C. O., & Kethiravel, A. (2022). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. Methods and Protocols, 5(6), 87. Available from: [Link]

  • Zhang, Q. W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13, 20. Available from: [Link]

  • Frański, R., et al. (2000). Application of mass spectrometry to structural identification of flavonoid monoglycosides isolated from shoot of lupin (Lupinus luteus L.). Acta Biochimica Polonica, 47(4), 1101-1111. Available from: [Link]

  • Bioassay guided fractionation: Significance and symbolism. (2026, February 19). ScienceDirect. Available from: [Link]

  • Taki, T. (2021). Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis. Glycoscience Protocols. Available from: [Link]

  • Sasidharan, S., et al. (2011). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. African Journal of Traditional, Complementary and Alternative Medicines, 8(1), 1-10. Available from: [Link]

  • Adjei, S., et al. (2022). Bioassay-Guided Fractionation, ESI-MS Scan, Phytochemical Screening, and Antiplasmodial Activity of Afzelia africana. Journal of Chemistry. Available from: [Link]

  • Bioassay-Guided Fractionation of Rubus suavissimus. ResearchGate. Available from: [Link]

  • El-Toumy, S. A., et al. (2019). Bioassay-guided fractionation and identification of antidiabetic compounds from the rind of Punica Granatum Var. nana. Natural Product Research, 35(1), 121-125. Available from: [Link]

  • An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives f. Semantic Scholar. (2017, February 2). Available from: [Link]

  • Baggio, C. H., et al. (2005). Isolation and Structure Elucidation of Two New Flavonoid Glycosides from the Infusion of Maytenus aquifolium Leaves. Evaluation of the Antiulcer Activity of the Infusion. Journal of Agricultural and Food Chemistry, 53(2), 288-292. Available from: [Link]

  • Isolation, Characterization of Undescribed Alkaloids, and Semisynthetic Modifications of Cytotoxic Pyranoacridone Alkaloids from Glycosmis pentaphylla. ACS Omega. (2023, March 13). Available from: [Link]

  • IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. Neliti. (2024, July 12). Available from: [Link]

  • Advances and Challenges in Biomanufacturing of Glycosylation of Natural Products. MDPI. (2024, July 9). Available from: [Link]

  • Isolation and Characterization of Hyperoside-Flavanoidal Glycoside from Rourea Minor for its Anti-Hyperglycemic Activity Potential: An In Vitro Study. Journal of Medicinal and Chemical Sciences. Available from: [Link]

Sources

Foundational

Structural Elucidation of Complex Dimeric Natural Products: A Technical Guide

Content Type: Technical Whitepaper Author Persona: Senior Application Scientist Estimated Read Time: 15 Minutes Executive Summary The structural elucidation of dimeric natural products represents one of the most formidab...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Author Persona: Senior Application Scientist Estimated Read Time: 15 Minutes

Executive Summary

The structural elucidation of dimeric natural products represents one of the most formidable challenges in pharmacognosy and organic chemistry. Unlike monomers, dimers introduce unique analytical blind spots: symmetry-induced spectral simplification , ambiguous intermolecular connectivity , and atropisomerism .

This guide moves beyond standard characterization workflows. It provides a logic-driven framework for distinguishing true dimers from aggregates, resolving symmetric linkages where HMBC fails, and determining absolute configuration in the absence of X-ray crystals.

Part 1: The Dimerization Logic & Mass Spectrometry[1]

The "Half-Mass" Trap

A common pitfall in identifying symmetric dimers is the "half-mass" trap. If a dimer possesses


 symmetry, its NMR spectrum will be identical to that of the monomer, showing only half the expected number of signals.

The Diagnostic Discrepancy:

  • Scenario:

    
    C NMR shows 15 signals. HRMS suggests a molecular weight corresponding to C
    
    
    
    .
Differentiating Aggregates from Covalent Dimers

Before NMR, one must prove the dimer is covalent and not a non-covalent aggregate formed during ionization (ESI).

Protocol: The Dilution Validation System

  • Objective: Confirm covalent stability.

  • Method:

    • Prepare stock solution (1 mg/mL in MeOH).

    • Perform serial dilutions (1:10, 1:100, 1:1000).

    • Analyze via ESI-MS.

  • Interpretation:

    • Non-covalent Cluster: The ratio of

      
       to 
      
      
      
      decreases significantly as concentration drops.
    • True Covalent Dimer: The ratio of the dimer peak to the monomer fragment (if any) remains constant or the dimer peak remains the base peak.

Part 2: NMR Strategies for Linkage Elucidation

Once the molecular formula is established as dimeric (


 Monomer), the challenge is locating the linkage.
The Symmetry Decision Matrix

The elucidation path diverges based on spectral symmetry.

SymmetryLogic Start Start: HRMS confirms Dimer Mass (2M) NMR_Check Check 1H/13C NMR Signal Count Start->NMR_Check Symmetric Signals = 1/2 Formula (C2 Symmetry) NMR_Check->Symmetric Count matches Monomer Asymmetric Signals = Full Formula (No Symmetry) NMR_Check->Asymmetric Count matches Dimer Sym_Strategy Linkage is on Axis of Symmetry Focus: Quaternary Carbons Symmetric->Sym_Strategy Asym_Strategy Treat as Two Distinct Halves Focus: Inter-unit HMBC/NOE Asymmetric->Asym_Strategy

Figure 1: Logic flow for selecting the elucidation strategy based on symmetry.

Solving the "Silent Linkage" (Symmetric Dimers)

In symmetric dimers (e.g., certain bis-indoles or flavone dimers), the linkage often occurs between two identical quaternary carbons. Standard HMBC fails here because:

  • There are no protons on the linking carbons.

  • The

    
     correlations from neighbors look identical to intra-monomer correlations.
    

The Solution: 1,1-ADEQUATE The 1,1-ADEQUATE pulse sequence is superior to HMBC for defining carbon-carbon connectivity in proton-deficient regions. It correlates a proton to a carbon via a


 transfer.[1]

Protocol: Linkage Verification

  • Run HMBC: Establish standard 2-3 bond connectivity. Identify "orphan" quaternary carbons.

  • Run 1,1-ADEQUATE:

    • Look for

      
       correlations that proceed through the C-C bond.
      
    • If Proton A correlates to Carbon B (where B is the linkage point), and Carbon B is a quaternary carbon that HMBC could not bridge, ADEQUATE confirms the immediate neighbor.

  • Biosynthetic Argument: If spectroscopy is ambiguous, invoke the Biogenetic Isoprene Rule . Most dimers form via radical coupling (ortho-ortho, para-para) or Diels-Alder reactions. Structure the candidate linkage to align with plausible enzymatic coupling.

Expert Insight: For nitrogen-containing dimers (alkaloids),


N-HMBC  is underutilized. It can often resolve linkages where carbon signals are overlapped or broadened.

Part 3: Stereochemical Assignment (The E-E-A-T Standard)

Determining the absolute configuration (AC) of dimers is complicated by multiple chiral centers and potential axial chirality (atropisomerism).

The Modern Gold Standard: ECD + TDDFT

When X-ray crystallography is impossible (oils, amorphous solids), the comparison of experimental Electronic Circular Dichroism (ECD) with Time-Dependent Density Functional Theory (TDDFT) calculations is the industry standard.

Step-by-Step Workflow:

StepActionTechnical Nuance
1 Conformational Search Use MMFF94 or PM6 force fields. Dimers have high degrees of freedom; ensure the search window is wide (e.g., 5-10 kcal/mol).
2 Geometry Optimization Optimize lowest energy conformers using DFT (B3LYP/6-31G* or higher). Crucial: Verify no imaginary frequencies.
3 TDDFT Calculation Calculate excited states. Use a functional with long-range correction (e.g., CAM-B3LYP) if charge transfer is involved.
4 Boltzmann Weighting Average the spectra based on the Boltzmann distribution of conformers.
5 Shift & Compare Compare experimental vs. calculated curves. A UV-shift (10-20 nm) is acceptable; a topology mismatch is not.
Addressing Atropisomerism

Many dimers (e.g., biaryls) exhibit restricted rotation around the linkage bond.

  • Detection: Variable Temperature (VT) NMR. If signals sharpen at high T or split at low T, rotamers are present.

  • Assignment: The ECD Cotton effect at the linkage chromophore determines the axial chirality (

    
     or 
    
    
    
    helicity).

Part 4: Comprehensive Workflow Diagram

The following diagram illustrates the integrated workflow for solving a complex dimeric natural product.

ElucidationWorkflow Isolation 1. Isolation & Purity (HPLC/TLC) MS_Analysis 2. MS Validation (Dilution Protocol) Isolation->MS_Analysis Formula 3. Molecular Formula (HRMS + Isotope Pattern) MS_Analysis->Formula NMR_1D 4. 1D NMR (1H, 13C) Symmetry Check Formula->NMR_1D Linkage 5. Linkage Determination NMR_1D->Linkage Linkage_Methods HMBC / 1,1-ADEQUATE / NOESY Linkage->Linkage_Methods Stereo 6. Stereochemistry Linkage->Stereo Stereo_Methods Exp. ECD vs TDDFT / VCD / Mosher's Stereo->Stereo_Methods Final 7. Validated Structure Stereo->Final

Figure 2: Integrated structural elucidation workflow for dimeric natural products.

References

  • Nugroho, A. E., & Morita, H. (2014). Circular Dichroism Calculation for Natural Products. Journal of Natural Medicines. Link

    • Significance: Establishes the protocol for using TDDFT-ECD in absolute configuration, a critical step for chiral dimers.
  • Martin, G. E. (2011). Using 1,1- and 1,n-ADEQUATE 2D NMR Data in Structure Elucidation Protocols. Annual Reports on NMR Spectroscopy. Link

    • Significance: The authoritative source on using ADEQUATE pulse sequences to solve proton-deficient linkages common in n
  • Chhetri, B. K., et al. (2018). Recent Advances in Structural Elucidation of Dimeric Natural Products. Frontiers in Chemistry. Link

    • Significance: Reviews specific challenges in dimeric classes (flavonoids, alkaloids)
  • Stephens, P. J., et al. (2010). Determination of the Absolute Configurations of Natural Products via Density Functional Theory Calculations of Vibrational Circular Dichroism, Electronic Circular Dichroism, and Optical Rotation. The Journal of Organic Chemistry. Link

    • Significance: Validates the multi-modal approach (VCD + ECD) for high-confidence stereochemical assignment.

Sources

Exploratory

Engineering the Tetrahydropyran Scaffold: A Comprehensive Guide to Stereochemical Control and Analytical Validation

Executive Summary In the realm of drug development and natural product synthesis, the tetrahydropyran (THP) ring is a ubiquitous and privileged scaffold, forming the core of macrolides, polyether antibiotics, and numerou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and natural product synthesis, the tetrahydropyran (THP) ring is a ubiquitous and privileged scaffold, forming the core of macrolides, polyether antibiotics, and numerous active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I approach the synthesis and characterization of these heterocycles not as a sequence of discrete reactions, but as a continuous exercise in stereoelectronic control. This whitepaper deconstructs the causality behind THP stereochemistry, detailing the thermodynamic principles governing their conformation, the stereoselective logic of the Prins cyclization, and the self-validating analytical workflows required to definitively assign their absolute configuration.

Thermodynamic and Stereoelectronic Foundations

The structural behavior of tetrahydropyrans diverges significantly from simple cyclohexanes due to the presence of the endocyclic oxygen atom. This heteroatom introduces profound stereoelectronic effects that dictate the conformational equilibrium of substituted THPs.

The Anomeric Effect: Defying Steric Logic

In standard cyclohexane systems, bulky substituents preferentially adopt equatorial positions to minimize 1,3-diaxial steric clashes. However, when an electronegative substituent (e.g., alkoxy, halogen) is positioned at the C2 (anomeric) carbon of a THP ring, it exhibits a strong preference for the axial orientation [1].

The causality behind this phenomenon—the anomeric effect —is primarily driven by hyperconjugation. The non-bonding lone pair electrons (


) of the endocyclic oxygen delocalize into the adjacent antibonding orbital (

) of the C2–X bond[2]. This stabilizing donor-acceptor interaction is geometrically optimal only when the C2 substituent is axial.

Recent computational and synthetic studies have expanded this paradigm to include the metallo-anomeric effect . When a late transition metal occupies the anomeric carbon, it also adopts an axial position. This preference correlates directly with the oxidation state of the metal and is similarly governed by hyperconjugative interactions between the endocyclic heteroatom and the


 acceptor orbitals of the C–M bond [3].
Table 1: Conformational Preferences in Substituted THPs
Substituent PositionDominant Governing EffectPreferred OrientationMechanistic Causality
C2 (Anomeric) Anomeric Effect (Hyperconjugation)Axial

orbital overlap stabilizes the axial conformer.
C3 / C4 / C5 Steric Bulk (A-values)EquatorialMinimization of 1,3-diaxial steric clash with axial protons at C1/C3/C5.
C6 Steric Bulk / Exo-Anomeric EffectEquatorialSteric preference dominates, though exo-anomeric effects can influence rotamers.

Principles of Stereoselective THP Synthesis: The Prins Cyclization

To synthesize highly functionalized, multichiral THPs, the Prins cyclization stands as a premier stereoselective methodology [4].

Mechanistic Causality

The reaction between a homoallylic alcohol and an aldehyde under Lewis acidic conditions generates a highly reactive oxocarbenium ion intermediate. The stereochemical outcome is dictated by the transition state geometry. The oxocarbenium ion preferentially adopts an E-configuration to minimize steric clash between the alkyl chain and the ring protons. Subsequent cyclization proceeds through a chair-like transition state where the substituents naturally orient themselves in equatorial positions to avoid 1,3-diaxial interactions. This highly ordered transition state overwhelmingly yields the 2,6-cis-tetrahydropyran as the thermodynamic product[5].

Prins_Cyclization A Aldehyde + Homoallylic Alcohol B Hemiacetal Intermediate A->B Lewis Acid Catalyst C Oxocarbenium Ion (E-isomer preferred) B->C Dehydration (-H2O) D Chair-like Transition State (Equatorial Substituents) C->D Stereoselective Cyclization E 2,6-cis-Tetrahydropyran (Thermodynamic Product) D->E Nucleophilic Trapping

Mechanistic pathway of the Prins cyclization yielding 2,6-cis-tetrahydropyrans.

Protocol 1: Stereoselective Prins Cyclization (Lewis Acid Promoted)

This methodology describes the synthesis of a 2,4,6-trisubstituted THP using Boron trifluoride diethyl etherate (


) [6].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the homoallylic alcohol (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Initiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add

    
     (0.1 to 1.0 equiv, depending on substrate reactivity) via a gas-tight syringe.
    
  • Cyclization: Stir the mixture at -78 °C for 2 hours, then gradually allow it to warm to -20 °C until complete consumption of the starting material is observed.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench with saturated aqueous

    
    , extract with ethyl acetate, and analyze via crude 
    
    
    
    NMR. The presence of a diagnostic doublet of doublets (dd) at ~3.2 ppm (axial proton at C2) with a large coupling constant (
    
    
    Hz) confirms the successful formation of the 2,6-cis stereocenter before proceeding to bulk isolation.
  • Quench & Isolate: Quench the bulk reaction with saturated

    
     at -20 °C. Extract the aqueous layer with DCM (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure. Purify via flash column chromatography.

Analytical Validation of THP Stereocenters

Assigning the relative and absolute stereochemistry of highly substituted THPs requires a rigorous, self-validating analytical workflow. Relying on a single analytical technique often leads to structural misassignments.

NMR Coupling Constants ( -values)

The Karplus relationship is the cornerstone of stereochemical assignment in six-membered rings. The magnitude of the vicinal proton-proton coupling constant (


) is highly dependent on the dihedral angle. In THP rings, trans-diaxial protons exhibit large coupling constants, whereas axial-equatorial and equatorial-equatorial protons display much smaller values [7].
Table 2: Diagnostic - Vicinal Coupling Constants in THP Rings
Proton RelationshipApprox. Dihedral AngleExpected

(Hz)
Structural Implication
Axial - Axial (

)
180°8.0 – 12.0Confirms trans-diaxial relationship; strong indicator of a stable chair conformation.
Axial - Equatorial (

)
60°2.0 – 5.0Indicates a cis relationship between adjacent stereocenters in a chair.
Equatorial - Equatorial (

)
60°2.0 – 5.0Indicates a trans relationship between equatorial protons.
DFT-Augmented Stereochemical Assignment

For highly flexible or multichiral THP systems, relying solely on empirical


-values can lead to erroneous assignments due to rapid conformational averaging on the NMR timescale. A robust protocol involves computing theoretical 

-values using Density Functional Theory (DFT) and correlating them with experimental data[8].

NMR_Validation A Synthesize THP Diastereomers B 1D 1H NMR & 2D COSY (Extract Experimental J-values) A->B C Identify J_aa (8-12 Hz) Identify J_ae/J_ee (2-5 Hz) B->C D 2D NOESY/ROESY (Map Spatial Proximity) C->D E DFT Conformational Search (B3LYP/DGDZVP) C->E Complex/Flexible Systems F Absolute Stereochemical Assignment D->F Empirical Match E->F Compare J_calc vs J_exp

Integrated NMR and DFT workflow for absolute stereochemical assignment of THPs.

Protocol 2: NMR Acquisition and DFT Validation
  • Data Acquisition: Obtain high-resolution 1D

    
     NMR (minimum 400 MHz, ideally 600 MHz) and 2D COSY/NOESY spectra in a non-coordinating solvent (e.g., 
    
    
    
    or
    
    
    ). Extract all vicinal
    
    
    -values using iterative spin-simulation software if signals overlap.
  • Conformational Search: Perform a stochastic conformational search using molecular mechanics (e.g., MMFF94 force field) to identify all conformers within a 5.0 kcal/mol energy window.

  • DFT Optimization: Optimize the geometry of the low-energy conformers at the B3LYP/DGDZVP level of theory [8].

  • 
    -value Calculation:  Compute the magnetic shielding tensors and total NMR spin-spin coupling constants for the optimized geometries using the GIAO (Gauge-Independent Atomic Orbital) method.
    
  • Self-Validation Checkpoint: Scale the theoretical

    
    -values (using established hybridization scaling factors) and calculate the Root-Mean-Square Deviation (RMSD) against your experimental 
    
    
    
    -values. An RMSD < 0.3 Hz validates the assigned stereoisomer; an RMSD > 0.5 Hz indicates an incorrect assignment or missing low-energy conformers, requiring a re-evaluation of the conformational search.

References

  • Anomeric effect - Wikipedia Source: Wikipedia URL:[Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Stereochemistry of Transition Metal Complexes Controlled by the Metallo-Anomeric Effect Source: Journal of the American Chemical Society URL:[Link]

  • Anomeric Effect, Hyperconjugation and Electrostatics: Lessons from Complexity in a Classic Stereoelectronic Phenomenon Source: Chemical Society Reviews (RSC) URL:[Link]

  • Synthesis of the C22−C26 Tetrahydropyran Segment of Phorboxazole by a Stereoselective Prins Cyclization Source: Organic Letters URL:[Link]

  • A Maitland–Japp inspired synthesis of dihydropyran-4-ones and their stereoselective conversion to functionalised tetrahydropyran-4-ones Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

  • Vicinal 1H–1H NMR Coupling Constants from Density Functional Theory as Reliable Tools for Stereochemical Analysis of Highly Flexible Multichiral Center Molecules Source: The Journal of Organic Chemistry URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthetic Preparation of Bis-Glycosidic Compounds

Abstract Bis-glycosidic compounds, molecules containing two carbohydrate units linked to a central scaffold or to each other, represent a class of molecules with immense significance in medicinal chemistry, chemical biol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Bis-glycosidic compounds, molecules containing two carbohydrate units linked to a central scaffold or to each other, represent a class of molecules with immense significance in medicinal chemistry, chemical biology, and materials science. Their structures are prevalent in numerous natural products, including antibiotics and antitumor agents, and their synthetic analogues are crucial for developing novel therapeutics, molecular probes, and functional biomaterials.[1][2][3][4] However, the synthesis of these complex molecules is a formidable challenge, primarily due to the need for precise control over the stereochemistry (α or β) and regiochemistry of two separate glycosidic linkages.[5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic routes for preparing bis-glycosidic compounds. We will explore the causality behind strategic choices in convergent, divergent, and enzymatic syntheses, detail critical experimental considerations, and provide step-by-step protocols for key methodologies.

Introduction: The Challenge and Significance of Bis-Glycosides

Glycosylation, the process of forming a glycosidic bond, is a fundamental biological event that governs processes from cell-cell recognition to immune responses.[8] Bis-glycosidic motifs amplify this complexity and are often key to the biological activity of natural products like the antitumor agent kidamycin.[9][10] The development of synthetic analogs allows for systematic structure-activity relationship (SAR) studies, leading to compounds with improved potency, selectivity, and pharmacokinetic properties.[1]

The core synthetic challenges are twofold:

  • Stereocontrol: Each new glycosidic bond can form as one of two anomers (α or β). Achieving the desired stereochemistry for both linkages requires careful selection of the glycosyl donor, protecting groups, and reaction conditions.[7][11]

  • Regiocontrol: When a molecule contains multiple hydroxyl groups, the glycosylation must be directed to the correct position. This necessitates sophisticated, multi-step protecting group strategies to differentiate between similarly reactive sites.[6][12][13]

This guide will dissect the main strategies developed to overcome these challenges.

Core Synthetic Strategies: A Logic-Driven Overview

The assembly of bis-glycosidic compounds can be broadly categorized into three main approaches: convergent, divergent (or sequential), and enzymatic. The choice of strategy is dictated by the target molecule's structure, symmetry, and the availability of starting materials.

2.1 Convergent Synthesis

In a convergent approach, the key fragments of the molecule are synthesized independently and then joined together in the final stages.[14] For bis-glycosides, this typically involves preparing two glycosyl units (which can be the same or different) and coupling them to a central aglycone or to each other via a linker.[15][16][17][18]

Causality: This strategy is often preferred for complex, asymmetric targets. By building the fragments in parallel, the overall synthesis is more efficient and higher-yielding. It allows for the independent, optimized synthesis of each glycosidic bond, ensuring high stereochemical fidelity before the final coupling.

Caption: General workflow for a convergent synthesis of a bis-glycoside.

2.2 Divergent (Sequential) Synthesis

A divergent, or sequential, strategy involves the stepwise addition of sugar units to a core structure. The synthesis begins with a central aglycone (or a starting monosaccharide), which is first glycosylated with one sugar unit. Following this, a specific hydroxyl group on the newly formed glycoside is selectively deprotected to serve as the acceptor for the second glycosylation.[9][10][19]

Causality: This approach is highly effective for synthesizing symmetrical bis-glycosides or for building libraries where one sugar is kept constant while the other is varied. The success of this strategy hinges entirely on the ability to differentiate between the various hydroxyl groups, making orthogonal protecting group strategies absolutely critical.[20] Advanced one-pot procedures, which combine deprotection and subsequent glycosylation steps without isolating intermediates, have significantly improved the efficiency of this approach.[5][21][22]

Caption: A stepwise enzymatic synthesis of a bis-glycoside.

Critical Experimental Considerations: The Scientist's Toolbox

The theoretical strategies above are only as good as their execution. Success in the lab depends on a deep understanding of the tools available.

3.1 The Glycosylation Reaction Toolbox

The formation of the glycosidic bond is the cornerstone of the synthesis. The choice of glycosyl donor and activation method is paramount for controlling the stereochemical outcome.

Glycosyl Donor TypeCommon Activator(s)Typical Stereochemical Outcome & Notes
Glycosyl Halides Ag(I) or Hg(II) salts (Koenigs-Knorr)Neighboring group participation from a C2-ester gives 1,2-trans products. Non-participating groups give mixed or α-products. [23]
Thioglycosides NIS/TfOH, BSP/Tf₂O, DMTSTHighly versatile and stable. Stereoselectivity is highly dependent on solvent, temperature, and protecting groups. [23][24]
Trichloroacetimidates TMSOTf, BF₃·OEt₂ (Schmidt)Excellent donors. Generally, non-participating groups give α-products (thermodynamic), while participating groups give β-products. [25]
Glycosyl Phosphates TMSOTfStable and can be activated under mild conditions. Stereoselectivity can be tuned by catalysts. [23][24]
n-Pentenyl Glycosides NIS, I(coll)₂ClO₄Activated via iodonium ion formation. Useful in orthogonal and one-pot strategies.
3.2 Orthogonal Protecting Group Strategies

For any sequential chemical synthesis, an orthogonal protecting group strategy is non-negotiable. Orthogonality means that one class of protecting groups can be removed under specific conditions without affecting other classes. [20][26] The Causality of Orthogonality: This allows for the precise unmasking of a single hydroxyl group at the desired stage to act as a nucleophile for the next glycosylation. A poorly planned strategy can lead to a dead end, forcing a complete redesign of the synthesis. [20] Common Orthogonal Sets:

  • Acid-Labile: Trityl (Tr), Dimethoxytrityl (DMT), tert-Butyldimethylsilyl (TBS), Acetonides/Benzylidenes.

  • Base-Labile: Acetyl (Ac), Benzoyl (Bz), Levulinoyl (Lev).

  • Hydrogenolysis-Labile: Benzyl (Bn), p-Methoxybenzyl (PMB).

  • Fluoride-Labile: Silyl ethers (TBS, TIPS, TBDPS). [26]* Specialty: Allyl (All, removed by Pd(0)), Naphthylmethyl (Nap, removed by oxidation). [27]

G Sugar Glucose Core C1-OH C2-OH C3-OH C4-OH C6-OH PG1 Thiomethyl (Donor) Sugar:f1->PG1 PG2 Acetyl (Base-Labile) Sugar:f2->PG2 PG3 Benzyl (H₂/Pd) Sugar:f3->PG3 Sugar:f4->PG3 PG4 TBS (Fluoride-Labile) Sugar:f6->PG4

Caption: Orthogonal protection of a glucose donor for sequential synthesis.

Detailed Experimental Protocols

The following protocols are illustrative examples designed to be adapted by researchers based on their specific substrates.

Protocol 1: Convergent Synthesis of a Bis-Mannoside via Sequential Thioglycoside Glycosylation

This protocol outlines the synthesis of a bis-glycoside on a diol aglycone, where the second glycosylation site is sterically more hindered, requiring a more reactive donor in the second step.

Objective: Couple two different mannose donors to a central diol aglycone.

Workflow:

  • Step A: First Glycosylation (Less Hindered Site)

    • To a solution of the diol aglycone (1.0 eq) and the first thiomannoside donor (1.2 eq) in anhydrous CH₂Cl₂ (0.1 M) at -40 °C under argon, add 4Å molecular sieves.

    • Stir for 30 minutes.

    • Add N-Iodosuccinimide (NIS, 1.3 eq) followed by a catalytic amount of Trifluoromethanesulfonic acid (TfOH, 0.1 eq).

    • Monitor the reaction by TLC. Allow the reaction to warm slowly to -20 °C over 2 hours.

    • Upon completion, quench the reaction by adding triethylamine, then dilute with CH₂Cl₂ and filter through celite.

    • Wash the organic layer with saturated aqueous Na₂S₂O₃ and brine. Dry over Na₂SO₄, concentrate, and purify by silica gel chromatography to yield the mono-glycoside.

  • Step B: Second Glycosylation (More Hindered Site)

    • Dissolve the purified mono-glycoside (1.0 eq) and a more reactive mannosyl trichloroacetimidate donor (1.5 eq) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C under argon. Add 4Å molecular sieves.

    • Stir for 30 minutes.

    • Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 eq) dropwise.

    • Monitor the reaction by TLC, keeping the temperature below -60 °C. The reaction is typically complete within 1 hour.

    • Quench with triethylamine, dilute, and filter.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄, concentrate, and purify by silica gel chromatography to yield the fully protected bis-glycoside.

  • Step C: Global Deprotection

    • If using ester protecting groups (Ac, Bz), dissolve the protected bis-glycoside in anhydrous MeOH and add a catalytic amount of NaOMe. Stir at room temperature until deprotection is complete (monitored by TLC/MS). Neutralize with Amberlite IR120 (H⁺) resin, filter, and concentrate.

    • If using benzyl (Bn) ethers, dissolve the compound in a solvent mixture like MeOH/EtOAc and add Pd/C (10% by weight). Stir under an atmosphere of H₂ (balloon or Parr shaker) until deprotection is complete. Filter through celite and concentrate.

    • Purify the final deprotected bis-glycoside by reverse-phase HPLC or size-exclusion chromatography.

Protocol 2: Stepwise Enzymatic Synthesis of Quercetin-bis-glycoside

This protocol is adapted from methodologies for synthesizing flavonoid glycosides using engineered E. coli strains expressing specific glycosyltransferases (UGTs). [28] Objective: To synthesize Quercetin 3-O-glucuronide-7-O-rhamnoside.

Workflow:

  • Step A: Synthesis of Quercetin 3-O-glucuronide (Q-G)

    • Prepare a culture of E. coli engineered to express a UGT specific for the 3-OH of quercetin and the enzymes for synthesizing UDP-glucuronic acid.

    • In a buffered aqueous solution (e.g., 50 mM Tris-HCl, pH 7.5), suspend the whole cells.

    • Add quercetin (e.g., to a final concentration of 200 µM) from a DMSO stock solution.

    • Incubate the reaction at 30-37 °C with shaking for 24-48 hours.

    • Monitor the production of Q-G by HPLC-MS.

    • After the reaction, centrifuge to remove cells. Extract the supernatant with a solvent like ethyl acetate to remove unreacted quercetin.

    • Purify the Q-G from the aqueous layer using preparative HPLC or solid-phase extraction (SPE).

  • Step B: Synthesis of Quercetin 3-O-glucuronide-7-O-rhamnoside (Q-GR)

    • Prepare a culture of a second E. coli strain expressing a UGT specific for the 7-OH of quercetin glycosides and the pathway for UDP-rhamnose synthesis.

    • In a fresh buffered solution, suspend the new batch of whole cells.

    • Add the purified Q-G (from Step A) as the substrate.

    • Incubate at 30-37 °C with shaking for 24-48 hours, monitoring product formation by HPLC-MS.

    • Harvest and purify the final bis-glycoside product (Q-GR) using the methods described in Step A.

Conclusion and Future Outlook

The synthesis of bis-glycosidic compounds remains a challenging yet rewarding area of organic chemistry. The choice between convergent, divergent, and enzymatic strategies must be made based on a careful analysis of the target structure and available resources. Chemical methods offer great flexibility but demand rigorous application of protecting group strategies, while enzymatic methods provide unparalleled selectivity for specific linkages.

The future of the field points towards a powerful synergy between these approaches. Chemoenzymatic strategies, where chemical synthesis is used to create novel aglycones or donors that are then subjected to enzymatic glycosylation, are becoming increasingly common. [6]Furthermore, the development of automated glycan synthesizers, inspired by solid-phase peptide synthesis, promises to accelerate the construction of complex oligosaccharides, including bis-glycosidic structures, making these vital molecules more accessible for biological and therapeutic investigation. [33][34]

References
  • Mondal, S., & Mugesh, G. (2021). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. Available at: [Link]

  • Various Authors. (2025). Recent advances in glycan synthesis. ResearchGate. Available at: [Link]

  • Zhu, Y., & Boons, G. J. (2013). Recent Advances in Transition Metal-Catalyzed Glycosylation. PMC. Available at: [Link]

  • Various Authors. (2025). Advancements in O-Glycosylation Techniques with Diverse Donor Molecules. Research Reels. Available at: [Link]

  • Boltje, T. J., & Boons, G. J. (2025). Chemical Synthesis of Complex Carbohydrates. PubMed. Available at: [Link]

  • Ishida, H., & Kiso, M. (2021). Complex Oligosaccharides Synthesis—Challenges and Tactics. ResearchGate. Available at: [Link]

  • Walczak, M. A. (2019). Recent Developments in Stereoselective Chemical Glycosylation. PMC. Available at: [Link]

  • Nokami, T., & Endo, H. (2025). Recent advancements in synthesis of cyclic oligosaccharides. Chemical Communications. Available at: [Link]

  • Demchenko, A. V. (2018). Oligosaccharide Synthesis and Translational Innovation. PMC. Available at: [Link]

  • Panday, D., & Jung, E. (2018). Stepwise Synthesis of Quercetin Bisglycosides Using Engineered Escherichia coli. PubMed. Available at: [Link]

  • Seeberger, P. H. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews. Available at: [Link]

  • Alami, M., & Messaoudi, S. (2025). Convergent Synthesis of N,S-bis Glycosylquinolin-2-ones via a Pd-G3-XantPhos Precatalyst Catalysis. ResearchGate. Available at: [Link]

  • Various Authors. VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]

  • Huang, W., et al. (2025). Enzymatic Synthesis of Biflavonoid Glycosides with Enhanced Antitumor Activity Using Glycosyltransferase and Sucrose Synthase. ResearchGate. Available at: [Link]

  • McDonald, F. E., & Fei, Z. (2007). Stereo- and Regioselective Glycosylations To the Bis-C-arylglycoside of Kidamycin. PMC. Available at: [Link]

  • Boons, G. J., & Boltje, T. J. (2010). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC. Available at: [Link]

  • Various Authors. (2025). Efficient One-Pot Multienzyme Synthesis of β-Glycosides. PubMed. Available at: [Link]

  • Various Authors. Enzymatic synthesis of selected glycosides. Available at: [Link]

  • Taylor, M. S. (2013). Synthesis of Cardiac Glycoside Analogs by Catalyst-Controlled, Regioselective Glycosylation of Digitoxin. ACS Publications. Available at: [Link]

  • Various Authors. SYNTHETIC ANALOGS OF NATURAL GLYCOSIDES IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

  • Various Authors. (2025). A Bis-Glycosylamine Strategy for the Synthesis of Dimeric Iminosugars Based on a DAB-1 Scaffold. MDPI. Available at: [Link]

  • Jacobsen, E. N. (2021). Site-Selective, Stereocontrolled Glycosylation Catalyzed by Bis-Thioureas. ResearchGate. Available at: [Link]

  • Various Authors. (2020). One-pot construction of carbohydrate scaffolds mediated by metal catalysts. RSC Publishing. Available at: [Link]

  • Wang, C. C. (2011). Regioselective One-pot Protection and Protection-glycosylation of Carbohydrates. CHIMIA. Available at: [Link]

  • Trost, B. M. (2017). Divergent synthesis of biologically active, selectively diversified iminosugars as single isomers from 2,4-diene-ols. Stanford Digital Repository. Available at: [Link]

  • McDonald, F. E., & Fei, Z. (2007). Stereo- and regioselective glycosylations to the bis-C-arylglycoside of kidamycin. PubMed. Available at: [Link]

  • Parker, K. A. (1998). Methodology for the Regiospecific Synthesis of Bis C-Aryl Glycosides. Models for Kidamycins. Journal of the American Chemical Society. Available at: [Link]

  • van der Marel, G. A., & Codée, J. D. (2025). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Available at: [Link]

  • Brito-Arias, M. (2016). Synthesis and Characterization of Glycosides. SpringerLink. Available at: [Link]

  • Yang, Z. (2022). Progress in the total synthesis of resin glycosides. PMC. Available at: [Link]

  • Yang, Z. (2022). Progress in the total synthesis of resin glycosides. Frontiers in Chemistry. Available at: [Link]

  • Various Authors. (2024). Stereoselective and site-divergent synthesis of C-glycosides. Nature Synthesis. Available at: [Link]

  • Hyster, T. K. (2022). The Transformative Power of Biocatalysis in Convergent Synthesis. PMC. Available at: [Link]

  • Balskus, E. P. (2012). Divergent pathways in the biosynthesis of bisindole natural products. PMC. Available at: [Link]

  • Nifantiev, N. E. (2016). New protecting groups in the synthesis of oligosaccharides. ResearchGate. Available at: [Link]

  • Judeh, Z. (2008). A convenient, one-step, synthesis of β-C-glycosidic ketones in aqueous media. Semantic Scholar. Available at: [Link]

  • Seeberger, P. H. (2023). Advances in glycoside and oligosaccharide synthesis. RSC Publishing. Available at: [Link]

  • Nidetzky, B. (2017). Synthesis of Glycosides by Glycosynthases. MDPI. Available at: [Link]

  • Li, X. (2023). Efficient and versatile formation of glycosidic bonds via catalytic strain-release glycosylation with glycosyl ortho−2,2-dimethoxycarbonylcyclopropylbenzoate donors. PMC. Available at: [Link]

  • Alami, M., & Messaoudi, S. (2021). Convergent Synthesis of N,S-bis Glycosylquinolin-2-ones via a Pd-G3-XantPhos Precatalyst Catalysis. PMC. Available at: [Link]

  • Various Authors. (2024). Stereoselective and site-divergent synthesis of C-glycosides. ResearchGate. Available at: [Link]

  • Various Authors. (2025). One-pot Synthesis and Photoswitching Properties of Bis-triazole-linked Macrocyclic Glycoazobenzene. ResearchGate. Available at: [Link]

  • Jacobsen, E. N. (2021). Stereo- and Site-Selective Glycosylation Catalyzed by Bis-Thioureas. Harvard DASH. Available at: [Link]

  • Sorokina, M., & Merget, B. (2022). Description and Analysis of Glycosidic Residues in the Largest Open Natural Products Database. PMC. Available at: [Link]

  • Riaz, T., et al. (2023). Therapeutic applications of glycosides obtained from medicinal plants. IAIM. Available at: [Link]

  • Various Authors. Glycosides: Biological Role, Sources and Applications. IntechOpen. Available at: [Link]

Sources

Application

"analytical methods for the quantification of methoxy-oxane derivatives in biological matrices"

Executive Summary Methoxy-oxane derivatives (cyclic ethers containing methoxy substituents) represent a challenging class of analytes in drug development and toxicology. Often found as structural motifs in polyether anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxy-oxane derivatives (cyclic ethers containing methoxy substituents) represent a challenging class of analytes in drug development and toxicology. Often found as structural motifs in polyether antibiotics (e.g., Monensin), marine toxins (e.g., Ciguatoxins), and synthetic drug intermediates, these compounds lack distinct chromophores, rendering UV detection useless. Furthermore, their intermediate polarity (logP 2.0–4.0) often leads to co-elution with phospholipids in plasma, causing severe ion suppression in Mass Spectrometry.

This guide provides a validated workflow for the quantification of methoxy-oxane derivatives in human plasma. Unlike standard generic protocols, we utilize Pentafluorophenyl (PFP) chromatography to resolve stereoisomers and Ammonium-adduct enhanced Electrospray Ionization (ESI) to overcome poor protonation efficiency.

The Chemical Challenge: Methoxy-Oxanes

Before defining the protocol, we must understand the analyte. Methoxy-oxanes are tetrahydropyran rings substituted with methoxy groups.

  • The Problem: The ether oxygen is a weak base. Standard acidic mobile phases (0.1% Formic Acid) often fail to produce a stable

    
     ion, leading to poor sensitivity.
    
  • The Solution: These molecules have high affinity for alkali metal or ammonium ions. We drive sensitivity by forcing the formation of the ammonium adduct

    
    .
    
Decision Matrix: Ionization Strategy
  • ESI (Electrospray Ionization): Preferred.[1] Methoxy groups can coordinate with

    
     in the gas phase.
    
  • APCI (Atmospheric Pressure Chemical Ionization): Use only if the molecule is highly lipophilic (LogP > 5) and resists droplet desolvation.

Analytical Workflow Visualization

The following diagram illustrates the critical decision points in the method development lifecycle for this specific chemical class.

G Start Biological Sample (Plasma/Serum) Matrix Matrix Interference Check (Phospholipids) Start->Matrix Prep_Decision Sample Prep Selection Matrix->Prep_Decision PPT Protein Precipitation (NOT RECOMMENDED) High Matrix Effect Prep_Decision->PPT High Conc. >1 µg/mL SPE Solid Phase Extraction (SPE) Polymeric HLB Clean Extract Prep_Decision->SPE Trace Level <10 ng/mL LC_Decision Column Selection SPE->LC_Decision C18 C18 Column General Hydrophobicity LC_Decision->C18 Standard PFP PFP Column (Fluorophenyl) Dipole-Dipole Selectivity LC_Decision->PFP Isomer Separation (Preferred) MS_Opt MS/MS Optimization Target: [M+NH4]+ PFP->MS_Opt Result Quantification (FDA Validated) MS_Opt->Result

Figure 1: Strategic workflow for methoxy-oxane analysis. Note the preference for SPE and PFP chromatography to ensure selectivity.

Protocol 1: Sample Preparation (Solid Phase Extraction)

Senior Scientist Insight: Do not use Protein Precipitation (PPT) for this class of compounds. Methoxy-oxanes are susceptible to ion suppression from plasma phospholipids (glycerophosphocholines) which co-elute in PPT methods. We utilize a Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent to wash away salts and proteins while retaining the ether.

Materials:

  • Cartridge: Waters Oasis HLB or Agilent Bond Elut Plexa (30 mg/1 cc).

  • Internal Standard (IS): Deuterated analog (

    
    -methoxy) or structural analog (e.g., Griseofulvin for complex polyethers).
    

Step-by-Step Procedure:

  • Pre-treatment:

    • Aliquot 200 µL human plasma into a clean tube.

    • Add 20 µL Internal Standard working solution.

    • Add 200 µL 2% Orthophosphoric Acid (

      
      ) . Why? Acidification disrupts protein binding but keeps the neutral ether uncharged for retention.
      
    • Vortex for 30 seconds.

  • Conditioning:

    • Add 1.0 mL Methanol (MeOH) to the SPE cartridge. Draw through slowly.

    • Add 1.0 mL Water (Milli-Q).

  • Loading:

    • Load the pre-treated plasma sample onto the cartridge. Flow rate: ~1 mL/min.[2]

  • Washing (Critical Step):

    • Wash 1: 1.0 mL 5% MeOH in Water. (Removes salts/proteins).[3]

    • Wash 2: 1.0 mL 40% Acetonitrile in Water.

    • Insight: Methoxy-oxanes are moderately lipophilic. A 40% organic wash removes hydrophobic interferences (lipids) without eluting the analyte.

  • Elution:

    • Elute with 2 x 250 µL 100% Acetonitrile .

  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase A/B (50:50). Vortex well.

Protocol 2: LC-MS/MS Method Parameters

Chromatographic Strategy: We utilize a Pentafluorophenyl (PFP) column. The fluorine atoms in the stationary phase interact with the lone pair electrons on the methoxy-oxane oxygens, providing separation power that C18 lacks, especially for diastereomers.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

ParameterSettingRationale
Column Kinetex F5 (PFP), 2.1 x 100 mm, 1.7 µmEnhanced selectivity for ether/halogenated compounds.
Mobile Phase A 5 mM Ammonium Formate + 0.01% Formic Acid in WaterAmmonium source is mandatory for adduct formation.
Mobile Phase B Acetonitrile / Methanol (90:10)MeOH helps solvate the polar ether oxygens.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Column Temp 45°CReduces backpressure; improves peak shape.
Injection Vol 5 - 10 µLMinimized to prevent peak broadening.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.010Initial Hold
1.010Divert to Waste (Salt removal)
5.095Elution of Methoxy-Oxane
6.595Wash
6.610Re-equilibration
8.010End

Mass Spectrometry (MRM) Settings:

  • Ionization: ESI Positive (

    
    ).
    
  • Target Adduct:

    
     (Ammonium adduct).[4] Note: Monitor 
    
    
    
    only if signal is >50% of ammonium adduct.
  • Source Temp: 500°C (Ethers require high heat for efficient desolvation).

Example MRM Transitions (Model Compound: Monensin-like ether):

  • Quantifier:

    
     (Loss of side chain/ring opening).
    
  • Qualifier:

    
     (Secondary fragmentation).
    

Validation & Quality Assurance

This method must be validated according to the FDA Bioanalytical Method Validation Guidance (2018) [1].[5]

Matrix Effect Assessment (Post-Column Infusion)

To ensure the SPE method effectively removed phospholipids:

  • Infuse the analyte continuously into the MS source.

  • Inject a "Blank Matrix Extract" via the LC.

  • Pass Criteria: No significant dip (>20%) in the analyte baseline at the retention time of the methoxy-oxane (approx 5.0 min).

Acceptance Criteria Summary
MetricRequirementReference
Accuracy 85-115% (80-120% at LLOQ)FDA BMV 2018 [1]
Precision (CV) <15% (<20% at LLOQ)FDA BMV 2018 [1]
Recovery Consistent across Low/Med/High QCInternal Standard Normalized
Stability Benchtop (4h), Freeze/Thaw (3 cycles)Essential for labile ethers

Troubleshooting Guide

  • Issue: Low Sensitivity.

    • Root Cause:[6][7][8] Analyte is splitting signal between

      
      , 
      
      
      
      , and
      
      
      .[9]
    • Fix: Increase Ammonium Formate concentration to 10mM to force all ions into the

      
       state. Avoid glass vials if sodium adducts dominate (sodium leaches from glass); use Polypropylene.
      
  • Issue: Peak Tailing.

    • Root Cause:[6][7][8] Secondary interactions with silanols.

    • Fix: Ensure Column Temperature is at least 45°C. The PFP phase requires heat to minimize steric hindrance.

  • Issue: Carryover.

    • Root Cause:[6][7][8] Lipophilic nature of the oxane ring causing adsorption to injector loop.

    • Fix: Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20).

References

  • U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. [Link][10]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

  • Van Eeckhaut, A., et al. (2009). Validation of bioanalytical LC–MS/MS assays: Evaluation of matrix effects. Journal of Chromatography B. [Link]

  • Kadar, H., et al. (2018). Liquid Chromatography-Mass Spectrometry of Polyethers. (General reference for ionization of ether-rich compounds). [Link]

Sources

Method

"application of Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) in drug discovery"

Application of Glycomimetics in Drug Discovery: A Technical Guide Abstract Carbohydrates are fundamental to a vast array of biological processes, from cellular recognition and signaling to pathogen invasion and immune re...

Author: BenchChem Technical Support Team. Date: March 2026

Application of Glycomimetics in Drug Discovery: A Technical Guide

Abstract

Carbohydrates are fundamental to a vast array of biological processes, from cellular recognition and signaling to pathogen invasion and immune responses.[1][2] However, their inherent properties—such as poor metabolic stability and low bioavailability—often limit their direct use as therapeutic agents.[2][3] This guide delves into the field of glycomimetics, which are synthetic molecules designed to mimic the structure and function of natural carbohydrates while overcoming their pharmacological drawbacks.[1][3][4] We will explore the core principles of glycomimetic design and their application in two major areas of drug discovery: the inhibition of carbohydrate-processing enzymes and the antagonism of lectin-carbohydrate interactions. This document provides detailed, field-proven protocols for key in vitro assays, data interpretation guidelines, and a discussion of the causal logic behind experimental design, aimed at researchers, scientists, and drug development professionals.

Introduction: The Rationale for Glycomimetics

Glycomimetics are compounds that structurally and functionally mimic native carbohydrates, designed to interact with carbohydrate-binding proteins like enzymes and lectins.[3][5] Their design often involves strategic chemical modifications to the parent sugar scaffold, such as:

  • Replacing the endocyclic oxygen with nitrogen (iminosugars), carbon (carbasugars), or sulfur (thiosugars) to prevent enzymatic cleavage by glycosidases.[3][5]

  • Modifying or replacing hydroxyl groups with other functional groups (e.g., fluorine, aromatic rings) to enhance binding affinity and improve pharmacokinetic properties.[6][7]

  • Constraining the conformation to favor the bioactive shape recognized by the target protein.[8]

These modifications aim to create robust therapeutic candidates with enhanced stability, higher binding affinity, and improved drug-like properties compared to their natural carbohydrate counterparts.[2][5] Notable examples of successful glycomimetic drugs include the anti-influenza agent Zanamivir (Relenza®)[9][10], a neuraminidase inhibitor, and Miglitol (Glyset®)[3][11], an α-glucosidase inhibitor for type 2 diabetes.

Key Therapeutic Strategies & Mechanisms of Action

Glycomimetics offer powerful tools to intervene in disease processes where carbohydrate recognition is a critical step. Two prominent strategies are detailed below.

Inhibition of Carbohydrate-Processing Enzymes

Many physiological and pathological processes rely on glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds.[7][8] Glycomimetics can be designed as potent and selective inhibitors of these enzymes.

Mechanism Insight: α-Glucosidase Inhibitors Intestinal α-glucosidases are enzymes in the brush border of the small intestine that break down complex carbohydrates into absorbable monosaccharides like glucose.[11][12] Inhibiting these enzymes delays carbohydrate digestion and absorption, thereby reducing the sharp increase in blood glucose levels after a meal (postprandial hyperglycemia).[11][13][14]

Glycomimetics like Miglitol, an iminosugar, are designed to mimic the structure of the natural carbohydrate substrate.[8][12] By competitively and reversibly binding to the active site of α-glucosidase, Miglitol prevents the breakdown of complex sugars, making it an effective therapy for managing type 2 diabetes.[11][12][13]

G1 cluster_0 Normal Digestion cluster_1 Therapeutic Intervention Carb Complex Carbohydrate Enzyme α-Glucosidase Carb->Enzyme Hydrolysis Glucose Glucose Absorption Enzyme->Glucose Carb2 Complex Carbohydrate Enzyme2 α-Glucosidase Carb2->Enzyme2 Blocked Inhibition Enzyme2->Blocked Glycomimetic Glycomimetic (e.g., Miglitol) Glycomimetic->Enzyme2 Competitive Binding Reduced Delayed Glucose Absorption Blocked->Reduced

Caption: Mechanism of α-glucosidase inhibition by a glycomimetic drug.

Antagonism of Lectin-Carbohydrate Interactions

Lectins are proteins that specifically recognize and bind to carbohydrate structures. These interactions are pivotal in cell-cell adhesion and signaling. In pathological states, such as inflammation and cancer metastasis, these interactions can be hijacked.[1][5]

Mechanism Insight: Selectin Antagonists The selectin family of lectins (E-, P-, and L-selectin) plays a crucial role in the inflammatory response by mediating the adhesion of leukocytes to the vascular endothelium, a key step in their recruitment to inflamed tissues.[5][15] The natural ligand for selectins often contains a terminal tetrasaccharide motif called sialyl Lewisx (sLex).[5]

Glycomimetics designed to mimic sLex can act as competitive antagonists, blocking the interaction between leukocytes and the blood vessel wall.[5][16] This prevents the initial "tethering and rolling" of immune cells, thereby reducing immune cell recruitment and dampening hyperinflammation.[16] Rivipansel (GMI-1070) is an example of a pan-selectin inhibitor that was developed for treating vaso-occlusive crisis in sickle cell disease, a condition exacerbated by excessive cell adhesion.[15][17][18]

G2 cluster_0 Inflammatory Cell Adhesion cluster_1 Therapeutic Intervention Leukocyte Leukocyte (with sLex ligand) Adhesion Adhesion & Rolling Leukocyte->Adhesion Endothelium Endothelium (with E-Selectin) Endothelium->Adhesion Leukocyte2 Leukocyte NoAdhesion Adhesion Blocked Leukocyte2->NoAdhesion Endothelium2 Endothelium (with E-Selectin) Endothelium2->NoAdhesion Glycomimetic Selectin Antagonist (sLex Mimetic) Glycomimetic->Endothelium2 Binds to E-Selectin

Caption: Inhibition of selectin-mediated cell adhesion by a glycomimetic.

Experimental Protocols & Workflows

The following protocols provide robust, step-by-step methods for evaluating the two primary mechanisms of glycomimetic action discussed.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay quantifies the ability of a test compound to inhibit α-glucosidase activity using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[19]

Causality Behind Experimental Choices:

  • Buffer pH (6.8): This pH is optimal for the activity of α-glucosidase from Saccharomyces cerevisiae, a common enzyme source for this assay.

  • Substrate (pNPG): pNPG is an ideal substrate because its hydrolysis by α-glucosidase yields p-nitrophenol, a yellow product with a strong absorbance at 405 nm, allowing for easy and sensitive colorimetric detection.[19]

  • Positive Control (Acarbose): Acarbose is a clinically approved α-glucosidase inhibitor and serves as a benchmark to validate the assay's performance and compare the potency of test compounds.

  • Reaction Termination: The addition of a basic solution (Na2CO3) stops the enzymatic reaction by denaturing the enzyme and ensures the chromophore (p-nitrophenolate) is in its colored, deprotonated state for stable absorbance readings.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Test glycomimetic compound

  • Acarbose (positive control)

  • Sodium carbonate (Na2CO3), 0.1 M

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 0.5 U/mL stock solution of α-glucosidase in 0.1 M sodium phosphate buffer. Prepare fresh daily.[19]

    • Prepare a 5 mM stock solution of pNPG in 0.1 M sodium phosphate buffer.[19]

    • Prepare stock solutions of the test glycomimetic and acarbose in DMSO. Create a dilution series (e.g., 0.1 µM to 1000 µM) in phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[19]

  • Assay Setup (96-well plate):

    • Test Wells: Add 20 µL of each test compound dilution.

    • Positive Control Wells: Add 20 µL of each acarbose dilution.

    • Enzyme Control (100% Activity): Add 20 µL of buffer/DMSO vehicle.

    • Blank (Substrate Control): Add 40 µL of buffer.

  • Pre-incubation: Add 20 µL of the α-glucosidase solution to all wells except the Blank. Mix gently and incubate the plate at 37°C for 15 minutes.[19]

  • Reaction Initiation: Add 20 µL of the 5 mM pNPG solution to all wells to start the reaction.[19][20]

  • Incubation: Incubate the plate at 37°C for 20 minutes.[19][20]

  • Reaction Termination: Add 50 µL of 0.1 M Na2CO3 to all wells to stop the reaction.[19][20]

  • Measurement: Read the absorbance of each well at 405 nm using a microplate reader.[19][20]

Data Analysis:

  • Correct all absorbance readings by subtracting the average absorbance of the Blank wells.

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100 Where Abs_Control is the absorbance of the enzyme control and Abs_Sample is the absorbance in the presence of the test compound.[19]

  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of enzyme activity).

G3 cluster_workflow α-Glucosidase Inhibition Assay Workflow Prep 1. Prepare Reagents (Enzyme, Substrate, Compounds) Plate 2. Plate Setup (Controls + Test Compounds) Prep->Plate PreInc 3. Add Enzyme & Pre-incubate (15 min) Plate->PreInc Initiate 4. Add pNPG Substrate PreInc->Initiate Incubate 5. Incubate (20 min) Initiate->Incubate Stop 6. Stop with Na2CO3 Incubate->Stop Read 7. Read Absorbance (405 nm) Stop->Read Analyze 8. Calculate % Inhibition & Determine IC50 Read->Analyze

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Protocol 2: Cell-Based E-Selectin Adhesion Assay

This assay measures the ability of a glycomimetic to block the adhesion of leukocyte-like cells to a surface coated with E-selectin.

Causality Behind Experimental Choices:

  • Cell Line (e.g., HL-60): HL-60 cells are a human promyelocytic leukemia line that can be induced to express high levels of sLex, the E-selectin ligand, making them a suitable model for leukocytes.

  • Coating (Recombinant E-Selectin): Using a purified, recombinant E-selectin-Fc chimera provides a consistent and specific binding surface, ensuring that observed adhesion is mediated by the intended receptor.

  • Cell Labeling (Calcein-AM): Calcein-AM is a non-fluorescent, cell-permeable dye. Inside live cells, intracellular esterases cleave the AM group, trapping the highly fluorescent calcein. The fluorescence intensity is directly proportional to the number of viable, adherent cells, providing a sensitive and quantitative readout.

  • Blocking Step (BSA): Bovine Serum Albumin (BSA) is used to block non-specific binding sites on the microplate surface, ensuring that cell adhesion is due to the specific E-selectin/sLex interaction and not random stickiness.

Materials:

  • Recombinant Human E-Selectin/CD62E Fc Chimera

  • HL-60 cells (or other suitable leukocyte model cell line)

  • Calcein-AM fluorescent dye

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with Ca2+/Mg2+)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Dilute recombinant E-selectin to 2-5 µg/mL in PBS.

    • Add 50 µL to each well of the 96-well plate.

    • Incubate overnight at 4°C.

    • The next day, wash the wells twice with PBS.

  • Blocking:

    • Add 200 µL of 1% BSA in PBS to each well.

    • Incubate for 1-2 hours at 37°C to block non-specific sites.

    • Wash wells three times with Assay Buffer.

  • Cell Preparation and Labeling:

    • Harvest HL-60 cells and resuspend in Assay Buffer at 1 x 10^6 cells/mL.

    • Add Calcein-AM to a final concentration of 2-5 µM.

    • Incubate for 30 minutes at 37°C in the dark.

    • Wash cells twice with Assay Buffer to remove excess dye and resuspend at 1 x 10^6 cells/mL.

  • Inhibition Assay:

    • Prepare serial dilutions of the test glycomimetic antagonist in Assay Buffer.

    • Add 50 µL of the labeled cell suspension to each well of the coated plate.

    • Add 50 µL of the test compound dilutions (or buffer for control wells).

    • Incubate for 30-60 minutes at 37°C (or room temp with gentle agitation) to allow for cell adhesion.

  • Washing:

    • Gently wash the plate 2-3 times with Assay Buffer to remove non-adherent cells. This step is critical and must be done carefully to avoid dislodging specifically bound cells.

  • Measurement:

    • Add 100 µL of Assay Buffer to each well.

    • Read the fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~520 nm).

Data Analysis:

  • Define controls:

    • Maximal Adhesion: Wells with cells but no inhibitor.

    • Background: Wells coated with BSA only (no E-selectin) to measure non-specific binding.

  • Subtract the background fluorescence from all readings.

  • Calculate the percentage of adhesion inhibition: % Inhibition = [(RFU_Max - RFU_Sample) / RFU_Max] * 100 Where RFU_Max is the fluorescence of the maximal adhesion control and RFU_Sample is the fluorescence with the test compound.

  • Plot % Inhibition vs. log[concentration] to determine the IC50 value.

Data Presentation

Quantitative data from these assays should be summarized for clear interpretation and comparison.

Table 1: Example IC50 Data for α-Glucosidase Inhibition

CompoundTargetIC50 (µM)Hill Slope
Test Compound Aα-Glucosidase15.2 ± 1.81.10.992
Test Compound Bα-Glucosidase128.6 ± 9.30.90.987
Acarboseα-Glucosidase25.4 ± 2.11.00.995

Table 2: Example IC50 Data for E-Selectin Adhesion Assay

CompoundTargetIC50 (nM)Hill Slope
Test Compound CE-Selectin85.7 ± 6.51.20.991
Test Compound DE-Selectin> 10,000--
sLex AnalogE-Selectin250.3 ± 15.11.00.989

Conclusion

Glycomimetics represent a mature and highly successful strategy in modern drug discovery, enabling the therapeutic targeting of biological pathways controlled by carbohydrate recognition.[4][6] By systematically modifying carbohydrate scaffolds, researchers can develop potent, selective, and pharmacologically robust drug candidates for a wide range of diseases, including metabolic disorders, viral infections, inflammation, and cancer.[1][3][8] The protocols and principles outlined in this guide provide a foundational framework for the in vitro evaluation of novel glycomimetics, forming a critical step in the pipeline from chemical synthesis to preclinical development.

References

  • Zanamivir - Wikipedia. (n.d.).
  • What is the mechanism of Miglitol? - Patsnap Synapse. (2024, July 17).
  • Zanamivir | C12H20N4O7 | CID 60855 - PubChem. (n.d.). National Institutes of Health.
  • Sialyl Lewisx Glycomimetics as E- and P-Selectin Antagonists Targeting Hyperinflammation. (2024, November 9). ACS Medicinal Chemistry Letters.
  • What is the mechanism of Zanamivir? - Patsnap Synapse. (2024, July 17).
  • An Overview of Glycomimetics and its Applications in the Field of Medicine. (n.d.).
  • Miglitol | C8H17NO5 | CID 441314 - PubChem. (n.d.). National Institutes of Health.
  • Relenza (Zanamivir) Pharmocology. (2023, June 7). News-Medical.
  • Synthesis and glycosidase inhibitory activity of new hexa-substituted C8-glycomimetics. (n.d.).
  • Glyset®(miglitol) tablets. (n.d.).
  • Pharmacotherapeutics of miglitol: an α-glucosidase inhibitor. (2018, November 6). MedCrave online.
  • Miglitol - LiverTox - NCBI Bookshelf. (2021, January 12). National Institutes of Health.
  • Glycomimetic - Grokipedia. (n.d.).
  • Sialyl Lewisx Glycomimetics as E- and P-Selectin Antagonists Targeting Hyperinflammation | ACS Medicinal Chemistry Letters. (2024, November 9). ACS Publications.
  • Zanamivir | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.
  • Glycomimetics for the inhibition and modulation of lectins. (2023, May 26). Chemical Society Reviews (RSC Publishing).
  • Recent progress of glycomimetics in drug development. (2025, July 10). RSC Publishing.
  • Strategies for the Development of Glycomimetic Drug Candidates. (2019, April 11). MDPI.
  • Rivipansel (GMI-1070). (2019, August 7). Sickle Cell Disease News.
  • Rivipansel (GMI-1070) to treat sickle cell disease vaso-occlusive crisis. (n.d.). PCORI® Horizon Scanning Database.
  • Drug Discovery Based on Fluorine-Containing Glycomimetics. (n.d.). MDPI.
  • Rivipansel (GMI-1070) | E-Selectin Antagonist. (n.d.). MedchemExpress.com.
  • A BRIEF REVIEW ON GLYCOMIMETICS AND THEIR PHARMACEUTICAL APPLICATIONS. (2020, July 1).
  • Sialyl Lewisx Glycomimetics as E- and P-Selectin Antagonists Targeting Hyperinflammation. (2024, November 9). PMC.
  • RIVIPANSEL. (n.d.). Inxight Drugs.
  • Recent progress of glycomimetics in drug development. (2025, January 1). R Discovery.
  • Rapid Assays for Lectin Toxicity and Binding Changes that Reflect Altered Glycosylation in Mammalian Cells. (n.d.). PMC.
  • Glycomimetic Antagonist of E-Selectin, GMI-1271, Enhances Therapeutic Activity of the Hypomethylating Agent, 5-Azacitidine, in the KG1 Model of AML | Blood. (2017, December 7). American Society of Hematology - ASH Publications.
  • Glycomimetics and Glycoconjugates in Drug Discovery. (2024, March 1). MDPI.
  • Application Notes and Protocols for α-Glucosidase Inhibition Assay Using Lucidal. (n.d.). Benchchem.
  • Lectin-based binding assays - Glycoscience Protocols (GlycoPODv2). (n.d.). NCBI Bookshelf.
  • In vitro α-glucosidase inhibitory assay. (2018, September 5). Protocols.io.
  • Full article: α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. (2017, September 21). Taylor & Francis.
  • Pan-Selectin Antagonist Rivipansel (GMI-1070) Reduces Soluble E-Selectin Levels While Improving Clinical Outcomes in SCD Vaso-Occlusive Crisis | Request PDF. (2025, August 6). ResearchGate.
  • Lectin microarrays identify cell-specific and functionally significant cell surface glycan markers | Glycobiology. (2008, October 15). Oxford Academic.
  • Protocol for Lectin Affinity Chromatography. (n.d.). Creative Proteomics.
  • In vitro α-glucosidase inhibitory assay. (2018, September 5). Protocols.io.
  • In vitro α-glucosidase inhibitory assay. (2018, September 5). Protocols.io.
  • How To Use Lectins In Glycobiology Workflows. (2023, February 22). Vector Labs.

Sources

Application

Application Note: Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) Derivatives as Chiral Scaffolds in Asymmetric Catalysis and Ligand Design

Introduction & Mechanistic Rationale The synthesis of enantiopure compounds relies heavily on the design of robust, highly tunable chiral ligands. Carbohydrates from the "chiral pool" offer a dense array of stereocenters...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of enantiopure compounds relies heavily on the design of robust, highly tunable chiral ligands. Carbohydrates from the "chiral pool" offer a dense array of stereocenters and rigid conformations. Specifically, 2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol—systematically known as methyl hexopyranoside (e.g., methyl α-D-glucopyranoside)—serves as an exceptional monomeric building block .

When dimerized to form a bis-scaffold , the resulting bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) derivatives exhibit pseudo-


 or true 

symmetry. This dimeric architecture creates a well-defined chiral pocket, making it highly effective for applications ranging from phase-transfer catalysis (e.g., azacrown ethers) to transition-metal-catalyzed asymmetric hydrogenation .
The Causality of Stereocontrol: The Chiral Pocket

The efficacy of the bis-methyl glycoside scaffold stems from the predictable conformational rigidity of the pyranose ring. In the


 chair conformation, the bulky anomeric methoxy group and the trans-diequatorial hydroxyls lock the spatial arrangement of substituents. When two such rings are tethered (e.g., via the primary C6-hydroxyls or secondary C2/C3 positions), they form a deep, rigid chiral cleft.

In transition metal catalysis, the metal coordinates to the functionalized bis-ligand. The pyranose rings project into two diagonal quadrants of the metal's coordination sphere, effectively blocking them. This forces the incoming prochiral substrate to approach exclusively from the open quadrants, ensuring high enantiofacial discrimination and exceptional enantiomeric excess (


) .

Core Applications & Experimental Protocols

Application A: Carbohydrate-Based Azacrown Ethers for Phase-Transfer Catalysis

Bis-glycoside macrocycles, where two pyranose units are linked via an aza-crown ether bridge, are powerful phase-transfer catalysts (PTCs). They excel in asymmetric Michael additions by coordinating the metal counter-ion (e.g., Na


 or K

) while the chiral carbohydrate backbone shields one face of the reactive enolate .

Protocol 1: Synthesis and Validation of a Bis-Glycoside Azacrown Ether Objective: Synthesize a


-symmetric azacrown ether from methyl α-D-glucopyranoside and validate its structural integrity.
  • Regioselective Protection: Dissolve methyl α-D-glucopyranoside (10.0 mmol) in dry DMF (50 mL). Add benzaldehyde dimethyl acetal (12.0 mmol) and a catalytic amount of

    
    -TsOH (0.5 mmol). Stir at 50°C under reduced pressure for 4 hours to yield the 4,6-
    
    
    
    -benzylidene protected intermediate.
  • Alkylation (Dimerization): Treat the protected intermediate (5.0 mmol) with NaH (12.0 mmol) in anhydrous THF at 0°C. Dropwise add diethylene glycol di-

    
    -tosylate (2.4 mmol). Reflux for 24 hours to form the bis-glycoside acyclic precursor.
    
  • Macrocyclization: Deprotect the benzylidene groups using 80% aqueous acetic acid at 60°C. React the resulting tetraol with benzylamine (1.0 equiv) and bis(2-chloroethyl) ether (1.0 equiv) under high-dilution conditions in acetonitrile with K

    
    CO
    
    
    
    to yield the azacrown ether.
  • Self-Validating Analysis: Confirm the macrocyclic structure via HRMS (ESI). Analyze via

    
    H NMR; the anomeric protons must appear as a distinct doublet at ~4.8 ppm with a coupling constant of 
    
    
    
    Hz, confirming the retention of the critical α-configuration necessary for the chiral pocket.
Application B: Bis-Phosphinite Ligands for Rh-Catalyzed Asymmetric Hydrogenation

By converting the secondary hydroxyls of the bis-scaffold into phosphinite groups (


), the molecule becomes an excellent bidentate ligand for Rhodium(I), outperforming many traditional achiral or monomeric ligands.

Protocol 2: Asymmetric Hydrogenation of Dehydroamino Acids Objective: Achieve >95%


 in the hydrogenation of methyl (Z)-α-acetamidocinnamate.
  • Ligand Complexation: In an argon-filled glovebox, dissolve[Rh(COD)

    
    ]BF
    
    
    
    (0.01 mmol) and the bis-phosphinite glycoside ligand (0.011 mmol) in anhydrous, degassed CH
    
    
    Cl
    
    
    (2.0 mL). Stir for 30 minutes at 25°C to form the active pre-catalyst.
  • Substrate Addition: Add methyl (Z)-α-acetamidocinnamate (1.0 mmol) dissolved in 3.0 mL of CH

    
    Cl
    
    
    
    to the catalyst solution.
  • Hydrogenation: Transfer the mixture to a high-pressure stainless-steel reactor. Purge the headspace with H

    
     gas three times, then pressurize to 15 bar. Stir vigorously at 25°C for 12 hours.
    
  • Workup & Analysis: Vent the H

    
     gas carefully. Pass the reaction mixture through a short silica plug (eluting with EtOAc) to remove the metal complex. Analyze the conversion via 
    
    
    
    H NMR and determine the enantiomeric excess (
    
    
    ) via chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 90:10, 1.0 mL/min).

Quantitative Data Summaries

Table 1: Comparative Enantioselectivity in Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Ligand TypeMetal PrecursorH

Pressure (bar)
Conversion (%)Enantiomeric Excess (

%)
Monomeric Phosphinite[Rh(COD)

]BF

15>9945 (R)
Bis-Glycoside Phosphinite [Rh(COD)

]BF

15>9998 (R)
Standard DIOP (Control)[Rh(COD)

]BF

15>9982 (R)

Table 2: Phase-Transfer Catalytic Performance in Asymmetric Michael Addition (2-Nitropropane to Chalcone)

CatalystSolventTemp (°C)Yield (%)Enantiomeric Excess (

%)
15-Crown-5 (Achiral)Toluene25850
Monomeric AzacrownToluene-207851 (S)
Bis-Glycoside Azacrown Toluene-209292 (S)

Systems Visualization

Workflow A Methyl Glycoside Monomer B Regioselective Protection A->B C Dimerization (Bis-Scaffold) B->C D Ligand Functionalization C->D E Asymmetric Catalysis D->E

Workflow for the synthesis and application of bis-methyl glycoside chiral building blocks.

Quadrant M Metal Center Q1 Blocked (Pyranose A) M->Q1 Steric Bulk Q2 Open Quadrant M->Q2 Substrate Entry Q3 Blocked (Pyranose B) M->Q3 Steric Bulk Q4 Open Quadrant M->Q4 Substrate Entry

Mechanistic quadrant model illustrating enantiofacial discrimination by the bis-scaffold.

References

  • Carbohydrate-Based Azacrown Ethers in Asymmetric Syntheses. MDPI Molecules. Available at:[Link]

  • Chemical Synthesis of Cell Wall Constituents of Mycobacterium tuberculosis. ACS Chemical Reviews (via PMC). Available at:[Link]

  • Molecular Recognition of Carbohydrates with Artificial Receptors. Journal of the American Chemical Society. Available at:[Link]

Method

Application Notes and Protocols for Bioassay Development: Screening the Activity of Oxane-Based Compounds

Introduction: The Therapeutic Potential of Oxane-Based Heterocycles Oxane-based compounds, a diverse class of heterocyclic molecules, have garnered significant attention in medicinal chemistry due to their wide-ranging b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Oxane-Based Heterocycles

Oxane-based compounds, a diverse class of heterocyclic molecules, have garnered significant attention in medicinal chemistry due to their wide-ranging biological activities. These scaffolds are integral to numerous natural products and synthetic drugs, demonstrating potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] The therapeutic efficacy of these compounds often stems from their ability to interact with specific biological targets, such as enzymes and receptors, thereby modulating cellular pathways implicated in disease.[2][5][6]

The development of robust and efficient bioassays is paramount for the discovery and optimization of novel oxane-based therapeutics. High-throughput screening (HTS) methodologies enable the rapid evaluation of large compound libraries, facilitating the identification of "hit" compounds with desired biological activities.[7] This guide provides a comprehensive overview of key bioassays and detailed protocols for screening the activity of oxane-based compounds, with a focus on cytotoxicity, antimicrobial, and anti-inflammatory applications. The protocols are designed to be self-validating and provide insights into the causality behind experimental choices.

I. Foundational Screening: Cytotoxicity Assays

A critical initial step in the evaluation of any potential therapeutic is the assessment of its cytotoxic profile. Cytotoxicity assays determine the concentration at which a compound induces cell death, providing a therapeutic window and identifying potential off-target effects.[8]

A. Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

B. Experimental Workflow: Cytotoxicity Screening

The following workflow outlines the key steps for assessing the cytotoxicity of oxane-based compounds.

Cytotoxicity_Workflow A Prepare Compound Stock Solutions C Treat Cells with Serial Dilutions of Compounds A->C B Seed Cells in 96-well Plates B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Data Analysis (IC50 Determination) H->I NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB IkB_NFkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates DNA DNA Pro_inflammatory_Genes Pro_inflammatory_Genes DNA->Pro_inflammatory_Genes Transcription NFkB_n->DNA Binds

Caption: Simplified representation of the canonical NF-κB signaling pathway.

B. Detailed Protocol: Inhibition of Nitric Oxide Production in Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Oxane-based compounds dissolved in DMSO

  • Griess Reagent System

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells at a density of 5 x 10^4 cells per well in a 96-well plate and incubate overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the oxane-based compounds for 1 hour.

    • Include a vehicle control and a positive control inhibitor (e.g., dexamethasone).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes.

    • Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis:

    • Generate a standard curve using sodium nitrite.

    • Calculate the concentration of nitrite in each sample.

    • Determine the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

    • Calculate the IC50 value for NO inhibition.

IV. Elucidating Mechanism of Action: Target-Based Assays

To understand how a compound exerts its biological effect, it is crucial to identify its molecular target.

A. Enzyme Inhibition Assays

Many drugs function by inhibiting the activity of specific enzymes. [10][11][12]Enzyme assays are designed to measure the rate of an enzyme-catalyzed reaction and can be used to determine the potency of an inhibitor. [13] General Protocol for an Enzyme Inhibition Assay:

  • Reagent Preparation: Prepare the enzyme, substrate, and buffer solutions.

  • Compound Incubation: Incubate the enzyme with various concentrations of the oxane-based compound.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Signal Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time. This can be done using various detection methods, such as absorbance, fluorescence, or luminescence.

  • Data Analysis: Determine the initial reaction rates and calculate the IC50 value of the inhibitor.

B. G-Protein Coupled Receptor (GPCR) Signaling Assays

GPCRs are a large family of cell surface receptors that are common drug targets. [14][15][16]Assays to screen for GPCR modulators often measure changes in downstream second messengers, such as cyclic AMP (cAMP) or intracellular calcium. [14][16] Example: cAMP Assay

  • Principle: Measures the modulation of adenylyl cyclase activity by a GPCR, leading to changes in intracellular cAMP levels.

  • Methodology:

    • Use a cell line stably expressing the GPCR of interest.

    • Treat the cells with the oxane-based compounds.

    • Stimulate the cells with a known agonist.

    • Lyse the cells and measure cAMP levels using a competitive immunoassay or a reporter-based system (e.g., luciferase or β-galactosidase). [14][17]

C. Reporter Gene Assays

Reporter gene assays are powerful tools for studying the regulation of gene expression. [18][19][20][21]They can be used to screen for compounds that modulate the activity of specific transcription factors or signaling pathways.

General Workflow for a Reporter Gene Assay:

Reporter_Gene_Assay A Construct Reporter Plasmid B Transfect Cells A->B C Treat with Compounds B->C D Induce Pathway C->D E Lyse Cells D->E F Measure Reporter Activity (e.g., Luciferase) E->F G Data Analysis F->G

Caption: A typical workflow for a reporter gene assay.

V. Data Analysis and Validation

Rigorous data analysis and assay validation are essential for the successful identification of lead compounds.

  • Statistical Analysis: Perform statistical analysis to determine the significance of the observed effects.

  • Z'-factor: For high-throughput screens, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Dose-Response Curves: Generate dose-response curves to determine the potency (e.g., IC50 or EC50) of the compounds.

  • Selectivity: Test hit compounds against related targets to assess their selectivity.

Conclusion

The bioassays and protocols outlined in this guide provide a robust framework for screening the biological activity of oxane-based compounds. By employing a tiered approach that begins with broad cytotoxicity screening and progresses to more specific mechanistic studies, researchers can efficiently identify and characterize promising lead candidates for drug development. The careful selection and execution of these assays, coupled with rigorous data analysis, are critical for advancing our understanding of the therapeutic potential of this important class of heterocyclic compounds.

References

  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Biocompare. [Link]

  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]

  • Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results, 12(1), 99-106. [Link]

  • ManTech Publications. (2021, May 15). Design and Evaluation of Novel Heterocyclic Compounds with Potent Antimicrobial Activity. Journal of Pharmaceutical Chemistry and Drug formulation, 3(2), 84-88. [Link]

  • MDPI. (2020, March 27). An In Vitro Evaluation of the Anti-Cancer Potential of Novel 1, 2, 4, 5-Tetraoxanes for Chronic Lymphocytic Leukemia at Physiologically Relevant Oxygen Tension. MDPI. [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Reaction Biology. [Link]

  • La Trobe University. (2021, January 6). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. [Link]

  • PMC. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC. [Link]

  • Creative Diagnostics. (n.d.). Reporter Gene Assay. Creative Diagnostics. [Link]

  • PubMed. (n.d.). Reporter gene assays. PubMed. [Link]

  • Indigo Biosciences. (2024, July 11). What are the Steps of a Reporter Gene Assay?. Indigo Biosciences. [Link]

  • PMC. (n.d.). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. PMC. [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, June 29). Design And Synthesis of Heterocyclic Compounds for Antimicrobial Activity. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques, 1(3). [Link]

  • MDPI. (2022, November 10). Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity. MDPI. [Link]

  • PubMed. (2019, March 15). Oxetane-containing metabolites: origin, structures, and biological activities. PubMed. [Link]

  • RSC Publishing. (2022, April 26). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Publishing. [Link]

  • ACS Publications. (2022, November 15). Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Publications. [Link]

  • Indian Journal of Pharmaceutical Science & Research. (2012, November 15). An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. Indian Journal of Pharmaceutical Science & Research, 2(11), 85-91. [Link]

  • PubMed. (2022, October 28). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. PubMed. [Link]

  • PMC. (2022, October 28). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. PMC. [Link]

  • Springer Nature Experiments. (n.d.). Determination of Toxicity Through Cytotoxicity Assays. Springer Nature Experiments. [Link]

  • ResearchGate. (n.d.). Bioassay guided fraction protocol design. ResearchGate. [Link]

  • ResearchGate. (n.d.). Oxepanes used in the biological investigations. ResearchGate. [Link]

  • BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. [Link]

  • Frontiers. (2022, September 6). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. [Link]

  • ResearchGate. (n.d.). Examples of high-throughput screening in drug discovery.a. ResearchGate. [Link]

  • ResearchGate. (2023, April 29). Anticancer Activities of Some Heterocyclic Compounds Containing an Oxygen Atom: A Review. ResearchGate. [Link]

  • PMC. (2018, December 18). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. PMC. [Link]

  • MDPI. (2023, September 12). Synthesis, Characterization, and Anticancer Activity of Phosphanegold(i) Complexes of 3-Thiosemicarbano-butan-2-one Oxime. MDPI. [Link]

  • MDPI. (2020, November 18). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. MDPI. [Link]

  • Der Pharma Chemica. (2021, March 30). Synthesis and Docking Studies of Oxazine Derivatives as Anti-inflammatory and Antioxidant Agents. Der Pharma Chemica, 13(3), 1-10. [Link]

  • PubMed. (n.d.). Synthesis, Characterization and Screening for Analgesic and Anti-inflammatory activities of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives. PubMed. [Link]

  • PMC. (n.d.). Design, synthesis and biological evaluation of 2H-benzo[b] [14][17]oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. PMC. [Link]

  • Bentham Science. (n.d.). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. Bentham Science. [Link]

  • Scilit. (n.d.). Synthesis and Antiinflammatory Screening of Some Quinazoline and Quinazolyl‐4‐oxoquinazoline Derivatives. Scilit. [Link]

  • Science in the Classroom. (2015, January 2). High-throughput screening of drug leads. Science in the Classroom. [Link]

  • MDPI. (2023, March 21). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. MDPI. [Link]

  • ResearchGate. (2016, July 26). Synthesis, characterization, and screening for analgesic and anti-inflammatory activities of new 1,3,4-oxadiazole derivatives linked to quinazolin-4-one ring. ResearchGate. [Link]

  • PMC. (2025, August 9). In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. PMC. [Link]

  • AZoLifeSciences. (2021, January 12). Application of High-Throughput Screening in Drug Discovery. AZoLifeSciences. [Link]

  • Wiley Online Library. (n.d.). Chemical Constituents and Biological Activities of Oxandra (Annonaceae): A Review. Wiley Online Library. [Link]

  • Future Science. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Science. [Link]

Sources

Application

Application Notes and Protocols for the Enzymatic Synthesis of Novel Bis-Glycosides

Introduction: The Rising Significance of Bis-Glycosides in Modern Drug Discovery Glycosylation, the attachment of sugar moieties to organic molecules, is a fundamental process in nature that dictates the function, stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Significance of Bis-Glycosides in Modern Drug Discovery

Glycosylation, the attachment of sugar moieties to organic molecules, is a fundamental process in nature that dictates the function, stability, and bioavailability of a vast array of compounds.[1][2] Among the diverse world of glycosylated molecules, bis-glycosides are emerging as a particularly promising class of compounds in pharmaceutical and biotechnological applications. These molecules, characterized by the presence of two glycosidic linkages, often exhibit enhanced biological activities, improved pharmacokinetic profiles, and novel mechanisms of action compared to their monoglycosylated or aglycone counterparts.[3] The clinical applications of many natural products, for instance, have been historically hindered by poor water solubility and limited bioavailability; enzymatic glycosylation to form bis-glycosides can overcome these challenges, significantly increasing their therapeutic potential.[3][4]

Traditional chemical synthesis of bis-glycosides is often a complex, multi-step process requiring extensive use of protecting groups and harsh reaction conditions, leading to low overall yields and the generation of hazardous waste.[1][5] In contrast, enzymatic synthesis offers a green and efficient alternative, leveraging the inherent regio- and stereoselectivity of enzymes to construct precise glycosidic linkages under mild, aqueous conditions.[1][6] This guide provides a comprehensive overview and detailed protocols for the enzymatic synthesis of novel bis-glycosides, intended for researchers, scientists, and drug development professionals seeking to harness the power of biocatalysis.

Theoretical Framework: Key Enzymatic Strategies for Bis-Glycoside Synthesis

The enzymatic toolbox for glycosylation is rich and varied, primarily centered around two major classes of enzymes: Glycosyltransferases (GTs) and Glycoside Hydrolases (GHs), including their engineered variants.[1][7]

Glycosyltransferases (GTs): Nature's Master Glycosylators

Glycosyltransferases (EC 2.4.x.x) are the enzymes responsible for the synthesis of most glycosidic bonds in nature.[8][9] They catalyze the transfer of a sugar moiety from an activated donor substrate, typically a nucleotide sugar (e.g., UDP-glucose, GDP-mannose), to an acceptor molecule.[8][10] The high specificity of GTs for both their donor and acceptor substrates makes them ideal for the controlled synthesis of complex glycans, including bis-glycosides.[10][11]

The synthesis of a bis-glycoside using GTs can be envisioned as a stepwise process, where a second glycosylation event occurs on a mono-glycosylated intermediate. This can be achieved using a single, promiscuous GT that can glycosylate the aglycone and then the newly attached sugar, or by employing two different GTs with distinct specificities.

Glycoside Hydrolases (GHs): A Double-Edged Sword for Synthesis

Glycoside Hydrolases (EC 3.2.1.x), as their name suggests, primarily catalyze the hydrolysis of glycosidic bonds. However, under specific conditions, the reverse reaction, known as transglycosylation, can be favored, leading to the formation of new glycosidic linkages.[9][12][13] In a transglycosylation reaction, a glycosyl-enzyme intermediate, formed during the first step of catalysis, is intercepted by an acceptor molecule (other than water), resulting in the synthesis of a new glycoside.[9][13]

The use of GHs for synthesis presents a significant challenge: the newly formed product is also a substrate for the enzyme's hydrolytic activity.[13] To overcome this, reaction conditions must be carefully optimized (e.g., high acceptor concentration, low water activity) or the enzyme itself can be engineered.[12]

A major breakthrough in this area is the development of Glycosynthases , which are mutant glycosidases in which the catalytic nucleophile has been replaced, rendering them hydrolytically inactive.[13][14] These engineered enzymes can efficiently catalyze the formation of glycosidic bonds from an activated glycosyl donor (e.g., a glycosyl fluoride) without the risk of product hydrolysis.[13][14]

Experimental Workflows and Protocols

The successful enzymatic synthesis of a novel bis-glycoside requires careful planning and execution of a series of interconnected steps, from enzyme selection to product purification and characterization.

Enzymatic_Bis_Glycoside_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_downstream Downstream Processing Enzyme_Selection Enzyme Selection (GT or GH/Glycosynthase) Reaction_Setup Reaction Setup & Optimization Enzyme_Selection->Reaction_Setup Substrate_Prep Substrate Preparation (Aglycone, Glycosyl Donor) Substrate_Prep->Reaction_Setup Monitoring Reaction Monitoring (TLC, HPLC) Reaction_Setup->Monitoring Time-course sampling Purification Product Purification (Chromatography) Monitoring->Purification Reaction completion Characterization Structural Characterization (MS, NMR) Purification->Characterization Transglycosylation_vs_Hydrolysis Enzyme Glycosidase (E) Intermediate Glycosyl-Enzyme Intermediate (E-G) Donor Glycosyl Donor (D-G) Donor->Intermediate Glycosylation Acceptor Acceptor (A-OH) Water Water (H₂O) Product_T Transglycosylation Product (A-G) Intermediate:f0->Product_T Transglycosylation Product_H Hydrolysis Product (D-OH) Intermediate:f0->Product_H Hydrolysis

Sources

Method

Application Note: Advanced Purification Strategies for Polar Heterocyclic Compounds

Abstract The purification of polar heterocyclic compounds represents a significant and persistent challenge in synthetic chemistry and drug development. Their inherent polarity makes them poorly suited for traditional ch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The purification of polar heterocyclic compounds represents a significant and persistent challenge in synthetic chemistry and drug development. Their inherent polarity makes them poorly suited for traditional chromatographic techniques; they exhibit weak retention in reversed-phase (RP) chromatography and may show excessive, often irreversible, adsorption to normal-phase (NP) media.[1][2] This guide provides a detailed exploration of advanced and alternative purification strategies, moving beyond rudimentary protocols to explain the underlying principles and rationale behind method selection. We will cover modern chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC), optimized classical methods, and essential non-chromatographic techniques including crystallization and extraction.

The Core Challenge: Navigating the Polarity Paradox

Polar heterocyclic compounds, which are ubiquitous in pharmaceuticals and bioactive natural products, possess a dual nature. Their heteroatoms (N, O, S) allow for strong hydrogen bonding and dipole-dipole interactions, leading to high polarity and water solubility. However, the carbon framework can provide lipophilic character. This duality is the root of the purification challenge:

  • In Reversed-Phase (RP): The high affinity of these compounds for the polar aqueous mobile phase results in minimal interaction with the non-polar stationary phase (e.g., C18), causing them to elute at or near the solvent front with poor separation.[3]

  • In Normal-Phase (NP): The polar functional groups interact too strongly with the polar stationary phase (e.g., silica), leading to poor elution, significant peak tailing, or complete and irreversible adsorption on the column.[1][4] For basic heterocycles, this is exacerbated by interactions with acidic silanol groups on the silica surface.[1][5]

Effective purification requires a strategic approach that is tailored to the specific properties of the target molecule.

Purification Strategy Selection: A Logic-Based Workflow

The selection of an appropriate purification technique is not a one-size-fits-all process. It begins with a thorough assessment of the crude sample's properties. The following workflow provides a decision-making framework to guide the initial choice of methodology.

G cluster_0 start Crude Product Mixture assess Assess Key Properties: - Polarity (TLC) - Solubility - pKa (ionizable?) - Stability (acid/base/heat) start->assess is_ionizable Is the compound ionizable (acidic/basic)? assess->is_ionizable is_solid Is the crude product a solid? is_ionizable->is_solid No lle Liquid-Liquid Extraction (Acid-Base Workup) is_ionizable->lle Yes complex_mixture Is it a complex mixture? is_solid->complex_mixture Yes crystallization Crystallization (Final Polish) is_solid->crystallization No (High Purity) high_purity_needed Is >99% purity required? prep_chrom Preparative HPLC (HILIC, Modified RP, SFC) high_purity_needed->prep_chrom Yes flash_chrom Preparatory Flash Chromatography (HILIC or Modified NP/RP) high_purity_needed->flash_chrom No complex_mixture->high_purity_needed lle->is_solid crystallization->prep_chrom If further purification needed flash_chrom->high_purity_needed Purified Fraction

Caption: Workflow for selecting a primary purification method.

Advanced Chromatographic Techniques

For complex mixtures where simple extraction or crystallization is insufficient, chromatography is indispensable. The key is to select a mode that provides appropriate retention and selectivity.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as the premier technique for separating highly polar compounds that are unretained in reversed-phase.[2][6]

Principle of Operation: HILIC utilizes a polar stationary phase (e.g., bare silica, or phases bonded with diol, amino, or zwitterionic groups) and a mobile phase consisting of a high percentage of a water-miscible organic solvent (typically acetonitrile) with a smaller aqueous component.[7][8][9] The aqueous portion of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Polar analytes partition into this immobilized water layer and are retained. Elution is achieved by increasing the concentration of the aqueous component (the strong solvent), which disrupts the partitioning equilibrium.[10]

G cluster_0 HILIC Mechanism cluster_1 stationary_phase { Polar Stationary Phase (e.g., Silica)} water_layer Immobilized Aqueous Layer mobile_phase Organic-Rich Mobile Phase (e.g., >80% Acetonitrile) analyte Polar Heterocycle analyte->water_layer Partitioning (Retention)

Sources

Application

Application Notes &amp; Protocols: Methoxy-Substituted Oxanes as Versatile Probes in Chemical Biology

Introduction In the intricate landscape of chemical biology and drug discovery, chemical probes serve as indispensable tools for dissecting complex biological systems.[1] These small molecules allow for the controlled mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the intricate landscape of chemical biology and drug discovery, chemical probes serve as indispensable tools for dissecting complex biological systems.[1] These small molecules allow for the controlled modulation and investigation of protein function within the native cellular environment, offering a level of temporal and dose-dependent control that complements traditional genetic methods.[1][2] This guide focuses on a specific, yet highly versatile, class of chemical probes: methoxy-substituted oxanes .

The oxane ring, a six-membered saturated heterocycle containing one oxygen atom (e.g., tetrahydropyran), provides a robust and synthetically tractable scaffold. Its three-dimensional structure can improve key physicochemical properties such as polarity and aqueous solubility.[3][4] When combined with the methoxy group (–OCH3), a functional group prevalent in natural products and approved drugs, the resulting scaffold gains powerful and tunable characteristics.[5][6] The methoxy group is not merely a passive addition; it actively influences a molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with target proteins.[5][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of methoxy-substituted oxane probes. We will explore the underlying chemical principles, detail key applications in enzyme detection and cellular imaging, and provide field-proven, step-by-step protocols to empower your research.

Section 1: The Chemistry and Design of Methoxy-Oxane Probes

A deep understanding of the probe's chemical architecture is paramount to its successful application. The rational design of methoxy-substituted oxanes hinges on the synergistic interplay between the oxane core and its methoxy substituents.

Rationale for Design: A Tale of Two Moieties
  • The Oxane Scaffold: Unlike flat, aromatic systems, the oxane ring adopts a non-planar "chair" conformation. This inherent three-dimensionality can improve binding to protein targets by accessing deeper or more complex pockets. Furthermore, the oxygen heteroatom acts as a hydrogen bond acceptor, enhancing polarity and often improving aqueous solubility and other pharmacokinetic properties, a strategy increasingly employed in modern medicinal chemistry.[3][4]

  • The Methoxy Substituent (–OCH3): The true versatility of these probes comes from the strategic placement of methoxy groups.

    • Electronic Effects: On an attached aromatic ring, a methoxy group is a powerful electron-donating group at the ortho and para positions via resonance, which can influence the reactivity of the probe or the spectral properties of an attached fluorophore.[7] At the meta position, it acts as an electron-withdrawing group.[7]

    • Physicochemical Impact: The addition of a methoxy group generally increases lipophilicity compared to a hydroxyl group, which can enhance cell membrane permeability. However, it is less lipophilic than a methyl or chloro group, providing a nuanced tool for fine-tuning a probe's LogD.[5][8] Its placement can also sterically shield adjacent parts of the molecule from metabolic enzymes, improving the probe's stability in biological systems.[5] The position of the methoxy group has been shown to be critical, with different substitution patterns dramatically increasing or decreasing biological activity.[9]

General Synthetic Strategies

The synthesis of a methoxy-substituted oxane probe typically involves a modular approach. First, a core oxane structure bearing the desired methoxy substitution pattern is synthesized. This core is then functionalized with a reactive "handle" for bioconjugation and a reporter group (e.g., a fluorophore).

A representative synthetic workflow is outlined below. This generalized scheme highlights the key stages in constructing a functional probe, starting from commercially available materials.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Probe Assembly A Methoxy-Substituted Starting Material (e.g., Methoxybenzaldehyde) B Cyclization Reaction (e.g., Prins, Hetero-Diels-Alder) A->B C Methoxy-Oxane Core B->C D Introduction of Bioconjugation Handle (e.g., -N3, -alkyne) C->D E Functionalized Core D->E F Reporter Conjugation (e.g., Click Chemistry) E->F G Final Methoxy-Oxane Probe F->G

Caption: Generalized workflow for the synthesis of a methoxy-oxane probe.

Bioconjugation Strategies

To direct the probe to a specific target or cellular location, the oxane core must be linked to a targeting moiety, such as a peptide, antibody, or small-molecule ligand. This is achieved through bioconjugation, which relies on highly selective and biocompatible chemical reactions.[10] Ortho-methoxyphenols, for instance, have been identified as stable reagents that can undergo efficient oxidative coupling with anilines for protein modification.[11][12] Modern bioconjugation often employs "click chemistry," such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition, due to its high efficiency and orthogonality to biological functional groups.[13]

Section 2: Applications in Chemical Biology

The tunable properties of methoxy-substituted oxanes make them suitable for a range of applications, most notably as activatable probes for enzyme detection and as fluorescent reporters for live-cell imaging.

Activatable Probes for Enzyme Activity Detection

A major challenge in probe design is achieving a high signal-to-background ratio. Activatable probes, also known as "smart" or fluorogenic probes, solve this by remaining in a non-fluorescent "off" state until they are acted upon by a specific enzyme.[14][15] This enzymatic reaction triggers a chemical transformation that switches the probe to a fluorescent "on" state.[16]

For a methoxy-oxane probe, this can be achieved by linking a fluorophore to the oxane scaffold via a linker that is a substrate for the target enzyme. Enzymatic cleavage of the linker releases the fluorophore from a quenching moiety or induces a structural change that restores fluorescence.[][18] This strategy is a powerful tool for detecting the activity of enzymes like proteases, glycosidases, and phosphatases, which are often dysregulated in diseases such as cancer.[15][16]

G Probe Methoxy-Oxane Probe (Non-Fluorescent) Enzyme Recognition Site Fluorophore (Quenched) Enzyme Target Enzyme Probe->Enzyme Binding & Cleavage Activated Cleaved Probe (Fluorescent) Cleaved Linker Fluorophore (Released) Enzyme->Activated Signal Fluorescent Signal Activated->Signal

Caption: Mechanism of an enzyme-activatable methoxy-oxane probe.

Probes for Live-Cell Imaging

Fluorescence imaging of live cells is a cornerstone of modern biology, allowing for the study of dynamic cellular processes in real-time.[19][20] An ideal probe for live-cell imaging must be cell-permeable, non-toxic, bright, and photostable.[21] The methoxy-oxane scaffold can be optimized to meet these criteria. By adjusting the number and position of methoxy groups, one can fine-tune the probe's lipophilicity to ensure passive diffusion across the cell membrane without requiring harsh permeabilization techniques.

Furthermore, these probes can be conjugated to far-red fluorophores, which are advantageous for live-cell imaging because longer-wavelength light is less phototoxic to cells and penetrates deeper into tissues.[19][21]

Table 1: Comparative Properties of Hypothetical Methoxy-Oxane Probes

PropertyProbe MO-1 (1 Methoxy)Probe MO-3 (3 Methoxy)Common Green Dye (e.g., FITC)Common Far-Red Dye (e.g., Cy5)
Excitation/Emission (nm) 650 / 670655 / 675495 / 519649 / 666
Relative Brightness HighVery HighHighModerate
Photostability GoodExcellentModerateGood
Cell Permeability ModerateHighLow (requires mods)Very Low (requires mods)
Relative Cytotoxicity LowLowLow-ModerateLow
Suitability for Live Imaging GoodExcellentLimitedLimited without conjugation

Section 3: Experimental Protocols

The following protocols are designed to be self-validating, with built-in controls and characterization steps to ensure the reliability and reproducibility of the experimental results.

Protocol: Synthesis and Characterization of a Fluorogenic Methoxy-Oxane Probe

This protocol describes a representative synthesis of a probe for detecting beta-galactosidase (β-gal), an enzyme often used as a reporter gene and a marker for cellular senescence. The probe consists of a methoxy-tetrahydropyran core linked to a galactose moiety and a coumarin fluorophore. The galactose cap "quenches" the coumarin fluorescence; upon cleavage by β-gal, the highly fluorescent coumarin is released.

Materials:

  • 4-methoxy-substituted tetrahydropyran precursor with a free hydroxyl group.

  • Acetobromo-α-D-galactose.

  • 7-Hydroxycoumarin.

  • Appropriate solvents (DMF, DCM), base (e.g., DIPEA), and catalysts.

  • Reagents for purification (silica gel, HPLC solvents).

  • Instrumentation: NMR, Mass Spectrometer, HPLC.

Procedure:

  • Glycosylation (Causality: Forms the enzyme-cleavable bond):

    • Dissolve the methoxy-tetrahydropyran precursor (1.0 eq) in anhydrous DCM.

    • Add acetobromo-α-D-galactose (1.2 eq) and a suitable catalyst (e.g., silver triflate).

    • Stir under an inert atmosphere (N2 or Ar) at room temperature for 12-18 hours, monitoring by TLC.

    • Upon completion, quench the reaction, extract the product, and purify by silica gel chromatography.

  • Coupling to Fluorophore (Causality: Attaches the reporter molecule):

    • Dissolve the glycosylated intermediate (1.0 eq) and 7-hydroxycoumarin (1.1 eq) in anhydrous DMF.

    • Add a coupling agent (e.g., DCC/DMAP) or use a pre-activated intermediate.

    • Stir at room temperature for 24 hours.

    • Purify the final product using reverse-phase HPLC.

  • Characterization (Self-Validation):

    • Confirm the structure of the final probe using ¹H NMR and ¹³C NMR spectroscopy.

    • Verify the exact mass and purity (>95%) using high-resolution mass spectrometry (HRMS) and analytical HPLC. This step is critical to ensure that any observed signal is from the intended probe.

Protocol: In Vitro Enzyme Activity Assay

This protocol validates the functionality and specificity of the synthesized probe against its target enzyme.

Materials:

  • Synthesized methoxy-oxane-galactose-coumarin probe.

  • Purified β-galactosidase enzyme.

  • Assay buffer (e.g., PBS, pH 7.4).

  • β-gal inhibitor (e.g., PETG).

  • 96-well black plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare Solutions:

    • Prepare a 10 mM stock solution of the probe in DMSO.

    • Prepare serial dilutions of the β-gal enzyme in assay buffer.

  • Set up Assay Plate (Self-Validation through Controls):

    • Test Wells: 5 µL enzyme dilution + 94 µL assay buffer.

    • Negative Control (No Enzyme): 5 µL assay buffer + 94 µL assay buffer. This ensures the probe is stable and non-fluorescent on its own.

    • Inhibitor Control: 5 µL enzyme (at a fixed concentration) + 5 µL inhibitor + 89 µL assay buffer. This confirms the signal is from the specific enzymatic activity.

  • Initiate Reaction:

    • Add 1 µL of the probe stock solution to all wells (final concentration ~10 µM).

    • Mix gently and incubate at 37°C.

  • Measure Fluorescence:

    • Read the fluorescence intensity every 5 minutes for 1-2 hours using a plate reader (Excitation: ~405 nm, Emission: ~450 nm for coumarin).

  • Data Analysis:

    • Subtract the background fluorescence from the "No Enzyme" control wells.

    • Plot fluorescence intensity versus time to determine the initial reaction rate (V₀). The rate should be proportional to the enzyme concentration.

Protocol: Live-Cell Imaging of Probe Activation

This protocol details the use of the probe to visualize β-gal activity in living cells.

Materials:

  • Cells expressing β-gal (e.g., senescent cells or a reporter cell line) and a negative control cell line.

  • Cell culture medium, PBS, and live-cell imaging buffer (e.g., HBSS).[19]

  • Synthesized probe and inhibitor (PETG).

  • Confocal microscope with environmental chamber (37°C, 5% CO₂).

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom imaging dishes and grow to 60-70% confluency.

  • Probe Loading (Causality: Introduce the probe to the cells):

    • Prepare a working solution of the probe (1-5 µM) in pre-warmed live-cell imaging buffer.

    • Wash cells once with warm PBS.

    • Add the probe solution to the cells and incubate for 30-60 minutes at 37°C.

  • Control Setup (Self-Validation):

    • Negative Control: Use a cell line that does not express β-gal to ensure the probe is not activated by other cellular components.

    • Inhibitor Control: Pre-incubate β-gal expressing cells with the inhibitor (PETG) for 1 hour before adding the probe. This validates that the fluorescence signal is specific to the target enzyme's activity.

  • Imaging:

    • Wash the cells twice with live-cell imaging buffer to remove excess probe.

    • Place the dish on the confocal microscope stage.

    • Acquire images using the appropriate laser line (e.g., 405 nm) and emission filter.

    • Causality (Minimizing Phototoxicity): Use the lowest possible laser power and shortest exposure time that provides a good signal-to-noise ratio to keep cells healthy.[19][22]

  • Data Analysis:

    • Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).

    • Compare the intensity between the test condition, the negative cell line, and the inhibitor-treated cells. A significant increase in fluorescence only in the β-gal expressing cells confirms specific probe activation.

Section 4: Data Interpretation and Best Practices

The generation of robust and reliable data with chemical probes requires rigorous experimental design.

  • The Importance of Controls: As demonstrated in the protocols, multiple controls are essential. A probe's activity should always be compared against a negative control (no target) and an inhibitor control. The most rigorous validation comes from using a structurally similar but inactive version of the probe, which helps to rule out off-target effects caused by the probe's chemical scaffold itself.[23][24]

  • Concentration is Key: Probes should be used at the lowest effective concentration. High concentrations can lead to non-specific binding, off-target effects, or cellular toxicity, confounding data interpretation. A thorough dose-response curve should be performed to determine the optimal concentration for any new probe.[23]

  • Orthogonal Validation: Whenever possible, results obtained with a chemical probe should be validated with an orthogonal method. For example, if a probe indicates increased enzyme activity, this could be confirmed by Western blot analysis of the enzyme's protein levels or a different activity assay.

Conclusion

Methoxy-substituted oxanes represent a powerful and highly adaptable class of chemical probes. By leveraging the distinct chemical properties of the oxane scaffold and the nuanced influence of the methoxy group, researchers can design sophisticated tools for investigating biological processes with high precision. The strategic application of these probes, guided by rigorous protocols and the use of appropriate controls, will continue to drive new discoveries in fundamental biology and accelerate the development of novel therapeutics.

References

  • Rational chemical design of the next generation of molecular imaging probes based on physics and biology: mixing modalities, colors and signals - PMC. (n.d.).
  • Methoxy Compounds | Chemical Bull Pvt Ltd. (n.d.). Chemical Bull.
  • Oxetanes in Drug Discovery Campaigns - PMC. (n.d.).
  • Ahuja, A., Singh, S., & Murti, Y. (2024). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Combinatorial Chemistry & High Throughput Screening, 27(17), 2544-2564.
  • 5 steps to live-cell imaging. (n.d.). Thermo Fisher Scientific.
  • Activatable Optical Probes for the Detection of Enzymes - PMC. (n.d.).
  • Recent bioconjugation strategies. Comparison of properties between... (n.d.).
  • Valm, A. M. (2019). Multispectral live-cell imaging.
  • Understanding Methoxy: A Key Chemical Compound. (2025, December 30).
  • Synthesis of molecular probe precursors for cancer radiodynamic theranostics. (2025). DR-NTU.
  • Substitution Of Methoxy Group Research Articles. (n.d.). R Discovery.
  • ortho-Methoxyphenols as Convenient Oxidative Bioconjugation Reagents with Application to Site-Selective Heterobifunctional Cross-Linkers. (n.d.). Semantic Scholar.
  • Fluorescent Live Cell Imaging. (n.d.). StainsFile.
  • Development of Chemical Probes. (n.d.). Memorial Sloan Kettering Cancer Center.
  • Synthesis of Succinimidoalkylbenzaldehyde Analogues: Potential Bifunctional Linkers for Bioconjugation. (n.d.).
  • Chang, C. J., et al. (2017). ortho-Methoxyphenols as Convenient Oxidative Bioconjugation Reagents with Application to Site-Selective Heterobifunctional Cross-Linkers. PubMed.
  • Activated molecular probes for enzyme recognition and detection - PMC. (n.d.).
  • Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro - PMC. (2021, October 18).
  • Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid - PMC. (n.d.).
  • Enzyme Staining | Fluorescent Dyes - Probes. (n.d.). BOC Sciences.
  • Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applic
  • Synthesis of the probe and the mechanism of action in mice.... (n.d.).
  • Methoxy group. (n.d.). Wikipedia.
  • New Fluorescence Probes for Live-Cell Imaging. (2014, October 30). Wiley Analytical Science.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 30). YouTube.
  • Optimizing live-cell imaging: From probe to FLIM-STED integr
  • Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candid
  • Synthesis and Activity of a New Methoxytetrahydropyran Derivative as Dual Cyclooxygenase-2/5-Lipoxygenase Inhibitor. (n.d.).
  • Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research - PMC. (2023, June 3).
  • Design, synthesis, and evaluation of a mitoxantrone probe (MXP) for biological studies. (n.d.). ScienceDirect.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025, January 16). MDPI.
  • Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents. (2019, September 15). PubMed.
  • Synthetic oxetanes in drug discovery: where are we in 2025? (2025, December 1). PubMed.
  • Chemical Probes and Activity-Based Protein Profiling for Cancer Research. (2022, May 25). MDPI.
  • Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. (n.d.).
  • The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. (n.d.). SciELO.
  • Discovery of Potential Chemical Probe as Inhibitors of CXCL12 Using Ligand-Based Virtual Screening and Molecular Dynamic Simul
  • Role of the methoxy group in product formation via TiCl4 promoted 4-phenyldioxolane isomerizationsons. (2026, February 26).
  • (PDF) Phenoxy-1,2-dioxetane-Based Activatable Chemiluminescent Probes: Tuning of Photophysical Properties for Tracing Enzymatic Activities in Living Cells. (2024, November 1).
  • Small-Molecules as Chemiluminescent Probes to Detect Lipase Activity - PMC. (n.d.).
  • Chemical Probes in Scientific Literature: Expanding and Validating Target-Disease Evidence. (2026, February 20). bioRxiv.
  • Synthesis of substituted norcaranes for use as probes of enzyme mechanisms. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Sterically Hindered Bis-Pyranosides

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of sterically hindered bis-pyranosides. This resource is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of sterically hindered bis-pyranosides. This resource is designed for researchers, chemists, and drug development professionals navigating the complexities of forming glycosidic linkages between bulky carbohydrate units. The inherent steric congestion around the anomeric center and the acceptor nucleophile makes this class of molecules particularly challenging to synthesize.

This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental failures and a Frequently Asked Questions (FAQs) section for strategic planning and conceptual understanding.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of sterically hindered bis-pyranosides. Each entry follows a "Problem-Cause-Solution" format to provide clear, actionable advice.

Problem 1: Very Low or No Product Yield

You have set up your glycosylation reaction, but after monitoring by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), you observe primarily unreacted starting materials.

Potential Causes & Recommended Solutions
  • Cause A: Suboptimal Activation of the Glycosyl Donor. The promoter or catalyst may be inefficient for your specific donor-acceptor pair, insufficient in quantity, or deactivated by trace moisture.[1] Highly reactive donors might also decompose under harsh activation conditions.[1]

    • Solution 1: Re-evaluate Your Activator. For sterically demanding glycosylations, a powerful activator is often necessary. If using a thioglycoside donor, a combination like N-Iodosuccinimide (NIS) with a catalytic amount of Trifluoromethanesulfonic acid (TfOH) or TMSOTf is a common starting point.[2] For trichloroacetimidate donors, Lewis acids like TMSOTf or Boron Trifluoride Etherate (BF₃·OEt₂) are standard.[1][3] If donor decomposition is suspected, switch to a milder activator.[1]

    • Solution 2: Ensure Anhydrous Conditions. Water is detrimental as it can hydrolyze the activator or the activated donor intermediate.[1] Always use freshly distilled, anhydrous solvents. Dry glassware in an oven overnight and cool under an inert atmosphere (Nitrogen or Argon). Use of molecular sieves (4Å) in the reaction vessel is highly recommended.

    • Solution 3: Optimize Stoichiometry & Temperature. Many glycosylation reactions are initiated at low temperatures (-78 °C or -40 °C) to control the activation step, then slowly warmed to facilitate the nucleophilic attack.[1] If the reaction is sluggish, a controlled, gradual increase in temperature or a longer reaction time may be necessary.[1] Ensure the activator is used in the correct stoichiometric amount; for catalytic systems, ensure the catalyst is of high quality.

  • Cause B: Poor Reactivity of the Glycosyl Acceptor. The hydroxyl group of your pyranoside acceptor is a poor nucleophile due to severe steric hindrance from bulky protecting groups or its axial orientation.[1][4]

    • Solution 1: Employ More Forcing Conditions. A higher reaction temperature or increased equivalents of the glycosyl donor may be required to drive the reaction to completion. However, this must be balanced against the risk of side reactions or decomposition.

    • Solution 2: Consider Alternative Glycosylation Strategies. If standard Lewis acid catalysis fails, more advanced methods may be necessary. For instance, pre-activation protocols, where the donor is fully activated before the acceptor is added, can be effective.[5] Alternatively, methods designed specifically for hindered substrates, such as those using tailored catalysts like bis-thioureas, may provide a solution.[6][7]

Workflow: Diagnosing Low Yield

G start Low / No Yield Observed check_sm Check TLC/LCMS: Starting Materials (SM) Consumed? start->check_sm sm_present Significant SM Remains check_sm->sm_present No sm_gone SM Consumed, No Product check_sm->sm_gone Yes cause_activation Potential Cause: Poor Donor Activation or Incomplete Reaction sm_present->cause_activation cause_decomposition Potential Cause: Donor/Product Decomposition sm_gone->cause_decomposition sol_activation Solutions: - Increase temp/time - Use stronger activator - Check for moisture - Optimize stoichiometry cause_activation->sol_activation sol_decomposition Solutions: - Use milder activator - Lower reaction temp - Check pH on workup cause_decomposition->sol_decomposition

Caption: A flowchart for troubleshooting low-yield glycosylation reactions.

Problem 2: Poor Anomeric Selectivity (Unfavorable α/β Ratio)

The reaction produces a mixture of anomers, making purification difficult and reducing the yield of the desired stereoisomer. Achieving 1,2-cis linkages is a particularly common challenge.[7]

Potential Causes & Recommended Solutions
  • Cause A: Solvent Effects. The reaction solvent plays a critical role in stabilizing intermediates and influencing the stereochemical outcome.[8][9]

    • Solution 1: Leverage Solvent Directing Effects. It is well-established that ethereal solvents (e.g., Diethyl Ether, Dioxane, THF) tend to favor the formation of α-glycosides (1,2-cis for glucose/galactose donors).[8][9] Conversely, nitrile solvents (e.g., Acetonitrile, Propionitrile) promote the formation of β-glycosides.[8][10] This is attributed to the solvent's interaction with the oxocarbenium ion intermediate.[8][10] Changing from a non-participating solvent like Dichloromethane (DCM) to a directing one can significantly alter the α/β ratio.

  • Cause B: Protecting Group Participation. A C-2 acyl protecting group (e.g., Acetate, Benzoate) will almost always lead to the 1,2-trans product via neighboring group participation.[11] To obtain a 1,2-cis linkage, this participation must be avoided.

    • Solution 1: Use a Non-Participating C-2 Protecting Group. The most common strategy for 1,2-cis glycosylation is to protect the C-2 hydroxyl with a non-participating group, such as a benzyl ether.[7] This prevents the formation of a dioxolenium ion intermediate, allowing the acceptor to attack from either face of the oxocarbenium ion.

    • Solution 2: Remote Participation. In the absence of C-2 participation, acyl groups at C-4 or C-6 can sometimes exert a "remote participation" effect, influencing stereoselectivity, often favoring the α-anomer.[12][13]

Table 1: Influence of Solvent on Anomeric Selectivity
Solvent ClassExample(s)Typical Outcome (Gluco/Galacto Donors)Mechanistic Rationale
Ethereal Diethyl Ether (Et₂O), Dioxaneα-selective (1,2-cis)The solvent coordinates to the β-face of the oxocarbenium ion, directing the nucleophile to the α-face.[8][9]
Nitrile Acetonitrile (MeCN), Propionitrileβ-selective (1,2-trans)The solvent attacks the oxocarbenium ion to form a transient α-nitrilium intermediate, which is then displaced by the acceptor from the β-face.[8]
Non-Coordinating Dichloromethane (DCM), TolueneMixture, highly dependent on other factorsProvides a non-interactive medium where other effects (temperature, protecting groups, catalyst) dominate selectivity.[8][9]
Problem 3: Formation of Orthoester Byproduct

A significant amount of a major byproduct is observed, often with a similar polarity to the desired product, which is later identified as a cyclic orthoester.

Potential Causes & Recommended Solutions
  • Cause A: Intramolecular Attack. This side reaction is common when using glycosyl donors with a participating acyl group at the C-2 position. The acceptor alcohol can attack the dioxolenium ion intermediate at the acyl carbon instead of the anomeric carbon.[1]

    • Solution 1: Modify Reaction Conditions. Lowering the reaction temperature can sometimes disfavor orthoester formation.

    • Solution 2: Use a Bulky or Modified Acyl Group. Employing a sterically hindered C-2 ester, like a pivaloyl group, can disfavor the attack that leads to the orthoester. Recently, the use of a 2-chloro-2-methylpropanoic ester has been shown to afford high β-selectivity without the formation of orthoester side products, even with hindered alcohols.[3][14][15]

    • Solution 3: Switch to a Non-Participating Group. If the 1,2-trans product is still desired, alternative strategies that do not rely on C-2 acyl participation may be required, though these are less common. If the 1,2-cis product is acceptable, switching to a C-2 ether is the most straightforward solution.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I select the optimal protecting group strategy for a sterically hindered synthesis?

Answer: An effective protecting group strategy is critical and must balance reactivity with stability.[16][17] For bis-pyranoside synthesis, this involves both "permanent" groups that remain until the final steps and "temporary" groups that allow for selective deprotection and further glycosylation.

  • For Hindrance: To protect hydroxyl groups on the acceptor that are not involved in the glycosylation, bulky silyl ethers like tert-Butyldiphenylsilyl (TBDPS) are excellent choices for primary alcohols due to their stability and selective cleavability.[16] For cis-diols, cyclic protecting groups like isopropylidene or benzylidene acetals can be powerful for masking multiple hydroxyls at once and introducing conformational rigidity that may influence reactivity.[17]

  • For Reactivity Control (The "Armed-Disarmed" Principle): The choice of protecting groups on the donor directly impacts its reactivity.[18] Donors protected with electron-donating benzyl ethers are considered "armed" and are highly reactive.[18] Those protected with electron-withdrawing acyl groups (like benzoates) are "disarmed" and less reactive.[17][18] This principle can be used to selectively activate one donor in the presence of another, enabling one-pot multi-step glycosylations.[18]

  • For Orthogonality: Ensure your protecting groups can be removed in any order without affecting others.[16] A common orthogonal set includes:

    • Benzyl ethers (Bn): Removed by catalytic hydrogenation (e.g., H₂, Pd/C).

    • Acyl esters (Ac, Bz): Removed by base-catalyzed hydrolysis (e.g., NaOMe/MeOH).

    • Silyl ethers (TBS, TBDPS): Removed by fluoride sources (e.g., TBAF).

Q2: What is the general mechanism of a glycosylation reaction and how does steric hindrance affect it?

Answer: Glycosylation is a nucleophilic substitution at the anomeric carbon of the glycosyl donor.[19][20] The reaction generally proceeds on a continuum between a classic Sₙ1 and Sₙ2 pathway.[4]

  • Activation: A promoter (e.g., a Lewis acid) activates the leaving group at the anomeric position of the donor.[19]

  • Intermediate Formation: The leaving group departs, generating a highly reactive electrophilic intermediate. This intermediate can range from a discrete, planar oxocarbenium ion (Sₙ1-like) to a more transient species where the acceptor attacks as the leaving group departs (Sₙ2-like).[4][20]

  • Nucleophilic Attack: The hydroxyl group of the glycosyl acceptor attacks the anomeric carbon, forming the glycosidic bond.[19]

Sterically hindered acceptors are poor nucleophiles and favor an Sₙ1-like pathway.[4] The reaction requires the formation of a more reactive, longer-lived oxocarbenium ion intermediate because the acceptor is too bulky to participate in a concerted Sₙ2-like displacement.[4] This has significant implications for stereocontrol, as the planar oxocarbenium ion can be attacked from either the α or β face, often leading to mixtures of anomers unless other directing effects (solvent, protecting groups) are dominant.[4]

Diagram: The Sₙ1/Sₙ2 Glycosylation Continuum

G cluster_sn2 SN2-like Pathway cluster_sn1 SN1-like Pathway sn2_donor Donor-LG + Acceptor sn2_ts [Acc--C1--LG]‡ (Concerted Transition State) sn2_donor->sn2_ts sn2_prod Inverted Product sn2_ts->sn2_prod label_sn2 Favored by: - Reactive Acceptors - Strong Nucleophiles sn1_donor Donor-LG sn1_ion Oxocarbenium Ion (Planar Intermediate) sn1_donor->sn1_ion sn1_prod Anomeric Mixture (α and β products) sn1_ion->sn1_prod + Acceptor label_sn1 Favored by: - Sterically Hindered Acceptors - Poor Nucleophiles

Caption: Glycosylation mechanisms exist on a continuum influenced by acceptor reactivity.

Q3: Can you provide a general starting protocol for a glycosylation with a hindered acceptor?

Answer: Absolutely. The following is a representative protocol for a Schmidt trichloroacetimidate glycosylation promoted by TMSOTf, a common method for tackling challenging couplings.[3] Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Experimental Protocol: General Procedure for TMSOTf-Promoted Glycosylation

Materials:

  • Glycosyl Donor (Trichloroacetimidate, 1.2 - 1.5 eq.)

  • Glycosyl Acceptor (Sterically hindered alcohol, 1.0 eq.)

  • Activated Molecular Sieves (4Å, powdered)

  • Anhydrous Dichloromethane (DCM)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 - 0.3 eq.)

  • Triethylamine (Et₃N) or Pyridine for quenching

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plate, appropriate solvent system (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Preparation: Add the glycosyl donor (1.2 eq.), glycosyl acceptor (1.0 eq.), and freshly activated powdered 4Å molecular sieves to an oven-dried, round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry Argon or Nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous DCM via syringe to dissolve the reactants (concentration typically 0.05-0.1 M).

  • Cooling: Cool the stirred suspension to the desired starting temperature (e.g., -40 °C or -78 °C using a dry ice/acetone bath).[1]

  • Activation: Prepare a stock solution of the TMSOTf activator (e.g., 1% v/v in anhydrous DCM). Add the activator solution dropwise to the reaction mixture over 5 minutes. The solution may change color.[1]

  • Reaction Monitoring: Allow the reaction to stir at the initial temperature for 30-60 minutes. Monitor the reaction progress by TLC.[1] To take a TLC sample, withdraw a small aliquot with a nitrogen-purged pipette and immediately quench it in a vial containing a small amount of triethylamine and DCM. Spot the quenched sample on a TLC plate against the starting materials.

  • Warming: If the reaction is slow, allow the mixture to warm slowly (e.g., to -20 °C, 0 °C, or room temperature) while continuing to monitor by TLC until the limiting starting material is consumed.[1]

  • Quenching: Once the reaction is complete, quench by adding triethylamine or pyridine (enough to neutralize the TMSOTf) directly to the cold reaction mixture.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite to remove the molecular sieves. Wash the Celite pad with additional DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (1x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired bis-pyranoside product.

References

  • Panza, L., G. G. N. Ang, et al. (n.d.). Direct Dehydrative Glycosylation of C1-Alcohols - PMC. National Center for Biotechnology Information. [Link]

  • Zhu, Y., & Podilapu, A. R. (2015). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. RSC Publishing. [Link]

  • Park, Y., Harper, K. C., et al. (n.d.). Macrocyclic Bis-Thioureas Catalyze Stereospecific Glycosylation Reactions - PMC. National Center for Biotechnology Information. [Link]

  • Unknown Author. (n.d.). Strategies for Protecting Group Free Glycosidation. [Link]

  • Molla, M. R., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC. National Center for Biotechnology Information. [Link]

  • Trant, J. F., & Antonov, K. (n.d.). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC. National Center for Biotechnology Information. [Link]

  • Carosso, S. D., et al. (2010). Theoretical Investigation of Solvent Effects on Glycosylation Reactions: Stereoselectivity Controlled by Preferential Conformations of the Intermediate Oxacarbenium-Counterion Complex. PubMed. [Link]

  • Unknown Author. (n.d.). Solvent Effect on Glycosylation: Synthetic Methods and Catalysts | Request PDF. ResearchGate. [Link]

  • Molla, M. R., et al. (n.d.). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers. [Link]

  • Wang, C., et al. (2022). Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent. MDPI. [Link]

  • Zhang, Z., et al. (n.d.). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC. National Center for Biotechnology Information. [Link]

  • van der Vorm, S., et al. (n.d.). Dual-Participation Protecting Group Solves the Anomeric Stereocontrol Problems in Glycosylation Reactions | Request PDF. ResearchGate. [Link]

  • Unknown Author. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Sarkar, A., & Kumar, P. (n.d.). Protecting Groups as a Factor of Stereocontrol in Glycosylation Reactions. ResearchGate. [Link]

  • Ma, J., et al. (2021). A “Traceless” Directing Group Enables Catalytic SN2 Glycosylation toward 1,2-cis-Glycopyranosides. eScholarship.org. [Link]

  • Boltje, T. J., et al. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

  • Unknown Author. (2026). (PDF) Palladium-Catalyzed O - and N -Glycosylation with Glycosyl Chlorides. ResearchGate. [Link]

  • Szpilman, M. A., et al. (n.d.). beta-Glycosidation of Sterically Hindered Alcohols | Request PDF. ResearchGate. [Link]

  • Unknown Author. (2025). 8.4 Glycosidic bonds - Organic Chemistry II. Fiveable. [Link]

  • Wikipedia contributors. (n.d.). Glycosyl donor. Wikipedia. [Link]

  • van der Vorm, S., et al. (n.d.). How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions - PMC. National Center for Biotechnology Information. [Link]

  • Unknown Author. (2025). Glycosidic Bond Formation → Term - ESG → Sustainability Directory. [Link]

  • Wu, C.-Y., et al. (2024). ZnI 2 -Mediated cis-Glycosylations of Various Constrained Glycosyl Donors: Recent Advances in cis-Selective Glycosylations. MDPI. [Link]

  • Unknown Author. (n.d.). The glycosylation of donor 1 with various acceptors by pre- activation in the absence of TTBP. ResearchGate. [Link]

  • Szpilman, M. A., et al. (n.d.). β-Glycosidation of Sterically Hindered Alcohols - Organic Letters - ACS Figshare. ACS Publications. [Link]

  • Szpilman, M. A., et al. (2010). β-Glycosidation of Sterically Hindered Alcohols. Organic Letters. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Multi-Step Natural Product Synthesis

Welcome to the technical support center for the multi-step synthesis of complex natural products. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues lead...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the multi-step synthesis of complex natural products. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low yields in their synthetic pathways. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experiments, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Introduction: The Challenge of Yield in Multi-Step Synthesis

The synthesis of complex natural products is a significant undertaking where the overall yield is a product of the yields of each individual step. A seemingly minor decrease in yield at an early stage can have a cascading and dramatic impact on the final amount of the target molecule obtained.[1] This guide provides a systematic approach to identifying and rectifying the root causes of low yields, ensuring your synthetic efforts are as productive as possible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common and specific questions that often arise during complex syntheses.

Q1: My overall yield is significantly lower than anticipated. Where do I begin troubleshooting?

A1: A low overall yield in a multi-step synthesis necessitates a systematic, step-by-step evaluation.[2] The first crucial action is to analyze the yield of each individual reaction in your sequence.[2] This will pinpoint the specific transformation that is underperforming. Once the problematic step is identified, a more focused investigation into the following areas is warranted:

  • Reagent and Solvent Quality: Impurities or degradation of reagents and solvents can significantly hinder a reaction.[2]

  • Reaction Conditions: Sub-optimal temperature, pressure, reaction time, or mixing can lead to incomplete reactions or the formation of side products.[2]

  • Intermediate Stability: Some intermediates may be unstable under the reaction or workup conditions, leading to decomposition.[2]

  • Purification Efficiency: Material loss during purification is a common contributor to reduced yield.[1][3]

Q2: I suspect my starting materials or reagents are the problem. How can I verify their quality?

A2: The quality of your starting materials and reagents is paramount for a successful synthesis.[4][5] Impurities can act as catalysts for side reactions or inhibit the desired transformation.[6] Here’s a verification protocol:

  • Characterization: Re-characterize your starting materials and reagents using techniques like NMR, Mass Spectrometry, and HPLC to confirm their identity and purity.

  • Fresh Reagents: If possible, use freshly opened or newly purchased reagents. Some reagents, particularly those that are hygroscopic or air-sensitive, can degrade over time.

  • Proper Storage: Ensure all chemicals are stored under the recommended conditions (e.g., temperature, inert atmosphere).

Q3: How can I effectively monitor my reaction to know when it's truly complete?

A3: Real-time reaction monitoring is crucial to avoid quenching a reaction prematurely or allowing it to proceed for too long, which can lead to side product formation.[7][8] Several techniques are available:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative analysis of reaction progress.[3][7]

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Provide quantitative data on the consumption of starting materials and formation of products.[9][10]

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Suitable for volatile compounds.

  • In-situ Spectroscopic Methods (FT-IR, NMR): Allow for continuous, real-time monitoring without the need for sampling.[10]

Q4: My product seems to be decomposing during workup or purification. What can I do?

A4: Product instability during post-reaction processing is a common issue, especially with structurally complex and sensitive molecules.[11] Consider the following:

  • Minimize Exposure: Reduce the time your compound is exposed to air, light, or extreme pH.

  • Temperature Control: Perform extractions and purifications at reduced temperatures if your compound is thermally labile.

  • Alternative Purification: If your compound is sensitive to silica gel, explore other purification techniques such as preparative HPLC, size-exclusion chromatography, or crystallization.[3]

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to tackling persistent low-yield issues.

Guide 1: Systematic Diagnosis of a Low-Yielding Step

Once a specific reaction has been identified as the bottleneck, a systematic investigation is required. The following workflow can help identify the root cause.

Diagram: Troubleshooting Workflow for a Low-Yielding Reaction

TroubleshootingWorkflow Start Low Yield Identified in Step 'X' Purity_Check Verify Purity of Starting Materials & Reagents Start->Purity_Check Conditions_Check Analyze Reaction Conditions Start->Conditions_Check Monitoring_Check Review Reaction Monitoring Data Start->Monitoring_Check Workup_Check Evaluate Workup & Purification Start->Workup_Check Purity_Sub Impurities Detected? - Repurify Starting Materials - Use Fresh Reagents Purity_Check->Purity_Sub Conditions_Sub Sub-optimal Conditions? - Optimize Temperature, Concentration, Time - Screen Solvents/Catalysts Conditions_Check->Conditions_Sub Monitoring_Sub Incomplete Reaction or Side Products? - Adjust Reaction Time - Identify and Characterize Byproducts Monitoring_Check->Monitoring_Sub Workup_Sub Significant Material Loss? - Modify Extraction Protocol - Explore Alternative Purification Methods Workup_Check->Workup_Sub Re_Run Re-run Reaction with Optimized Parameters Purity_Sub->Re_Run Conditions_Sub->Re_Run Monitoring_Sub->Re_Run Workup_Sub->Re_Run Success Yield Improved Re_Run->Success Further_Investigation Yield Still Low - Consider Alternative Synthetic Route Re_Run->Further_Investigation

Caption: A systematic approach to troubleshooting a low-yielding reaction.

Step-by-Step Protocol for Diagnosing a Low-Yielding Reaction:

  • Isolate the Problematic Step: Confirm through analysis of each step's yield where the most significant loss is occurring.[2]

  • Scrutinize Starting Materials and Reagents:

    • Purity Verification: Use analytical techniques (NMR, MS, elemental analysis) to confirm the purity of all reactants. Impurities introduced early in a synthetic sequence can have a greater impact on the final product's quality.[6]

    • Reagent Stability: Be aware of the stability and handling requirements of your reagents.[12] For example, organometallic reagents are often sensitive to air and moisture.

  • Optimize Reaction Conditions:

    • Temperature: Small variations in temperature can significantly affect reaction rates and selectivity. Consider running a temperature screen.

    • Concentration: High dilution conditions can favor intramolecular reactions over intermolecular polymerization.[2]

    • Stoichiometry: Ensure the correct molar ratios of reactants are being used. An excess of one reagent may be necessary to drive the reaction to completion.

    • Solvent: The choice of solvent can influence solubility, reactivity, and the reaction pathway.

  • Enhance Reaction Monitoring:

    • Time Course Study: Take aliquots from the reaction at regular intervals and analyze them by TLC, HPLC, or LC-MS to build a reaction profile. This can reveal if the reaction is stalling or if the product is degrading over time.

  • Refine Workup and Purification:

    • Extraction Efficiency: Ensure your extraction protocol is optimized for your product's polarity and solubility. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.

    • Chromatography: If using column chromatography, ensure the silica gel is of appropriate activity and the solvent system provides good separation. Consider alternative stationary phases if your compound is sensitive to silica.

Guide 2: Addressing Challenges in Purification

The isolation and purification of complex natural products can be a major source of yield loss.[3][11] These molecules often have multiple functional groups, making them prone to degradation on standard purification media.

Table: Comparison of Purification Techniques for Complex Natural Products

Purification TechniqueAdvantagesDisadvantagesBest Suited For
Flash Column Chromatography High throughput, good for large-scale purification.Can cause degradation of sensitive compounds on silica/alumina.Stable, non-polar to moderately polar compounds.
Preparative HPLC High resolution, excellent for separating complex mixtures and isomers.Lower capacity, more expensive solvents.Polar, thermally labile compounds, and final purification steps.
Crystallization Can provide highly pure material, cost-effective at scale.Not all compounds crystallize easily, can be time-consuming.Compounds that are solids at room temperature.
Size-Exclusion Chromatography Gentle, separates based on molecular size.Lower resolution than other chromatographic techniques.Large molecules, polymers, and separating from very small impurities.

Experimental Protocol: Small-Scale Purification Method Screening

To minimize yield loss during purification development, a small-scale screening approach is recommended.

  • Dissolve a small, known amount of the crude product in a suitable solvent.

  • Spot the solution onto multiple TLC plates with different stationary phases (e.g., silica, alumina, C18).

  • Develop the TLC plates in a variety of solvent systems.

  • Analyze the plates to identify the conditions that provide the best separation of your product from impurities.

  • For promising conditions, perform a small-scale column chromatography to confirm the separation and assess recovery.

Part 3: Advanced Strategies for Yield Improvement

For particularly challenging syntheses, more advanced strategies may be necessary.

Flow Chemistry

Continuous flow synthesis can offer significant advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents.[13][14][15] This can lead to higher yields and purities.[13][15]

Diagram: Batch vs. Flow Chemistry

BatchVsFlow cluster_0 Batch Chemistry cluster_1 Flow Chemistry Batch_Reagents Reagents Added to Flask Batch_Reaction Reaction Mixture (Stirring, Heating/Cooling) Batch_Reagents->Batch_Reaction Batch_Product Product after Workup Batch_Reaction->Batch_Product Flow_ReagentA Reagent A Flow_PumpA Pump Flow_ReagentA->Flow_PumpA Flow_ReagentB Reagent B Flow_PumpB Pump Flow_ReagentB->Flow_PumpB Flow_Mixer Mixer Flow_PumpA->Flow_Mixer Flow_PumpB->Flow_Mixer Flow_Reactor Heated/Cooled Reactor Coil Flow_Mixer->Flow_Reactor Flow_Product Product Stream Flow_Reactor->Flow_Product

Caption: A comparison of traditional batch synthesis and continuous flow chemistry.

Design of Experiments (DoE)

For complex multi-variable optimizations, a Design of Experiments (DoE) approach can be more efficient than one-factor-at-a-time optimization. DoE allows for the simultaneous investigation of multiple variables and their interactions, leading to a more comprehensive understanding of the reaction space and a more rapid identification of optimal conditions.

Conclusion

Troubleshooting low yields in the multi-step synthesis of complex natural products requires a logical and systematic approach. By carefully analyzing each step, verifying the quality of all materials, optimizing reaction conditions, and employing appropriate monitoring and purification techniques, researchers can significantly improve the efficiency of their synthetic routes. Remember that a thorough understanding of the underlying chemical principles is your most powerful tool in overcoming the challenges of complex molecule synthesis.

References

  • Vertex AI Search. (n.d.). Automated Optimization of Multistep Synthesis in Flow and Data-rich Experimentations.
  • Consensus Academic Search Engine. (n.d.). What Are The Challenges Of Synthesizing Complex Natural Products?
  • Benchchem. (n.d.). troubleshooting low yield in multi-step penem synthesis.
  • Hilaris Publisher. (2024, June 29). Isolation and Purification Techniques in Natural Products Chemistry.
  • Analytical Chemistry. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring.
  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
  • Wsu. (n.d.). How to Succeed in Multi-Step Organic Synthesis 2) Develop and follow a workable plan to accomplish your goals. 3) Budget your m.
  • PMC. (n.d.). Challenges in natural product-based drug discovery assisted with in silico-based methods.
  • (2025, January 22). Crafting Complexity: The Art and Science of Multi-Step Organic Synthesis in API Production.
  • White Rose Research Online. (2024, October 17). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
  • (2012, January 12). Flow Chemistry A Key Enabling Technology for (Multistep) Organic Synthesis.
  • (n.d.). Organic Chemistry I Review: Highlights of Key Reactions, Mechanisms, and Principles.
  • PMC. (2024, October 3). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
  • ResearchGate. (n.d.). Self‐optimization results of the multistep synthesis. A) General....
  • Biotage. (2023, January 20). Five creative ways to increase productivity in organic synthesis.
  • Sparkl. (n.d.). Revision Notes - Designing Multi-Step Synthetic Routes | Organic Synthesis | Chemistry - 9701 | AS & A Level.
  • (2017, October 27). Integrated Flow Processing — Challenges in Continuous Multistep Synthesis.
  • Open Access Journals. (2023, August 30). Natural Product Synthesis: Bridging the Gap between Chemistry and Nature.
  • RSC Education. (2018, December 5). Monitoring reactions | Teaching practical science | CPD article.
  • PMC. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
  • (n.d.). Multi Synthesis Problems Organic Chemistry Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide.
  • Cole-Parmer. (2024, August 5). Organic Synthesis and Reaction Monitoring Process.
  • PMC - NIH. (n.d.). Natural Product Synthesis: The Endless Quest for Unreachable Perfection.
  • ACS Publications. (2012, May 23). Analysis and Purification of Bioactive Natural Products: The AnaPurNa Study.
  • ResearchGate. (n.d.). Modern Approaches to the Separation and Purification of Natural Products.
  • (2019, November 12). What Impacts Starting Material Quality? Part 3: Defining the Balance Between Purity and Yield (Blog).
  • EurekAlert!. (2025, March 1). Biomimetic synthesis of natural products: Progress, challenges and prospects.
  • ACS Publications. (2024, February 14). Natural Product Synthesis in the 21st Century: Beyond the Mountain Top.
  • TriLink BioTechnologies. (n.d.). Understanding Oligonucleotide Synthetic Yields.
  • University of Rochester. (n.d.). How To: Improve Yield - Chemistry.
  • Scribd. (n.d.). Stability and Reactivity of Organic Compounds | PDF | Chemical Reactions.
  • ACS Publications. (2021, April 20). Total Synthesis of Complex Natural Products: More Than a Race for Molecular Summits | Accounts of Chemical Research.
  • (2024, March 15). "Control of starting material quality for oligonucleotide therapeutics" and "To Synthesis and Beyond…Production of oligos for 'N-of-1' therapies".
  • Unacademy. (n.d.). Reagents In Organic Chemistry.
  • Echemi. (2022, November 18). Professional and technical dry goods: a brief discussion on the selection of starting materials for chemical synthesis APIs.
  • BioInsights Publishing. (2021, March 25). The importance of starting materials: quality and regulatory considerations for cell-based therapies.
  • PMC - NIH. (n.d.). Trends and Challenges in Multistep Continuous Flow Synthesis.
  • (2016, June 18). Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis.
  • DOKUMEN.PUB. (n.d.). Reagents and Reactions in Organic Synthesis.

Sources

Troubleshooting

"improving the stability of Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) in solution"

This guide is designed as a specialized Technical Support Center for researchers working with Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) . Based on the IUPAC nomenclature provided, this molecule is structurally id...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as a specialized Technical Support Center for researchers working with Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) .

Based on the IUPAC nomenclature provided, this molecule is structurally identified as a dimer of methyl-glycoside (specifically a methoxy-substituted tetrahydropyran-triol, analogous to methyl-glucoside or methyl-galactoside).[1] As a non-reducing carbohydrate derivative, its stability profile differs significantly from reducing sugars; it is immune to Maillard browning but highly susceptible to acid-catalyzed hydrolysis and oxidative degradation of the primary hydroxyl groups.

Case Reference: Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) Classification: Carbohydrate Derivative / Acetal-Linked Dimer Primary Stability Risks: Acid Hydrolysis, Oxidative Cleavage, Microbial Degradation.[1]

Part 1: The Stability Matrix (Troubleshooting Guide)

This section addresses specific failure modes observed in solution. Use the Symptom column to identify your issue.

SymptomProbable CauseTechnical ExplanationCorrective Action
Loss of Assay (HPLC) Acid Hydrolysis The methoxy group at the C6/C2 position (anomeric center) forms an acetal linkage.[1] Acetals are acid-labile.[1] If pH drops < 5.5, protonation of the exocyclic oxygen triggers hydrolysis, releasing methanol and the reducing sugar monomer.Adjust pH: Maintain solution pH between 6.5 – 7.5 . Buffer: Switch to 10mM Phosphate or Histidine buffer. Avoid unbuffered water which absorbs atmospheric CO₂ (lowering pH to ~5.0).[1]
New Peak (RRT ~0.8-0.9) Monomer Formation Cleavage of the "Bis" linkage (if acetal-based) or the methoxy group generates the monomeric pyranose species.[1]Cold Chain: Store samples at 2–8°C. Hydrolysis rates follow Arrhenius kinetics; reducing T by 10°C slows reaction ~2-3x.[1]
pH Drift (Downward) Oxidation to Uronic Acid The primary alcohol (hydroxymethyl group) oxidizes to a carboxylic acid (uronic acid derivative), releasing protons and lowering bulk pH.[1]Degassing: Sparge buffers with N₂ or He for 30 mins.Chelation: Add 0.1 mM EDTA to sequester trace metal ions (Fe³⁺, Cu²⁺) that catalyze oxidation.[1]
Turbidity / Haze Microbial Growth Carbohydrate solutions are nutrient-rich media for bacteria/fungi.[1]Sterilization: Filter via 0.22 µm PVDF membrane.Preservative: If non-clinical, add 0.02% Sodium Azide or Thimerosal.
Yellowing of Solution Trace Impurity Degradation While the main molecule is non-reducing, hydrolysis products (monomers) are reducing sugars and will undergo caramelization or degradation at high pH (>8.0).[1]Cap pH: Do not exceed pH 8.0. Ensure formulation is free of primary amines (Tris, Glycine) which react with hydrolysis products.[1]

Part 2: Deep Dive Protocols

Protocol A: Optimal Buffer Preparation (Phosphate-Citrate System)

Why this works: A dual-buffer system provides a wider buffering capacity against both acid hydrolysis (which consumes H⁺) and oxidation (which generates H⁺).[1]

Target: pH 7.0 ± 0.1, 20 mM Strength.

  • Stock A (Acid): Dissolve 4.2 g Citric Acid Monohydrate in 1 L Milli-Q water (20 mM).

  • Stock B (Base): Dissolve 5.36 g Na₂HPO₄·7H₂O in 1 L Milli-Q water (20 mM).[1]

  • Titration: Start with 100 mL of Stock B. Slowly add Stock A while monitoring with a calibrated pH meter until pH reaches 7.0.

  • Stabilizer Addition: Add EDTA disodium salt to a final concentration of 0.05% (w/v) to prevent metal-catalyzed oxidation of the hydroxymethyl group.

  • Filtration: Filter through a 0.22 µm PES or PVDF membrane to remove particulates and sterilize.

Protocol B: Forced Degradation Stress Test (Validation)

Use this to determine the specific shelf-life of your batch.[1]

  • Preparation: Prepare a 1 mg/mL solution of the Bis-compound in:

    • (A) 0.1 M HCl (Acid Stress)[1]

    • (B) 0.1 M NaOH (Base Stress)[1]

    • (C) 3% H₂O₂ (Oxidative Stress)[1]

  • Incubation: Heat at 60°C for 4 hours.

  • Neutralization: Quench acid/base samples to pH 7.0 immediately.

  • Analysis: Inject onto HPLC (Amide or HILIC column recommended for polar glycosides).

    • Pass Criteria: >95% recovery in Oxidative/Base samples.

    • Fail Criteria: Significant degradation in Acid samples (confirms acetal sensitivity).[1]

Part 3: Visualizing the Instability Pathways

The following diagram illustrates the degradation cascade of the Bis-methoxyoxane derivative. Understanding this pathway is critical for selecting the right stabilizer.

StabilityPathways BisMol Bis(2-(hydroxymethyl)-6-methoxyoxane...) Hydrolysis Hydrolysis of Acetal/Methoxy Group BisMol->Hydrolysis Protonation Oxidation Oxidation of Hydroxymethyl (-CH2OH) BisMol->Oxidation Radical Attack Acid Acidic Conditions (pH < 5.5) Acid->Hydrolysis Monomer Reducing Sugar Monomer (Reactive Aldehyde Form) Hydrolysis->Monomer Release of MeOH Degradation Ring Opening & Polymerization Monomer->Degradation Heat/Time Oxygen Dissolved O2 + Trace Metals Oxygen->Oxidation AcidProduct Uronic Acid Derivative (Lowers pH -> Triggers Hydrolysis) Oxidation->AcidProduct Formation of COOH AcidProduct->Acid Feedback Loop

Figure 1: Degradation pathways showing the "Acid Feedback Loop" where oxidative degradation lowers pH, accelerating hydrolytic cleavage.[1]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Tris buffer for this molecule? A: Proceed with caution. While Tris buffers effectively at pH 7-8, it contains a primary amine.[1] If your molecule undergoes any hydrolysis to form a reducing sugar monomer, the Tris amine will react with the sugar aldehyde (Schiff base formation), causing yellowing and rapid degradation. Phosphate or Citrate is safer. [1]

Q: Why does the pH of my solution drop after 1 month of storage? A: This is a hallmark of oxidative degradation . The hydroxymethyl group on the oxane ring is oxidizing to a carboxylic acid. This releases protons, dropping the pH. Once the pH hits ~5.0, acid hydrolysis accelerates, destroying the molecule. Solution: Improve headspace control (nitrogen overlay) and add antioxidants.

Q: Is the molecule light sensitive? A: Generally, glycosides are not photo-labile. However, light can activate trace iron/copper ions in the solution, generating hydroxyl radicals that attack the ether linkages. Store in amber glass as a precaution against radical generation, not direct photolysis.

Q: Can I freeze the solution? A: Yes, but watch for cryo-concentration . As water freezes into ice crystals, the buffer salts and the drug concentrate in the remaining liquid pockets. This can cause massive pH shifts (e.g., Phosphate buffer pH can shift by 2-3 units during freezing).[1] Recommendation: Flash freeze in liquid nitrogen to minimize phase separation, or use a cryoprotectant like Trehalose (if compatible with assay).[1]

Part 5: References

  • Canadian Science Publishing. (1955).[1] The Acid Hydrolysis of Glycosides: I. General Conditions and the Effect of the Nature of the Aglycone. Retrieved from [1]

  • National Institutes of Health (PubMed). (2009).[1] Methyl glucoside hydrolysis catalyzed by beta-glucosidase.[1][2][3] Retrieved from

  • National Institutes of Health (PMC). (2022).[1] Carbohydrates Used in Polymeric Systems for Drug Delivery: From Structures to Applications.[][5] Retrieved from [1]

  • Ovid (Pharmaceutical Research). (2003).[1] Investigations into the Stabilization of Drugs by Sugar Glasses.[6] Retrieved from [1]

Sources

Optimization

Technical Support Center: Refining Purification Protocols for Isomeric Mixtures of Substituted Oxanes

Welcome to the Technical Support Center dedicated to the intricate challenge of purifying isomeric mixtures of substituted oxanes. This guide is designed for researchers, scientists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the intricate challenge of purifying isomeric mixtures of substituted oxanes. This guide is designed for researchers, scientists, and drug development professionals who encounter the nuanced difficulties of separating structurally similar cyclic ether isomers. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your purification strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the purification of substituted oxane isomers.

Q1: What are the primary challenges in separating diastereomers of substituted oxanes?

Substituted oxanes often exist as diastereomeric mixtures due to multiple chiral centers. These isomers share the same molecular weight and connectivity, leading to very similar physical and chemical properties. This similarity makes their separation by standard chromatographic or crystallization techniques challenging. The subtle differences in their three-dimensional arrangements are the key to successful separation.

Q2: How do I choose between normal-phase and reverse-phase HPLC for diastereomer separation?

The choice between normal-phase and reverse-phase High-Performance Liquid Chromatography (HPLC) is often determined empirically.[1]

  • Normal-Phase HPLC (NP-HPLC) , using a polar stationary phase like silica or cyano, is frequently a good starting point.[1] The separation is based on the differential interactions (e.g., hydrogen bonding, dipole-dipole) between the isomers and the stationary phase. The distinct spatial arrangements of diastereomers can lead to varied interactions, enabling separation.[1]

  • Reverse-Phase HPLC (RP-HPLC) separates molecules based on hydrophobicity using a non-polar stationary phase (e.g., C18) and a polar mobile phase.[1] While diastereomers have identical chemical formulas, their different shapes can result in slight variations in hydrophobicity, which may be sufficient for separation.[1][2]

A screening of both methods with various solvent systems is the most effective approach to identify the optimal conditions.

Q3: Can I separate oxane enantiomers without derivatization?

Yes, direct separation of enantiomers without derivatization is possible using chiral chromatography .[1] This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[3][4] The success of this method depends on selecting a CSP that can recognize the subtle structural differences between the enantiomers.[1][5] Common CSPs are based on polysaccharides (cellulose, amylose), proteins, cyclodextrins, and macrocyclic antibiotics.[4][6]

Q4: My oxane compound appears to be degrading on the silica gel column. What can I do?

Some substituted oxanes can be sensitive to the acidic nature of standard silica gel, leading to degradation.[7][8] Here are several strategies to mitigate this issue:

  • Deactivate the Silica Gel: Neutralize the acidic sites by pre-flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine (TEA).[8]

  • Use an Alternative Stationary Phase: Consider less acidic stationary phases like neutral or basic alumina, or bonded silica phases such as diol or amine.[8]

  • Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography can be a viable alternative.[9]

Q5: How can I confirm the identity and purity of my separated oxane isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between isomers.[10]

  • For Diastereomers: Differences in the spatial arrangement of atoms lead to distinct chemical shifts and coupling constants in their NMR spectra.[11]

  • For Enantiomers: In a standard achiral solvent, enantiomers have identical NMR spectra. To distinguish them, you can use a chiral solvating agent or a chiral derivatizing agent (like Mosher's acid) to create diastereomeric complexes or derivatives, which will then exhibit different NMR signals.[12][13]

Mass spectrometry (MS) can also be used, particularly with techniques like ion mobility-mass spectrometry, which can separate ions based on their shape and size. Advanced MS/MS techniques can sometimes differentiate isomers based on their fragmentation patterns.[14]

Section 2: Troubleshooting Guides & Detailed Protocols

This section provides structured troubleshooting advice and step-by-step protocols for common purification challenges.

Troubleshooting Poor Resolution in Column Chromatography

Poor resolution is a frequent obstacle in the separation of oxane isomers. The following table outlines common causes and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks Strong Analyte-Stationary Phase Interaction: The acidic nature of silica can cause strong interactions with basic functional groups on the oxane.Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%) for basic compounds, to mask active sites on the silica gel.[8]
Poor Sample Solubility: The sample is not fully dissolved in the mobile phase.Dissolve the sample in a stronger, more polar solvent and then adsorb it onto a small amount of silica gel (dry loading) before loading it onto the column.[9]
No Separation (Co-elution) Inappropriate Solvent System: The polarity of the eluent is either too high or too low, resulting in no differential migration.Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for a solvent system that provides a significant difference in the retention factor (Rf) values of the isomers.
Isomers have Very Similar Polarities: The structural differences between the isomers are too subtle for the chosen stationary phase.Consider derivatization to create new diastereomeric compounds with larger differences in their physical properties.[15] Alternatively, explore different stationary phases (e.g., alumina, diol-bonded silica).[8]
Compound Not Eluting Solvent Polarity is Too Low: The eluent is not strong enough to move the polar oxane isomers off the column.Gradually increase the polarity of the mobile phase. For very polar oxanes, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate, or even methanol/dichloromethane mixtures) may be necessary.[7]
Compound Decomposition: The oxane is unstable on the stationary phase.Test the stability of your compound on silica using a 2D TLC experiment.[7] If it is unstable, switch to a less acidic stationary phase like neutral alumina or use reversed-phase chromatography.[7][8]
Protocol 1: Method Development for HPLC Separation of Oxane Diastereomers

This protocol outlines a systematic approach to developing an HPLC method for separating a diastereomeric mixture of substituted oxanes.

Objective: To achieve baseline separation (Resolution, Rs > 1.5) of oxane diastereomers.

Methodology:

  • Initial Scouting (Normal-Phase and Reverse-Phase):

    • Normal-Phase (NP):

      • Column: Silica or Cyano, 5 µm particle size.

      • Mobile Phase: Start with a non-polar solvent system like Hexane:Ethyl Acetate (90:10).

      • Gradient: Run a gradient from 10% to 50% Ethyl Acetate over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV (if chromophore is present) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD).

    • Reverse-Phase (RP):

      • Column: C18 or Phenyl-Hexyl, 5 µm particle size.

      • Mobile Phase: Start with Acetonitrile:Water (50:50).

      • Gradient: Run a gradient from 50% to 95% Acetonitrile over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: As above.

  • Optimization:

    • Based on the scouting results, select the mode (NP or RP) that shows the best initial separation.

    • Isocratic vs. Gradient: If the scouting run shows a partial separation, try an isocratic elution with the solvent composition that provided the best resolution.

    • Solvent Tuning: Fine-tune the mobile phase composition. In NP-HPLC, small changes in the percentage of the polar solvent can have a large impact on selectivity. In RP-HPLC, switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.[2]

    • Temperature: Adjusting the column temperature can sometimes improve resolution.

  • Derivatization (If Direct Separation Fails):

    • If baseline separation is not achieved, consider derivatizing the oxane isomers with a chiral resolving agent.[1][15] For oxanes with a hydroxyl group, esterification with a chiral acid (e.g., Mosher's acid) creates diastereomeric esters that are often easier to separate on a standard achiral HPLC column.[15]

Protocol 2: Fractional Crystallization for Diastereomer Enrichment

Fractional crystallization is a powerful technique for purifying isomers that have different solubilities.[16][17]

Objective: To enrich one diastereomer from a mixture based on solubility differences.

Methodology:

  • Solvent Screening:

    • In small vials, test the solubility of the isomeric mixture in a variety of solvents at room temperature and at elevated temperatures. Look for a solvent that dissolves the mixture when hot but in which the solid precipitates upon cooling.

  • Dissolution:

    • In an Erlenmeyer flask, dissolve the isomeric mixture in the minimum amount of the chosen hot solvent to create a saturated solution.[16]

  • Crystallization:

    • Allow the flask to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[16]

    • The less soluble diastereomer should crystallize out first.[17]

    • Once crystal formation appears to have ceased, the flask can be placed in an ice bath to maximize the yield of the less soluble isomer.[16]

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration.[16]

    • Wash the crystals with a small amount of the ice-cold solvent to remove the mother liquor containing the more soluble isomer.[16]

    • Analyze the purity of the crystals and the mother liquor by HPLC or NMR to determine the extent of enrichment.

    • Repeat the process on the mother liquor to potentially crystallize the more soluble isomer.[16]

Section 3: Visualized Workflows

Decision Workflow for Purification Strategy

This diagram provides a logical pathway for selecting an appropriate purification method for your isomeric mixture of substituted oxanes.

Purification_Workflow start Start: Isomeric Mixture of Substituted Oxanes is_diastereomer Are the isomers diastereomers or enantiomers? start->is_diastereomer diastereomer_path Diastereomers is_diastereomer->diastereomer_path Diastereomers enantiomer_path Enantiomers is_diastereomer->enantiomer_path Enantiomers check_solubility Are solubilities significantly different? diastereomer_path->check_solubility fractional_crystallization Method: Fractional Crystallization check_solubility->fractional_crystallization Yes column_chromatography Method: Column Chromatography (Silica/Alumina/RP) check_solubility->column_chromatography No has_reactive_group Is derivatization feasible (e.g., -OH, -NH2)? enantiomer_path->has_reactive_group derivatization_path Derivatize with Chiral Agent to form Diastereomers has_reactive_group->derivatization_path Yes chiral_chrom_direct Method: Chiral Chromatography (HPLC/SFC) has_reactive_group->chiral_chrom_direct No column_chromatography_derivatives Method: HPLC/Flash on Silica/C18 derivatization_path->column_chromatography_derivatives Separate via Achiral Chromatography

Caption: Decision workflow for selecting a purification method.

Experimental Workflow: Derivatization for Separation

This workflow illustrates the process of separating enantiomers by converting them into diastereomers, which can then be separated using standard chromatographic techniques.

Derivatization_Workflow cluster_0 Step 1: Derivatization cluster_1 Step 2: Separation cluster_2 Step 3: Cleavage racemic_mixture Racemic Oxane Mixture (R and S enantiomers) reaction Reaction racemic_mixture->reaction chiral_agent Chiral Derivatizing Agent (e.g., (S)-Mosher's Acid) chiral_agent->reaction diastereomeric_mixture Diastereomeric Mixture (R,S and S,S) reaction->diastereomeric_mixture hplc Achiral HPLC (e.g., Silica Gel) diastereomeric_mixture->hplc separated_diastereomers Separated Diastereomers hplc->separated_diastereomers cleavage Cleavage of Chiral Auxiliary separated_diastereomers->cleavage pure_enantiomers Pure Enantiomers (R and S) cleavage->pure_enantiomers

Caption: Workflow for enantiomer separation via derivatization.

References

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2520. [Link]

  • University of Rochester. Troubleshooting Flash Chromatography. [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Fekete, J., & Milen, M. (1995). Comparative study on separation of diastereomers by HPLC. Journal of High Resolution Chromatography, 18(2), 115-117. [Link]

  • GEA. Fractional Crystallization. [Link]

  • Wikipedia. Chiral analysis. [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

  • In-Pharmatechnologist. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Chemistry LibreTexts. (2019, June 5). Fractional crystallization. [Link]

  • King, A. Successful Flash Chromatography. [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Wikipedia. Fractional crystallization (chemistry). [Link]

  • Steemit. FAILURES OF FRACTIONAL CRYSTALLIZATION. [Link]

  • JEOL Ltd. Analyze of stereoisomer by NMR. [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • ResearchGate. (2018, June 15). NMR analysis of streoisomer?. [Link]

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]

  • Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • MDPI. (2025, June 4). Computational Study on the Separation of Pentane Isomers in Functionalized UiO-66 Metal-Organic Frameworks. [Link]

  • PubMed. (2016, November 15). Purification and Quantification of an Isomeric Compound in a Mixture by Collisional Excitation in Multistage Mass Spectrometry Experiments. [Link]

Sources

Troubleshooting

"enhancing the resolution of NMR spectra for complex carbohydrate derivatives"

Status: Online Operator: Senior Application Scientist (Bio-NMR Division) Ticket Subject: Enhancing Spectral Resolution for Glycan/Carbohydrate Derivatives Welcome to the Advanced NMR Support Hub. You are likely here beca...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist (Bio-NMR Division) Ticket Subject: Enhancing Spectral Resolution for Glycan/Carbohydrate Derivatives

Welcome to the Advanced NMR Support Hub.

You are likely here because your carbohydrate spectra look like "spectral forests"—severe overlap in the bulk region (


 ppm), broad linewidths due to viscosity, or water suppression artifacts obscuring anomeric signals.

This guide is not a textbook; it is a troubleshooting workflow designed to systematically dismantle these barriers. We focus on causality : understanding why your resolution is poor allows you to select the correct remedy.

Module 1: Sample Preparation & Environment

User Question: "My 1H lines are significantly broader than expected. Is my concentration too high?"

Scientist Response: Broad lines in carbohydrates are rarely due to "concentration" in the sense of molecular crowding, but rather viscosity-induced correlation time (


) broadening . Carbohydrates are hydrogen-bond networks in solution. If your molecule tumbles slowly, 

relaxation shortens, and linewidths (

) increase.
Protocol 1: The Temperature-Viscosity Tuning

The Fix: Increase the probe temperature. Why: Increasing temperature reduces solvent viscosity and increases molecular tumbling rates. For glycans, shifting from


 to 

can reduce linewidths by 30-50%. Bonus: This shifts the residual HDO peak (approx.

ppm/

) upfield, often revealing anomeric signals hidden under the water resonance [1].

User Question: "Should I use D₂O or DMSO-d₆? I see conflicting advice."

Scientist Response: This is a strategic choice, not just a solubility one.

FeatureD₂O (Deuterium Oxide) DMSO-d₆
Primary Use Physiological mimicry, general assignment.Hydrogen bond analysis, rigid conformation.
Hydroxyl (-OH) Protons Invisible. Rapid exchange with D₂O eliminates them.Visible. Exchange is slow; OH signals appear as sharp doublets/triplets.[1]
Spectral Crowding High. Only CH/CH₂ signals remain.Reduced. OH signals appear in a distinct region (

ppm), adding dispersion.
Viscosity Risk Low to Medium.High. Requires higher temperature (

) to resolve.
Recommendation Start here for standard structural confirmation.Use only if you need to map H-bonding networks or if sample is insoluble in water.
Module 2: Acquisition Strategy & Pulse Sequences

User Question: "My 1D spectrum is a blob between 3.2 and 4.0 ppm. I can't assign anything."

Scientist Response: Stop trying to assign the "bulk" region in 1D. It is mathematically impossible for most oligosaccharides. You must exploit dispersion (spreading peaks into other dimensions) or simplification (collapsing multiplets).

Workflow: Selecting the Correct Pulse Sequence

G Start START: Spectral Overlap Issue Q1 Do you have a resolved Anomeric Proton (4.4-5.5 ppm)? Start->Q1 Sol1 1D Selective TOCSY (Isolate single spin system) Q1->Sol1 Yes Q2 Is the 1H-1H overlap severe? Q1->Q2 No / Need more info Sol2 2D Multiplicity-Edited HSQC (Disperse into 13C dimension) Q2->Sol2 Standard Approach Q3 Are multiplets obscuring closely spaced peaks? Sol2->Q3 Sol3 Pure Shift HSQC (PSYCHE) (Collapse multiplets to singlets) Q3->Sol3 Ultimate Resolution

Figure 1: Decision logic for selecting the appropriate NMR pulse sequence based on spectral complexity.

Protocol 2: The "Anomeric Tag" (1D Selective TOCSY)

If you can see the anomeric proton (H1), you can extract the entire sugar ring without running a 2D experiment.

  • Select: The H1 doublet.

  • Excite: Use a selective shape pulse (e.g., Gaussian or Reburp) on H1.

  • Mix: Set TOCSY mixing time (

    
     ms).
    
  • Result: Only the protons connected to that specific H1 will appear. The rest of the spectrum is blanked out.

Protocol 3: 2D HSQC with Multiplicity Editing

The Standard. Never run a standard COSY on complex glycans first; the overlap is too high.

  • Why: Carbon chemical shifts span

    
     ppm, whereas protons span only 
    
    
    
    ppm.
  • Setup: Use hsqcedetgpsisp2.3 (Bruker notation).

  • The Trick: Multiplicity editing phases

    
     and 
    
    
    
    positive (red) and
    
    
    negative (blue).
  • Benefit: This immediately distinguishes the C6 methylene protons (blue) from the ring methines (red), resolving a major source of ambiguity [2].

Protocol 4: Pure Shift NMR (The "Nuclear Option")

User Question: "I have two peaks separated by 5 Hz, but their J-couplings (multiplets) make them overlap. Help."

The Solution: PSYCHE-HSQC (Pure Shift Yielded by Chirp Excitation). Standard NMR peaks are split by J-coupling (multiplets). Pure Shift decouples protons from each other during acquisition, collapsing every multiplet into a singlet .

  • Resolution Gain: Instant

    
     to 
    
    
    
    improvement in resolution.
  • Cost: Sensitivity drops (approx. 10-20% of standard HSQC). You need a concentrated sample (

    
     mg is ideal).
    
  • Mechanism: It uses a saltire chirp pulse to select specific coherence pathways that refocus J-evolution while keeping chemical shift [3].

Module 3: Processing & Visualization

User Question: "My 2D peaks have 'star' artifacts or look blocky. How do I fix this without buying a new magnet?"

Scientist Response: You are likely suffering from truncation artifacts or poor window functions . Raw NMR data (FID) is truncated in the indirect dimension (


) to save time.
Protocol 5: Advanced Processing Workflow
ParameterStandard SettingHigh-Res Carbohydrate Setting Reasoning
Window Function (F1/F2) SINE (Sine Bell)QSINE (Squared Sine Bell) SINE is too aggressive. QSINE preserves resolution while suppressing truncation wiggles.
SSB (Shift) 02 Shifts the bell curve to not kill the early signal (S/N) while smoothing the end (resolution).
Linear Prediction (LP) OffForward LP (F1 only) Extends the FID mathematically. Doubles resolution in the indirect dimension without extra experiment time.
Zero Filling 1x2x Interpolates data points to define peak shape (does not add information, but aids peak picking).

Processing Logic Diagram:

Processing FID Raw FID (Truncated Data) LP Linear Prediction (Extrapolate F1) FID->LP Extend Data Apod Apodization (QSINE, SSB=2) LP->Apod Smooth FT Fourier Transform Apod->FT Result High-Res Spectrum FT->Result

Figure 2: Optimal post-processing pipeline for 2D NMR of carbohydrates.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 10: Carbohydrates).

  • Willker, W., Leibfritz, D., et al. (1993). "Gradient selection in inverse heteronuclear correlation spectroscopy." Magnetic Resonance in Chemistry. (Foundation of gradient HSQC).

  • Foroozandeh, M., Morris, G. A., & Nilsson, M. (2014). "PSYCHE: Pure shift yielded by chirp excitation." Angewandte Chemie International Edition. (The definitive Pure Shift protocol).

  • Kozminski, W., & Zhukov, I. (2003). "Multiple-quantum NMR spectroscopy of carbohydrates." Journal of Biomolecular NMR. (Advanced pulse sequences).

For further assistance, please upload your pulse program parameters to the secure server.

Sources

Optimization

Technical Support Center: Method Development for Methoxy-Glycoside Anomer Separation

Welcome to the technical support center for the separation of methoxy-glycoside anomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the separation of methoxy-glycoside anomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with resolving these closely related diastereomers. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to overcome common hurdles in your method development.

Part 1: Understanding the Core Challenge: Anomerization

Before diving into troubleshooting, it's crucial to understand the primary obstacle: anomers (α and β forms) can interconvert in solution, a process known as mutarotation.[1][2] This equilibrium can occur during sample preparation and even on the chromatographic column itself, leading to issues like peak broadening, split peaks, or a plateau between two peaks.[1][3][4] The goal of method development is to control this process to achieve two sharp, well-resolved peaks.

Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting & FAQs

HPLC is the most common technique for anomer separation.[1] Success hinges on optimizing the interplay between the stationary phase, mobile phase, and temperature.

FAQ 1: My anomers are co-eluting or poorly resolved. What is the first parameter I should adjust?

Answer: Temperature is the most critical and impactful parameter for anomer separation.

  • The "Why": Lowering the column temperature slows down the rate of on-column anomerization.[5][6] If the interconversion is slow relative to the time the analytes spend in the column, you will see two distinct, sharper peaks. Conversely, increasing the temperature can accelerate anomerization, often leading to the coalescence of the two peaks into a single, sharp peak—a strategy used when total quantitation, not anomer separation, is the goal.[3][4][7]

  • Troubleshooting Steps:

    • Start Low: Begin your method development with the column compartment set to a low temperature, for example, 5-10°C.

    • Systematic Increase: If resolution is still poor or backpressure is too high, incrementally increase the temperature (e.g., in 5°C steps) to find the optimal balance between resolution, peak shape, and run time.[6]

    • Ensure Stability: Use a high-quality column oven to maintain a stable temperature, as even minor fluctuations can cause retention time shifts and affect reproducibility.[6][8]

Workflow for HPLC Method Optimization

Caption: A logical workflow for troubleshooting poor anomer resolution in HPLC.

FAQ 2: Which type of HPLC column is best for separating methoxy-glycoside anomers?

Answer: There is no single "best" column, as the optimal choice depends on the specific glycoside structure. However, the most successful separations are typically achieved on Chiral Stationary Phases (CSPs) or under Hydrophilic Interaction Liquid Chromatography (HILIC) conditions.

  • The "Why": Anomers are diastereomers, and chiral columns are specifically designed to resolve stereoisomers.[9] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective because they offer a complex three-dimensional environment with multiple interaction points (hydrogen bonding, dipole-dipole) that can differentiate the subtle structural differences between α and β anomers.[9][10] HILIC columns (e.g., amino, amide) separate based on polarity and are well-suited for highly polar carbohydrates.[1]

Data Summary: Comparison of Common HPLC Stationary Phases

Stationary Phase TypeCommon ChemistryTypical Mobile PhaseAdvantagesLimitations
Chiral (CSP) Polysaccharide (Cellulose, Amylose)[10]Normal Phase (Hexane/Alcohol) or Reversed-Phase (ACN/Water)High selectivity for stereoisomers, often achieving baseline resolution.[11][12]Can be more expensive; method development can be complex.[13]
HILIC Amino (NH2), Amide[1]High Acetonitrile (>80%) with Water/BufferGood retention for polar glycosides; separates based on hydrophilicity.[1]Can be sensitive to water content; potential for slow equilibration.
Reversed-Phase C18, C8Acetonitrile/Methanol with Water/BufferRobust and widely available; good for derivatized or less polar glycosides.[5]Often provides insufficient selectivity for underivatized, polar anomers.[1]
FAQ 3: My peaks are broad or tailing. What are the likely causes?

Answer: Peak broadening and tailing in anomer separations often stem from three main sources: on-column anomerization, secondary interactions with the stationary phase, or extra-column effects.

  • Troubleshooting Steps:

    • Address Anomerization: As discussed in FAQ 1, lower the column temperature. A plateau between two peaks is a classic sign of on-column interconversion that is happening on the same timescale as the separation.[1]

    • Modify the Mobile Phase:

      • Suppress Silanol Interactions: For silica-based columns, residual acidic silanol groups can cause tailing with basic analytes. Adding a small amount of a basic modifier like diethylamine (DEA) to a normal-phase mobile phase can mask these sites.[14] For reversed-phase, ensure the pH is controlled with a suitable buffer (e.g., phosphate, formate) to maintain a consistent ionization state of your analyte.[5]

      • Check Sample Solvent: Dissolve your sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[15] Injecting in a very strong solvent can cause peak distortion.

    • Check Hardware:

      • Use a Guard Column: A guard column with the same packing material protects the analytical column from strongly retained impurities that can cause active sites and peak tailing.[15][16][17]

      • Minimize Tubing Length: Reduce the length and internal diameter of tubing between the injector, column, and detector to minimize extra-column band broadening.

Part 3: Supercritical Fluid Chromatography (SFC) as a Powerful Alternative

SFC is an increasingly popular technique for chiral and isomeric separations, offering significant advantages over HPLC.[18][19]

FAQ 4: Why should I consider using SFC for anomer separation?

Answer: SFC offers higher speed, unique selectivity, and is considered a "greener" technique.

  • The "Why": The mobile phase in SFC, typically supercritical CO₂, has low viscosity and high diffusivity.[19][][21] This allows for the use of much higher flow rates without generating excessive backpressure, leading to analysis times that are 3-5 times faster than HPLC.[21] The addition of small amounts of polar co-solvents (modifiers) like methanol or ethanol allows for the fine-tuning of selectivity, often providing separation patterns that are different from and complementary to HPLC.[22][23]

Protocol: Generic SFC Screening for Methoxy-Glycoside Anomers
  • Column Selection: Choose a chiral stationary phase, such as one based on a derivatized polysaccharide.

  • Mobile Phase:

    • Primary: Supercritical CO₂.

    • Modifier: Methanol or Ethanol.

  • Initial Conditions:

    • Gradient: Start with a fast screening gradient of 5% to 40% modifier over 5 minutes.

    • Flow Rate: 3 mL/min.

    • Backpressure: Maintain at 150 bar.

    • Temperature: 40°C.

  • Optimization: Based on the screening run, adjust the modifier percentage (isocratic or shallow gradient) and temperature to optimize the resolution between the anomeric peaks.

Part 4: Confirming Anomer Identity with NMR Spectroscopy

Chromatography separates the anomers, but it doesn't identify which peak is α and which is β. NMR spectroscopy is the definitive technique for this assignment.

FAQ 5: How do I use ¹H NMR to determine the anomeric configuration (α vs. β)?

Answer: The anomeric configuration is determined by the chemical shift (ppm) of the anomeric proton (H-1) and, most importantly, its coupling constant (J-value) to the adjacent proton (H-2).

  • The "Why": The orientation of the protons on C-1 and C-2 dictates the magnitude of the scalar coupling between them.[24]

    • β-Anomer (trans-diaxial): In most common pyranose rings (like glucose), the H-1 and H-2 protons in the β-anomer are in a trans-diaxial orientation. This results in a large coupling constant, typically ³JH1,H2 > 7 Hz .[13]

    • α-Anomer (axial-equatorial): The H-1 (axial) and H-2 (equatorial) protons in the α-anomer have a smaller coupling constant, typically ³JH1,H2 < 4 Hz .[13]

  • Chemical Shift: The anomeric proton of the α-anomer typically resonates at a lower field (higher ppm value) than the β-anomer.[25]

Anomeric Configuration by NMR

Caption: Using ¹H NMR coupling constants to assign anomeric configuration.

By collecting fractions of each separated peak from your chromatogram and analyzing them by ¹H NMR, you can definitively assign the identity of the α and β anomers.[26][27]

References

  • Prevention of Anomer Separation. Shodex HPLC Columns and Standards.
  • Using NMR for Glycomics and Sugar Analysis.
  • Primary Structure of Glycans by NMR Spectroscopy. PMC.
  • Identification of the Anomeric Configuration.
  • Separation of derivatized glucoside anomers using supercritical fluid chrom
  • Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides and furanosides. Canadian Science Publishing.
  • The Use of supercritical Fluid Chromatography as an Isomeric Separ
  • Direct NMR analysis of sugars from glycosides. Thieme E-Books & E-Journals.
  • Optimizing chromatographic separation of 13-Oxo-ODE
  • Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. PubMed.
  • Prevention of Anomer Separ
  • Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chrom
  • HPLC Troubleshooting.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Advantages of using immobilized stationary phases in chiral separ
  • How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc.
  • How to optimize your mobile phase to improve selectivity and resolution in chrom
  • Effect of operation temperature on enantiomeric resolution (A: in NMR...
  • Playing with Selectivity for Optimal Chiral Separation.
  • Supercritical Fluid Chrom
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • The Importance of Temperature in Liquid Chrom
  • CHIRAL ST
  • Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS). BOC Sciences.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • Your Essential Guide to Sugar Analysis with Liquid Chromatography.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With W
  • Macrocyclic Chiral St
  • Separation of derivatized glucoside anomers using supercritical fluid chrom
  • Strategies for Chiral HPLC Method Development.
  • Factors Affecting Resolution in HPLC. Sigma-Aldrich.
  • A Comparative Guide to the Analysis of Anomeric Purity of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose by HPLC. Benchchem.
  • HPLC column protection. Cytiva.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Maintenance and Care of HPLC Columns in Chrom
  • Precautions for Use and Maintenance of HPLC Columns. Hawach Scientific.

Sources

Troubleshooting

"addressing solubility issues of polyhydroxylated compounds in organic solvents"

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Overcoming Solubility Barriers of Polyhydroxylated Compounds Introduction You are likely reading this because you...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Overcoming Solubility Barriers of Polyhydroxylated Compounds

Introduction

You are likely reading this because you are staring at a flask containing a "brick dust" residue—a polyhydroxylated compound (sugar, cyclodextrin, or polyphenol) that refuses to dissolve in the organic solvent required for your next reaction or purification step.

The issue is rarely kinetic; it is thermodynamic. Polyhydroxylated compounds possess high crystal lattice energy due to extensive intermolecular hydrogen bonding networks. To dissolve them, the solute-solvent interaction energy must exceed this lattice energy. Standard organic solvents (DCM, EtOAc, Toluene) simply cannot compete with the cohesive energy of the solid state.

This guide moves beyond "add more solvent" and provides chemical and engineering solutions to force solvation, enabling you to proceed with synthesis, analysis, or purification.

Module 1: The Decision Matrix (Troubleshooting)

Before altering your compound, determine if the solubility issue can be solved via solvent engineering or if chemical modification is required.

Figure 1: Solubility Troubleshooting Flowchart (Caption: Decision logic for selecting the appropriate solubilization strategy based on downstream application.)

SolubilityMatrix Start Start: Compound Insoluble in Target Solvent Q1 Is the compound soluble in DMSO or DMF? Start->Q1 Q2 Can the reaction tolerate high-boiling polar solvents? Q1->Q2 Yes Sol2 Use Ionic Liquids (e.g., [Emim][OAc]) Q1->Sol2 No (Recalcitrant) Q3 Is permanent modification acceptable? Q2->Q3 No (Need DCM/EtOAc) Sol1 Use Dipolar Aprotic (DMSO/DMF) Q2->Sol1 Yes Sol3 Transient Solubilization (Boronate Complexation) Q3->Sol3 No (Need Native Recovery) Sol4 Derivatization (Acetylation/Silylation) Q3->Sol4 Yes

Module 2: Solvent Engineering (Non-Destructive)

If you cannot chemically modify your substrate, you must use a solvent system that disrupts hydrogen bonding.

FAQ: Why won't my sugar dissolve in DCM even with sonication?

A: Dichloromethane (DCM) has a low dielectric constant (


) and cannot accept or donate hydrogen bonds effectively. It cannot "break" the crystal lattice of a sugar. Sonication only reduces particle size (kinetic solubility) but does not change the thermodynamic solubility limit.
Protocol A: The "Reactive Dissolution" in Ionic Liquids

For highly recalcitrant polysaccharides (cellulose, chitin) or large cyclodextrins that fail in DMSO.

  • Recommended Solvent: 1-Ethyl-3-methylimidazolium acetate ([Emim][OAc]).

  • Mechanism: The acetate anion acts as a strong H-bond acceptor, disrupting the intramolecular H-bonds of the carbohydrate.

Step-by-Step:

  • Drying: Lyophilize your carbohydrate to remove trace water (water competes with the IL for H-bonding).

  • Mixing: Add the solid to [Emim][OAc] (Target conc: 5-10% w/w).

  • Heating: Heat to 80°C with vigorous stirring. A clear viscous solution should form within 30–60 minutes.

  • Reaction: Perform your acetylation or functionalization directly in this melt.

  • Workup: Pour the IL mixture into excess water/ethanol. The modified (now hydrophobic) product will precipitate, or the IL can be washed away.

Module 3: Transient Solubilization (Boronate Complexation)

The "Secret Weapon" for Synthetic Chemists. If you need to perform a reaction on a specific hydroxyl group in a non-polar solvent (like DCM) but the starting material is insoluble, use Organoboronates .

  • Concept: Phenylboronic acid forms reversible cyclic esters with 1,2- or 1,3-diols. This "greases" the molecule, making it soluble in organic solvents.[1]

  • Reversibility: The boronate group can be removed simply by washing with aqueous sorbitol or adjusting pH.

Figure 2: Boronate-Assisted Phase Transfer (Caption: Mechanism of reversible solubilization using phenylboronic acid to transfer sugars into organic phase.)

BoronateMechanism Sugar Insoluble Sugar (Solid/Aq Phase) Complex Lipophilic Boronate Ester (Soluble in DCM/Toluene) Sugar->Complex + Boronic - 2 H2O Boronic Phenylboronic Acid (PhB(OH)2) Boronic->Complex Reaction Perform Reaction (e.g., Alkylation) Complex->Reaction Hydrolysis Hydrolysis/Workup (Remove Boronate) Reaction->Hydrolysis + Aq. Sorbitol

Protocol B: Boronate-Assisted Solubilization
  • Setup: Suspend 1 mmol of sugar in Toluene or DCM.

  • Complexation: Add 1.1 eq of Phenylboronic acid per diol pair and a dehydrating agent (MgSO4 or molecular sieves).

  • Reflux: Heat to reflux with a Dean-Stark trap (if Toluene) to remove water. The suspension will clear as the lipophilic boronate ester forms.

  • Reaction: Perform your desired transformation (e.g., esterification of remaining -OH groups).

  • Deprotection: Add the reaction mixture to a biphasic system of EtOAc and aqueous Sorbitol (1M). The boronic acid transfers to the sorbitol in the water layer; your product remains in the EtOAc.

Module 4: Permanent Derivatization (Acetylation)

If your goal is purification (silica chromatography) or analysis (GC/MS), you must permanently cap the hydroxyls to lower polarity.

Protocol C: Standard Per-Acetylation

This converts hydrophilic -OH groups into lipophilic -OAc groups.

ParameterSpecification
Reagents Acetic Anhydride (

), Pyridine
Ratio 1:1 v/v solvent mix; 5 equiv

per -OH group
Temp 0°C to RT
Catalyst DMAP (Dimethylaminopyridine) - Optional but speeds up reaction

Workflow:

  • Suspend the compound in Pyridine (acts as both solvent and base).

  • Cool to 0°C.

  • Add Acetic Anhydride dropwise.

    • Note: The reaction is exothermic. If the compound was initially insoluble, it will dissolve as the reaction proceeds (Acetylation breaks the H-bond network).

  • Stir overnight at Room Temp.

  • Quench by pouring into ice water. The product will often precipitate as a white solid or oil.

  • Extract with DCM or EtOAc. Wash with 1M HCl (to remove pyridine) -> NaHCO3 (neutralize) -> Brine.

References

  • Ionic Liquids for Carbohydrate Dissolution

    • Dissolution and Transformation of Carbohydrates in Ionic Liquids.[2] Bentham Science.

    • 3[4][5]

  • Solubility Mechanisms & Thermodynamics

    • Solubility of Carbohydrates in Ionic Liquids.[2][5][6] Energy & Fuels (ACS Publications).

    • 2[2][4][5][7]

  • Acetylation Protocols

    • O-Acetylation using acetic anhydride in pyridine.[7] Glycoscience Protocols (NIH).

    • 7[4][5]

  • Boronic Acid Complexation

    • Boronic acid-promoted site-selective Fischer esterifications of sugar alcohols. Green Chemistry (RSC).
    • 8[2][4][5][7][9]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Oxane-Triol Derivative Detection

Abstract The accurate detection and quantification of impurities, such as oxane-triol derivatives, is a cornerstone of pharmaceutical quality control. These compounds, often arising from synthesis byproducts or degradati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The accurate detection and quantification of impurities, such as oxane-triol derivatives, is a cornerstone of pharmaceutical quality control. These compounds, often arising from synthesis byproducts or degradation of active pharmaceutical ingredients (APIs), require robustly validated analytical methods to ensure product safety and efficacy. This guide provides an in-depth comparison of common analytical techniques and a detailed walkthrough of the method validation process, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline. We will explore the causality behind experimental choices, present self-validating protocols, and provide the data-driven insights necessary for confident implementation in a regulated environment.

Introduction: The Significance of Oxane-Triol Derivatives

Oxane-triol derivatives are a class of organic molecules characterized by a six-membered cyclic ether (oxane) ring substituted with three hydroxyl (-OH) groups. Their structural similarity to various API backbones makes them potential process-related impurities or degradation products. The presence of these highly polar, often low-level impurities can impact the safety and stability of the final drug product. Therefore, developing and validating sensitive, specific, and reliable analytical methods for their detection is not just a regulatory requirement but a scientific necessity.[1][2]

This guide will focus on the two most powerful and prevalent chromatography techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

Comparative Analysis of Core Analytical Techniques

The choice of analytical technology is the first critical decision point. It hinges on the specific requirements of the analysis, including required sensitivity, the need for structural confirmation, and cost considerations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of quality control laboratories due to its robustness, reliability, and cost-effectiveness.[3]

  • Principle: The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase within a column. A UV detector measures the absorbance of light by the analyte at a specific wavelength.

  • Strengths:

    • Robust and Reproducible: Well-established technology with excellent precision for quantification.

    • Cost-Effective: Lower instrumentation and operational costs compared to MS.

    • Ease of Use: Relatively straightforward operation and data analysis.[3]

  • Limitations:

    • Requires a Chromophore: The oxane-triol derivative must absorb UV light to be detected. If it lacks a suitable chromophore, derivatization may be necessary, adding complexity.

    • Limited Specificity: The detector only provides absorbance information. It cannot definitively distinguish between co-eluting compounds that have similar UV spectra.[4]

    • Lower Sensitivity: Generally less sensitive than mass spectrometry.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS & LC-MS/MS)

LC-MS combines the powerful separation of HPLC with the highly sensitive and specific detection of mass spectrometry.

  • Principle: After chromatographic separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI), and the mass spectrometer separates and detects ions based on their mass-to-charge ratio (m/z). Tandem MS (MS/MS) adds another layer of specificity by fragmenting a selected parent ion and analyzing its daughter ions.

  • Strengths:

    • High Specificity: Provides mass information, which is a unique molecular property. MS/MS provides structural information, enabling confident identification of impurities.[4]

    • Exceptional Sensitivity: Capable of detecting trace-level impurities, often far below the limits of UV detection.[3][5]

    • Broad Applicability: Does not require a chromophore, only that the molecule can be ionized.[6]

  • Limitations:

    • Higher Cost and Complexity: Instrumentation is more expensive and requires more specialized expertise to operate and maintain.

    • Matrix Effects: The presence of other components in the sample can suppress or enhance the ionization of the target analyte, potentially affecting quantification accuracy.

    • Relative Quantification: While excellent for identification, quantitative accuracy in MS can be more variable than UV detection unless stable isotope-labeled internal standards are used.[6]

Head-to-Head Technology Comparison

G cluster_0 Decision Factors cluster_1 Analytical Techniques Quant Quantification HPLC_UV HPLC-UV Quant->HPLC_UV  Excellent Precision (Primary Choice) LC_MS LC-MS/MS Quant->LC_MS  Good (with internal std.) Ident Identification Ident->HPLC_UV  Limited (Retention Time) Ident->LC_MS  Definitive (Mass & Fragment) Cost Cost & Complexity Cost->HPLC_UV  Lower Cost->LC_MS  Higher

The Validation Workflow: A Self-Validating System

Method validation demonstrates through documented evidence that an analytical procedure is suitable for its intended purpose.[2][7][8] The process itself should be viewed as a self-validating workflow, where each step builds upon the last to ensure the final method is robust and reliable. This workflow is mandated by regulatory bodies and detailed in the ICH Q2(R1) guideline.[7][9][10]

G Dev Method Development & Optimization Protocol Validation Protocol (Define Parameters & Criteria) Dev->Protocol Exec Execute Validation Experiments Protocol->Exec Data Data Analysis & Comparison to Criteria Exec->Data Data->Protocol  Deviation? (Re-evaluate) Report Final Validation Report Data->Report

Deep Dive into Validation Parameters

The following sections detail the core validation characteristics required for an impurity quantification method, as outlined by ICH Q2(R1).[7][9]

Specificity (and Forced Degradation)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the API, other impurities, or degradation products.[7][8] For an impurity method, this is the most critical parameter. It ensures you are measuring only the target oxane-triol derivative and not an interfering peak, which would lead to an inaccurate result.

Experimental Approach (Forced Degradation): Forced degradation studies are the cornerstone of demonstrating specificity.[11][12] The API is intentionally exposed to harsh conditions to generate potential degradation products.

Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Prepare solutions of the API in a suitable solvent.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1M HCl and heat at 80°C for 8 hours.

    • Base Hydrolysis: Add 1M NaOH and heat at 80°C for 8 hours.

    • Oxidation: Add 10% H₂O₂ and store at room temperature for 8 hours.[13]

    • Thermal Stress: Heat a solid sample of the API at 105°C for 24 hours.

    • Photolytic Stress: Expose a solution of the API to UV/Visible light (per ICH Q1B guidelines).

  • Neutralization & Dilution: After the stress period, neutralize the acidic and basic samples and dilute all samples to the target concentration.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample and a placebo sample, using the developed chromatographic method.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector for HPLC-UV or mass spectral data for LC-MS to assess the peak purity of the oxane-triol derivative peak. This ensures no degradation products are co-eluting.[11]

Acceptance Criteria: The method is specific if the oxane-triol derivative peak is well-resolved from the API and all degradation products (Resolution > 2.0), and the peak purity analysis shows no signs of co-elution.

Linearity & Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[14][15] This is essential for accurate quantification, proving that a change in concentration results in a predictable change in instrument signal. The range is the interval over which the method is shown to be precise, accurate, and linear.[14]

Protocol: Linearity Assessment

  • Prepare Standards: Prepare a series of at least five standard solutions of the oxane-triol derivative, spanning from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity.[14][16]

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot the average instrument response (e.g., peak area) against the known concentration. Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.998.[17]

  • Y-intercept: Should be close to zero.

  • Visual Inspection: The data points should not show any significant deviation from the straight line.

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value.[7] It confirms that the method is free from systematic error and can correctly quantify the amount of the impurity present in a real sample matrix.

Protocol: Spike/Recovery

  • Prepare Spiked Samples: Spike a placebo (or API sample known to be free of the impurity) with the oxane-triol derivative at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Prepare three replicates at each level.[7]

  • Analysis: Analyze the spiked samples using the full analytical method.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Amount Found / Amount Added) * 100%

Acceptance Criteria: The mean percent recovery should be within 80.0% to 120.0% at each concentration level.

Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9] It demonstrates the method's reproducibility under different conditions and is a measure of random error.

Protocol: Repeatability & Intermediate Precision

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three replicates at three concentrations).[7][9]

    • This should be done by one analyst on one instrument on the same day.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument (if available).[7]

  • Calculation: Calculate the Relative Standard Deviation (%RSD) for the results from the repeatability study, the intermediate precision study, and for all data combined.

Acceptance Criteria: The %RSD for each set of measurements should not be more than 10.0% for impurity analysis.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14][15] It ensures the method can see the impurity at very low levels.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][14] This is the lower limit of the method's useful range for quantification.

Protocol: Calculation from Signal-to-Noise Ratio or Calibration Curve

  • Signal-to-Noise (S/N) Ratio (Common for chromatography):

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[14][15]

  • Based on the Standard Deviation of the Response and the Slope:

    • Use the data from the linearity study.

    • LOD = (3.3 * σ) / S

    • LOQ = (10 * σ) / S

    • Where σ = the standard deviation of the y-intercepts of the regression line and S = the slope of the calibration curve.[18]

Acceptance Criteria: The LOQ must be experimentally confirmed by analyzing a sufficient number of samples at that concentration to demonstrate adequate precision and accuracy.[18]

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19] This provides an indication of its reliability during normal usage and is critical for method transfer between labs.

Protocol: Deliberate Variation of Parameters

  • Identify Critical Parameters: For an HPLC method, these typically include:

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

  • Analysis: Analyze a system suitability solution while varying one parameter at a time.

  • Evaluation: Assess the effect on system suitability parameters (e.g., resolution, tailing factor, retention time).

Acceptance Criteria: The system suitability criteria (e.g., resolution > 2.0, tailing factor < 2.0) must be met under all tested variations.

Data Summary and Conclusion

The validation process generates a significant amount of data. Summarizing this data in clear tables is essential for the final validation report.

Table 1: Summary of Validation Results for Oxane-Triol Impurity Method

Validation ParameterAcceptance CriteriaResultPass/Fail
Specificity Resolution > 2.0 from all peaksAll peaks resolvedPass
Linearity (R²) ≥ 0.9980.9995Pass
Range LOQ to 150% of spec. limit0.05 µg/mL to 1.5 µg/mLPass
Accuracy (% Recovery) 80.0% - 120.0%98.5% - 103.2%Pass
Precision (Repeatability %RSD) ≤ 10.0%2.5%Pass
Precision (Intermediate %RSD) ≤ 10.0%3.1%Pass
LOD Report Value0.015 µg/mLN/A
LOQ ≤ 0.05% of nominal API conc.0.05 µg/mLPass
Robustness System suitability passesAll variations passedPass

The choice between HPLC-UV and LC-MS for the detection of oxane-triol derivatives depends on the specific analytical need. HPLC-UV offers a robust and cost-effective solution for routine quantitative analysis, provided the impurity has a UV chromophore and sensitivity requirements are met. LC-MS is the superior choice for trace-level detection and definitive structural identification.

Regardless of the technology chosen, a rigorous validation based on the ICH Q2(R1) framework is mandatory. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, a laboratory can provide documented proof that its method is fit for purpose, ensuring the generation of reliable data critical for pharmaceutical quality and patient safety.[2][20]

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • The Medsafe (New Zealand Medicines and Medical Devices Safety Authority). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • Patel, K. et al. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Mamatha, T. A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Technical (2024). [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Mundhey, D. et al. A Study of Method Development, Validation and Forced Degradation for Quantification of Buprenorphine Hydrochloride in a Microemulsion Formulation. Journal of Applied Pharmaceutical Science (2016). [Link]

  • Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. [Link]

  • Pharmaceutical Technology. The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. [Link]

  • Molecules. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]

  • Profound Pharma. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • ResolveMass. Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • PubMed. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. [Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. [Link]

  • ResearchGate. Linearity, LOD and LOQ parameters of the developed HPLC assay method. [Link]

  • MDPI. Characterization of Impurity Profile of Dimercaptosuccinate Using High-Performance Liquid Chromatography and Mass Spectrometry. [Link]

  • IntechOpen. Validation of Analytical Methods. [Link]

  • Pharma Validation. Calculating LOD and LOQ for HPLC and UV Methods. [Link]

  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • ResearchGate. Will % impurity profile of HPLC-UV and LC-HRMS matches? [Link]

  • Chemical Journal of Chinese Universities. Detection of Hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons by Electrospray Ionization Ion Trap Tandem Mass Spectrometry. [Link]

  • PureSynth. LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. [Link]

  • E3S Web of Conferences. The Detection Methods of Hydroxyl Radical: A Review. [Link]

  • Molecules. The Colorimetric Detection of the Hydroxyl Radical. [Link]

  • MDPI. An Original HPLC Method with Coulometric Detection to Monitor Hydroxyl Radical Generation via Fenton Chemistry. [Link]

  • YouTube. Determination of hydroxyl number according to ASTM E1899 and EN 15168. [Link]

Sources

Comparative

Bridging the Gap: Cross-Validation of In Silico and In Vitro Profiles for Novel Glycosidic Compounds

Executive Summary Glycosidic compounds present a unique "flexibility problem" in drug discovery. Unlike rigid small molecules, carbohydrates exist in a dynamic equilibrium of conformers heavily influenced by solvation. C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Glycosidic compounds present a unique "flexibility problem" in drug discovery. Unlike rigid small molecules, carbohydrates exist in a dynamic equilibrium of conformers heavily influenced by solvation. Consequently, standard rigid-receptor docking protocols frequently yield false positives, while standard biochemical assays (like ELISA) often fail to capture the rapid kinetics characteristic of glycan-protein interactions.

This guide outlines a Cross-Validation Workflow that integrates Molecular Dynamics (MD) with GLYCAM force fields, Surface Plasmon Resonance (SPR), and Saturation Transfer Difference NMR (STD-NMR). This triangulation ensures that the predicted binding pose matches the physical binding epitope and kinetic profile.

Part 1: The In Silico Challenge (Predictive Accuracy)

Standard docking scoring functions (e.g., Vina, Glide) are parameterized primarily for hydrophobic drug-like molecules. They often fail to account for the entropy-enthalpy compensation inherent in carbohydrate binding, leading to high-scoring but biologically irrelevant poses.

Comparison: Rigid Docking vs. MD-Refined Ensembles
FeatureStandard Rigid DockingRecommended: MD-Refined Ensemble
Receptor State Static crystal structure.Dynamic ensemble (multiple snapshots).
Ligand Flexibility Rotatable bonds only; ring puckering often fixed.Full conformational sampling (ring flips/puckering).
Solvation Implicit (often ignored).Explicit Water Models (Critical for H-bond bridges).
Force Field General (e.g., AMBER/CHARMM).GLYCAM06 (Specialized for carbohydrates).[1]
Success Rate < 40% for glycans.> 80% with cluster analysis.
Protocol 1: The GLYCAM-Enhanced Simulation Workflow

Causality: We use GLYCAM06 because it accurately models the exo-anomeric effect and rotational barriers of glycosidic linkages, which general force fields often distort.

  • Ligand Parameterization: Generate topology files using the GLYCAM06 force field [1]. Do not use GAFF (General AMBER Force Field) for the sugar moiety; use it only for the aglycone (non-sugar) linker if necessary.

  • Solvation: Solvate the complex in a TIP3P water box with a 12Å buffer. Glycans are hyper-solvated; vacuum docking is invalid.

  • Equilibration: Run a 100 ns MD simulation.

  • Clustering: Perform RMSD-based clustering on the ligand trajectory to identify the top 3 dominant conformers.

  • Ensemble Docking: Dock these 3 dominant conformers into the receptor, rather than a single energy-minimized structure.

Visualization: Computational Pipeline

G cluster_0 Preparation cluster_1 Simulation cluster_2 Selection Input 2D Structure Param GLYCAM06 Parameterization Input->Param Solvate Explicit Solvation (TIP3P) Param->Solvate MD 100ns MD Trajectory Solvate->MD Cluster RMSD Clustering MD->Cluster Dock Ensemble Docking Cluster->Dock Top 3 Conformers

Caption: Workflow transitioning from static structure to dynamic ensemble docking using GLYCAM06.

Part 2: The In Vitro Reality (Biophysical Validation)

Glycosidic interactions are often characterized by fast on-rates (


) and fast off-rates (

), resulting in moderate affinity (

in

M range).
Comparison: ELISA vs. SPR vs. ITC
MethodSuitability for GlycansLimitations
ELISA Low. Wash steps often dissociate weak glycan binders (false negatives).Equilibrium only; no kinetic data; high avidity artifacts.
ITC Medium. Gold standard for thermodynamics (

,

).
Requires high sample quantity (mg); low throughput; struggles with

.
SPR High. Real-time detection captures fast

.
Requires immobilization optimization to prevent steric hindrance.
Protocol 2: Surface Plasmon Resonance (SPR) for Low-Affinity Glycans

Causality: We prioritize SPR because it detects transient binding events that wash-based assays miss.

  • Sensor Chip Selection: Use a CM5 (Carboxymethylated Dextran) chip for protein immobilization. If the protein is a lectin, use a Streptavidin (SA) chip and biotinylate the protein to avoid occluding the carbohydrate-binding site.

  • Immobilization Level: Aim for high density (3000–5000 RU) to detect low-molecular-weight glycosides.

  • Solvent Correction: Glycosides often require DMSO for solubility. Perform strict DMSO calibration (0.5% to 5%) to exclude bulk refractive index errors.

  • Injection Strategy: Use "Single Cycle Kinetics" if the off-rate is extremely fast, as it avoids regeneration steps that might degrade the protein surface.

Part 3: The Cross-Validation Matrix (The "Product")

The ultimate validation is not just obtaining a


, but confirming the Binding Mode . Does the atom predicted to be buried by MD actually touch the protein in solution?
The Bridge: STD-NMR (Saturation Transfer Difference)

STD-NMR is the critical link. It maps the Group Epitope —identifying exactly which protons on the sugar receive magnetization transfer from the protein [2].

  • Logic: If MD predicts the C-6 hydroxyl is buried in a hydrophobic pocket, but STD-NMR shows no saturation transfer to the H-6 protons, the MD pose is incorrect , regardless of the calculated binding energy.

Protocol 3: The Triangulation Workflow
  • Generate MD Pose: Identify the "buried" residues.

  • Run STD-NMR:

    • Protein:Ligand ratio = 1:100.

    • Irradiate protein (on-resonance) at -1 ppm; measure ligand signal intensity.[2]

    • Result: A "mapping" of which ligand protons are in close contact (<5Å) with the protein.[3]

  • Compare: Overlay the STD intensity map onto the MD pose.

Visualization: The Decision Logic

Logic cluster_data Start Start Validation MD_Pose In Silico: Predicted Binding Pose Start->MD_Pose SPR_Data In Vitro: SPR Kinetic Profile Start->SPR_Data STD_Map In Vitro: STD-NMR Epitope Map Start->STD_Map Decision1 Does SPR K_D match Predicted Energy? MD_Pose->Decision1 SPR_Data->Decision1 Decision2 Do STD contacts match MD buried residues? STD_Map->Decision2 Decision1->Decision2 Yes (Within 1 log) Result_Fail REJECT CANDIDATE (False Positive) Decision1->Result_Fail No (High Deviation) Result_Refine REFINE MODEL (Adjust Force Field/Solvation) Decision2->Result_Refine Mismatch Result_Pass VALIDATED LEAD (Proceed to Lead Opt) Decision2->Result_Pass Match Result_Refine->MD_Pose Iterate

Caption: Decision tree for triangulating MD, SPR, and STD-NMR data to validate glycosidic leads.

References

  • Kirschner, K. N., et al. (2008).[4] GLYCAM06: A generalizable biomolecular force field.[4][5] Carbohydrates. Journal of Computational Chemistry.

  • Mayer, M., & Meyer, B. (2001). Group epitope mapping by saturation transfer difference NMR to identify segments of a ligand in direct contact with a protein receptor. Journal of the American Chemical Society.

  • Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. Rapid Novor Knowledge Base.

  • XanTec bioanalytics. Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI.

Sources

Validation

"evaluating the efficacy of Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) versus known inhibitors"

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator within the tumor microenvironment (TME).[1][2] IDO1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator within the tumor microenvironment (TME).[1][2] IDO1 is the first and rate-limiting enzyme in the kynurenine pathway of tryptophan catabolism.[3][4] By catalyzing the degradation of the essential amino acid L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine, IDO1 exerts potent immunosuppressive effects.[3][4][5][6] This enzymatic activity leads to two key outcomes that facilitate tumor immune evasion:

  • Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T cells, which are highly sensitive to its availability.[3]

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively suppresses T cell and Natural Killer (NK) cell function while promoting the generation and activity of regulatory T cells (Tregs).[5][7]

Given its significant role in dampening anti-tumor immunity, the development of small molecule inhibitors targeting IDO1 has been a major focus of research in immuno-oncology.[8] This guide provides a comprehensive framework for evaluating the efficacy of novel candidate inhibitors, such as the hypothetical compound Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol), by comparing their performance against well-characterized inhibitors: the clinical-stage compound Epacadostat and the reference compound 1-Methyl-DL-Tryptophan (1-MT) .

Comparative Inhibitor Overview

InhibitorMechanism of ActionKey Characteristics
Epacadostat (INCB024360) A potent and highly selective, competitive inhibitor of the IDO1 enzyme.[6][7][8][9] It demonstrates little to no activity against the related enzymes IDO2 or Tryptophan 2,3-dioxygenase (TDO).[7][9][10]Orally active hydroxyamidine that has been extensively evaluated in clinical trials, often in combination with other immunotherapy agents.[8][11][12]
1-Methyl-DL-Tryptophan (1-MT) A tryptophan analog that acts as a competitive inhibitor of IDO1.[13] The L-isomer is a more potent direct inhibitor of the enzyme, while the D-isomer (Indoximod) is more effective in reversing T-cell suppression and has other downstream effects.[13][14]A foundational tool compound in IDO1 research. Its D-isomer, Indoximod, has also been investigated in clinical trials.[13][14]
Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) Hypothetical. Represents a novel chemical entity whose efficacy and mechanism must be determined through the experimental workflows outlined in this guide.N/A

Experimental Framework for Efficacy Evaluation

A multi-tiered approach is essential for a thorough evaluation of a novel IDO1 inhibitor. This process begins with direct enzymatic assays to determine potency and mechanism, followed by cell-based assays to confirm activity in a biologically relevant context.

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Activity A Recombinant Human IDO1 Enzyme B Enzymatic Inhibition Assay (IC50 Determination) A->B C Kinetic Studies (Lineweaver-Burk Plot) B->C E Cell-Based Functional Assay (Kynurenine Measurement) C->E Inform Cellular Dose Selection D IFNγ-Stimulated Cancer Cell Line (e.g., SKOV-3) D->E F T-Cell Co-Culture Assay (Functional Rescue) E->F

Caption: A tiered workflow for evaluating novel IDO1 inhibitors.

Tier 1: Biochemical Potency and Mechanism of Inhibition

The initial step is to assess the direct interaction between the inhibitor and the purified IDO1 enzyme. This provides fundamental data on potency and the nature of the inhibition.

1.1: Enzymatic Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of purified IDO1 by 50% (IC50).

Protocol:

  • Assay Buffer Preparation: Prepare an assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 0.2 mg/mL catalase.[9] Ascorbate and methylene blue are included as reducing agents to maintain the enzyme's heme iron in its active ferrous state.[15][16]

  • Compound Preparation: Create a serial dilution of the test inhibitors (e.g., Epacadostat, 1-MT, and the novel compound) in the assay buffer. A DMSO concentration of <0.5% should be maintained.[17]

  • Reaction Setup: In a 96-well UV-transparent plate, add the purified recombinant human IDO1 enzyme (e.g., 20 nM final concentration) to each well containing the diluted inhibitors or a vehicle control.[9]

  • Reaction Initiation: Initiate the reaction by adding the substrate, L-tryptophan (e.g., 2 mM final concentration).[9]

  • Kinetic Measurement: Immediately measure the increase in absorbance at 321 nm, which corresponds to the formation of N-formylkynurenine.[9][17][18] The initial reaction rates are recorded.

  • IC50 Calculation: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

1.2: Enzyme Kinetic Studies (Mechanism of Action)

Understanding whether an inhibitor is competitive, non-competitive, or uncompetitive with the substrate (L-Tryptophan) is crucial. This is typically determined using Lineweaver-Burk plots.

Protocol:

  • Enzymatic Assay Setup: Perform the enzymatic assay as described above.

  • Variable Concentrations: Run the assay with several fixed concentrations of the test inhibitor while simultaneously varying the concentration of the L-tryptophan substrate.

  • Data Analysis: Plot the inverse of the reaction velocity (1/V) against the inverse of the substrate concentration (1/[S]).

  • Interpretation:

    • Competitive Inhibition: Lines will intersect on the y-axis. The apparent Km increases with inhibitor concentration, while Vmax remains unchanged. This indicates the inhibitor binds to the same active site as the substrate.

    • Non-competitive Inhibition: Lines will intersect on the x-axis. Vmax decreases with inhibitor concentration, while Km remains unchanged.

    • Uncompetitive Inhibition: Lines will be parallel. Both Vmax and Km decrease.

Tier 2: Cellular Activity and Functional Rescue

While biochemical assays are essential, they do not fully replicate the complexity of the cellular environment. Cell-based assays are critical for confirming that an inhibitor can effectively penetrate cells and inhibit IDO1 in a more physiologically relevant context.[19]

2.1: Cell-Based IDO1 Functional Assay

This assay measures the ability of an inhibitor to block kynurenine production by cancer cells that have been stimulated to express IDO1.

Protocol:

  • Cell Culture: Seed a human cancer cell line known to express IDO1 upon stimulation, such as the SKOV-3 ovarian cancer cell line, in a 96-well plate.[3][20]

  • IDO1 Induction: Treat the cells with interferon-gamma (IFNγ) at a concentration of 100 ng/mL for 24 hours to induce high levels of IDO1 expression.[3]

  • Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of the test inhibitors.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Add trichloroacetic acid (TCA) to precipitate proteins and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[4]

    • Centrifuge the samples, and transfer the supernatant to a new plate.

    • Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and measure the absorbance at 480 nm to quantify kynurenine levels.[4]

  • Cellular IC50 Calculation: Calculate the inhibitor concentration that reduces kynurenine production by 50%.

2.2: T-Cell Co-Culture Assay

The ultimate goal of IDO1 inhibition is to restore T-cell function. This assay evaluates whether an inhibitor can rescue T-cell activation from the suppressive effects of IDO1-expressing cancer cells.[3]

G A IDO1+ Cancer Cells (e.g., SKOV-3 + IFNγ) B Co-culture with Jurkat T-Cells A->B C Tryptophan Depletion & Kynurenine Production B->C E Add IDO1 Inhibitor (e.g., Epacadostat) B->E D T-Cell Activation Inhibited C->D F IDO1 Activity Blocked C->F Inhibits E->F G Tryptophan Levels Restored F->G H T-Cell Activation Rescued (e.g., IL-2 Production) G->H

Caption: Workflow of a T-cell co-culture functional rescue assay.

Protocol:

  • Prepare IDO1-Expressing Cells: Culture and stimulate SKOV-3 cells with IFNγ as described previously.

  • Co-culture Setup: Add a T-cell line, such as Jurkat T-cells, to the culture of IDO1-expressing SKOV-3 cells.

  • Inhibitor Treatment: Add serial dilutions of the test inhibitors to the co-culture.

  • T-Cell Activation: Stimulate the T-cells (e.g., with anti-CD3/CD28 beads or PHA).

  • Endpoint Measurement: After 48-72 hours, measure a marker of T-cell activation, such as Interleukin-2 (IL-2) production in the supernatant via ELISA.

  • Analysis: Determine the concentration of the inhibitor required to restore T-cell activation to levels seen in the absence of IDO1-expressing cells.

Comparative Efficacy Data

The following table summarizes expected and literature-derived data for the known inhibitors, providing a benchmark against which a novel compound can be evaluated.

InhibitorBiochemical IC50 (Human IDO1)Cellular IC50 (Kynurenine Production)Notes
Epacadostat ~10 nM[9][10] - 71.8 nM[7][21]~3.4 nM (OCI-AML2 cells)[9]~17.6 nM (SKOV-3 cells)[20]Highly potent and selective for IDO1 over IDO2 and TDO.[9][10]
1-Methyl-DL-Tryptophan Ki ≈ 35 µM (DL mixture)[13]Ki ≈ 19 µM (L-isomer)[13]Less potent than Epacadostat. Efficacy can be cell-type dependent.The D-isomer (Indoximod) has complex effects beyond direct enzymatic inhibition, potentially activating the Aryl Hydrocarbon Receptor (AHR).[13][22]
Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) To be determined To be determined Efficacy is unknown and will be established through the described experimental protocols.

Conclusion and Future Directions

This guide outlines a robust, validated framework for the preclinical evaluation of novel IDO1 inhibitors. By systematically assessing biochemical potency, mechanism of action, and cellular efficacy, researchers can build a comprehensive data package. The performance of a new chemical entity like Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) must be rigorously compared against established benchmarks like Epacadostat and 1-MT.

Successful candidates from this workflow would proceed to further preclinical evaluation, including pharmacokinetic and pharmacodynamic studies in animal models, and eventually, investigation in combination with other immunotherapies, which has been the primary clinical development strategy for IDO1 inhibitors.[11][23][24] While clinical trials with Epacadostat have yielded mixed results, highlighting the complexity of targeting this pathway, the rationale for IDO1 inhibition remains a compelling area of cancer immunotherapy research.[1][20][25]

References

  • Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). Oncotarget. [Link]

  • Clinical Trial Data for Combination of Epacadostat and Opdivo® (nivolumab) Demonstrate Durable Clinical Responses in Patients with Melanoma and Head and Neck Cancer. (2017). Bristol Myers Squibb. [Link]

  • Epacadostat – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies. (2017). Clinical Cancer Research. [Link]

  • The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells. (2011). PLoS One. [Link]

  • Epacadostat. Wikipedia. [Link]

  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. (2017). ACS Medicinal Chemistry Letters. [Link]

  • Phase 1/2 study of epacadostat in combination with ipilimumab in patients with unresectable or metastatic melanoma. (2019). Journal for ImmunoTherapy of Cancer. [Link]

  • Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. (2024). Frontiers in Immunology. [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. (2018). International Journal of Tryptophan Research. [Link]

  • The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells. (2017). Blood Advances. [Link]

  • Epacadostat plus pembrolizumab versus placebo plus pembrolizumab for advanced urothelial carcinoma: results from the randomized phase III ECHO-303/KEYNOTE-698 study. (2024). Journal for ImmunoTherapy of Cancer. [Link]

  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (2021). Drug Target Review. [Link]

  • Epacadostat/ Nivolumab Shows Promising Efficacy for Melanoma, Head and Neck Cancer. (2017). OncLive. [Link]

  • The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. (2017). OncoImmunology. [Link]

  • Chronic Treatment with the IDO1 Inhibitor 1-Methyl-D-Tryptophan Minimizes the Behavioural and Biochemical Abnormalities Induced by Unpredictable Chronic Mild Stress in Mice - Comparison with Fluoxetine. (2016). PLOS ONE. [Link]

  • Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. (2024). PubMed. [Link]

  • A Phase II Study of Epacadostat and Pembrolizumab in Patients with Advanced Sarcoma. (2023). Clinical Cancer Research. [Link]

  • Expression, purification, and kinetic characterization of the human strep-IDO1. (2022). Annals of Translational Medicine. [Link]

  • IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Kinetic analysis for enzymatic IDO1 inhibition by galanal and IC 50... (2014). ResearchGate. [Link]

  • 1-Methyltryptophan. Wikipedia. [Link]

  • IDO1 Cell-Based Assay Kit. BPS Bioscience. [Link]

  • IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. (2019). OncLive. [Link]

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. (2019). Frontiers in Chemistry. [Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (2021). Journal of Medicinal Chemistry. [Link]

  • IDO1 Activity Assay Kit for Inhibitor Screening. Aurora Biolabs. [Link]

  • Characterization of novel inhibition of indoleamine 2,3-dioxygenase by targeting its apo form. (2018). bioRxiv. [Link]

  • Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors. (2011). Archives of Biochemistry and Biophysics. [Link]

  • IDO1 - Indoleamine 2,3-dioxygenase 1 - Homo sapiens (Human). UniProt. [Link]

Sources

Comparative

"benchmarking the performance of different purification techniques for polar molecules"

Executive Summary: Bridging the "Polar Gap" In drug discovery and metabolomics, the "Polar Gap" represents a critical failure point in standard purification workflows. Molecules with high polarity (LogP < 0) often exhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Bridging the "Polar Gap"

In drug discovery and metabolomics, the "Polar Gap" represents a critical failure point in standard purification workflows. Molecules with high polarity (LogP < 0) often exhibit negligible retention on standard C18 Reversed-Phase Liquid Chromatography (RPLC) columns, eluting in the void volume with salts and cellular debris. Conversely, these compounds often bind irreversibly to standard Normal Phase silica or are insoluble in the required non-polar solvents.

This guide benchmarks the three primary solutions to this challenge: Hydrophilic Interaction Chromatography (HILIC) , Supercritical Fluid Chromatography (SFC) , and Aqueous-Stable RPLC . We move beyond basic definitions to analyze performance metrics, solvent economics, and the specific "gotchas" of scale-up purification.

The Benchmarking Landscape

The following comparison synthesizes experimental data regarding recovery, solvent consumption, and cycle time for polar targets (e.g., nucleosides, polar metabolites, peptides).

Table 1: Comparative Performance Matrix
FeatureHILIC SFC (Polar Mode) Aqueous-Stable RPLC
Primary Mechanism Partitioning (Water layer)Adsorption/PartitioningHydrophobic Interaction
Retention of Polar/Ionic Excellent (Best for LogP < -1)Good (With polar additives)Moderate (Limited by phase collapse risk)
Sample Solubility Challenging (Sample often aqueous; Column needs organic)Moderate (MeOH/Water co-solvents)Excellent (Compatible with aqueous samples)
Solvent Recovery Moderate (ACN is expensive; water removal is slow)Superior (CO2 evaporates instantly)Poor (Requires lyophilization of water)
Cycle Time Slow (Long equilibration required)Fast (High diffusivity of CO2)Moderate
Loadability Low to ModerateModerateHigh

Deep Dive: Hydrophilic Interaction Chromatography (HILIC)

The Specialist for "Un-retainables"

HILIC is often the only viable option for highly hydrophilic zwitterions. The mechanism relies on the formation of a water-enriched layer on the surface of a polar stationary phase (Silica, Amide, Diol). Analytes partition between the bulk organic mobile phase (usually Acetonitrile) and this stagnant water layer.[1]

Critical Insight: The "Injection Solvent Effect"

In preparative HILIC, the most common failure mode is sample breakthrough . If a polar sample is dissolved in 100% water (a strong solvent in HILIC) and injected, it disrupts the local partitioning environment, causing the analyte to elute immediately.

Protocol 1: HILIC Purification Workflow

  • Stationary Phase Selection:

    • Amide: Best general-purpose; high hydrogen bonding capacity.

    • Bare Silica: Good for cations; less stable.

    • Zwitterionic (ZIC):[2][3] Excellent for metabolites; separates by charge and hydrophilicity.

  • Mobile Phase Preparation:

    • A (Weak): 95% Acetonitrile / 5% Water + 10mM Ammonium Acetate (pH 5.8).

    • B (Strong): 50% Acetonitrile / 50% Water + 10mM Ammonium Acetate.

    • Note: Buffer is mandatory. Without ions, electrostatic repulsion on silica leads to peak tailing.

  • Equilibration (The Bottleneck):

    • HILIC columns require 20-30 column volumes to re-establish the water layer.

    • Tip: Do not rush this. Inconsistent retention times are almost always due to insufficient equilibration.

  • Sample Loading (The Fix):

    • Dissolve sample in minimum water.

    • Dilute with Acetonitrile to at least 50% organic content.

    • If precipitation occurs: Use DMSO as a cosolvent or employ Dry Loading (adsorb sample onto Celite/Silica, pack into a pre-column cartridge).

Deep Dive: Supercritical Fluid Chromatography (SFC)

The Green Speedster

SFC utilizes supercritical CO2 (low viscosity, high diffusivity) mixed with polar modifiers (Methanol) and additives (Ammonium Hydroxide/Water). It offers orthogonal selectivity to RPLC and is increasingly the preferred method for chiral and polar purifications due to speed and solvent removal.

Critical Insight: The "Water Additive" Trick

Pure CO2/MeOH often fails to elute highly polar/ionic species. Adding 1-5% Water to the Methanol co-solvent dramatically improves peak shape and solubility for polar analytes by shielding residual silanols and increasing the polarity of the mobile phase.

Protocol 2: Polar SFC Purification Workflow

  • System Setup:

    • Ensure Back Pressure Regulator (BPR) is stable (typically 120-150 bar) to maintain supercritical density.

  • Mobile Phase:

    • A: CO2 (Liquid grade).

    • B: Methanol + 20mM Ammonium Hydroxide + 2% Water.

    • Why Basic? Many polar drugs are basic; high pH suppresses ionization, improving retention on non-polar phases used in SFC (like 2-Ethylpyridine).

  • Gradient Strategy:

    • Start: 5% B. Ramp to 50-60% B.

    • Warning: High methanol concentrations (>60%) can cause pressure spikes as the CO2/MeOH mixture transitions out of the supercritical state.

  • Recovery:

    • Collect fractions. The CO2 spontaneously depressurizes and evaporates, leaving the analyte in a small volume of Methanol. This allows for rapid dry-down compared to aqueous fractions.

Deep Dive: Aqueous-Stable RPLC

The Robust Workhorse

Standard C18 chains "collapse" (dewet) in 100% water, losing retention. "Aqueous" columns (e.g., T3, Polar-Embedded, Aqua) use proprietary bonding technologies to prevent this, allowing purification of polar compounds using standard water/methanol gradients.

Critical Insight: The "Wash Step"

Even with aqueous-stable columns, highly polar contaminants can build up. Always include a high-organic wash (95% MeOH or ACN) at the end of every run to prevent ghost peaks in subsequent injections.

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting a purification technique based on compound properties (LogP) and solubility.

PurificationDecision Start Start: Target Molecule CheckLogP Check Polarity (LogP) Start->CheckLogP LogP_High LogP > 0 (Non-Polar/Moderately Polar) CheckLogP->LogP_High Hydrophobic LogP_Low LogP < 0 (Polar/Hydrophilic) CheckLogP->LogP_Low Hydrophilic StandardRPLC Standard C18 RPLC LogP_High->StandardRPLC CheckSolubility Solubility Check LogP_Low->CheckSolubility SolubleOrganic Soluble in ACN/MeOH? CheckSolubility->SolubleOrganic Yes AqRPLC Aqueous C18 RPLC CheckSolubility->AqRPLC No (Aqueous only) HILIC HILIC (Amide/ZIC) SolubleOrganic->HILIC Very Polar (LogP < -2) SFC SFC (Polar Mode) SolubleOrganic->SFC Moderately Polar (-2 < LogP < 0)

Caption: Decision tree for selecting purification techniques based on LogP and solubility profiles.

Experimental Validation: HILIC vs. SFC vs. RPLC

Recent benchmarking studies (see Ref [1], [2]) comparing these modalities for polar metabolites (e.g., urine profiling) reveal distinct performance clusters:

  • Retention: SFC with polar modifiers (MeOH + NH4OH) successfully retained and separated 20 polar analytes that co-eluted in the void volume of RPLC [1].

  • Peak Capacity: HILIC (Amide) generally offers the highest peak capacity for isomeric polar compounds (e.g., sugars, amino acids) due to the highly selective water-partitioning mechanism [3].

  • Sensitivity (MS): HILIC often provides 2-10x higher sensitivity in MS detection compared to Aqueous RPLC. This is because the high acetonitrile content in HILIC mobile phases enhances desolvation efficiency in the electrospray source [4].

HILIC Mechanism Visualization

To understand why HILIC works where RPLC fails, we must visualize the partitioning mechanism.

HILIC_Mechanism Silica Silica/Amide Surface (Stationary Phase) WaterLayer Water-Enriched Layer (Stagnant) Silica->WaterLayer Hydrogen Bonding BulkPhase Bulk Mobile Phase (High ACN) WaterLayer->BulkPhase Phase Boundary Analyte Polar Analyte Analyte->WaterLayer Partitioning (Preferred) Analyte->BulkPhase Elution

Caption: HILIC retention mechanism showing analyte partitioning into the stagnant water layer.

References

  • Hopfgartner, G., et al. (2020). "Supercritical fluid chromatography-mass spectrometry using data independent acquisition for the analysis of polar metabolites in human urine." Journal of Chromatography A. Available at: [Link]

  • Bieber, S., et al. (2017). "RPLC-HILIC and SFC with Mass Spectrometry: Polarity-Extended Organic Molecule Screening in Environmental (Water) Samples." Analytical Chemistry. Available at: [Link]

  • Waters Corporation. (2025). "Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS." Available at: [Link]

  • Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Available at: [Link]

Sources

Validation

A Guide to Inter-Laboratory Comparison of Bioassay Results for a Novel Compound

Introduction In the realm of drug discovery and development, the bioassay stands as a cornerstone for characterizing the biological activity of a novel compound.[1][2][3] It provides the crucial link between the compound...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of drug discovery and development, the bioassay stands as a cornerstone for characterizing the biological activity of a novel compound.[1][2][3] It provides the crucial link between the compound and its intended therapeutic effect. However, the inherent variability of biological systems can make bioassays challenging to replicate perfectly.[4][5] Therefore, demonstrating that a bioassay is robust and yields consistent results across different laboratories is paramount for regulatory submissions and the overall success of a drug development program.[6][7]

Pre-Transfer Activities: The Foundation for a Successful Inter-Laboratory Study

Before embarking on a multi-laboratory study, a significant amount of groundwork must be laid in the originating laboratory. A well-developed and validated bioassay is the prerequisite for a successful transfer.

Comprehensive Bioassay Development and Optimization

The initial development of the bioassay should be guided by a deep understanding of the novel compound's mechanism of action (MOA).[8] The assay should be designed to measure a biological response that is directly related to the compound's intended therapeutic effect. Key considerations during development include:

  • Signal Detection: Determining the most appropriate and robust signal to measure the biological activity.[1]

  • Dose-Response Relationship: Establishing a clear and reproducible dose-response curve.[1]

  • Reference Standard: Developing a well-characterized reference standard for calculating relative potency.[1]

  • Assay Robustness: Identifying and controlling for sources of variability, such as different reagent lots, incubation times, and temperature.[1]

Thorough Single-Laboratory Validation

Once the assay is developed, it must undergo rigorous validation in the originating laboratory to demonstrate its suitability for its intended purpose. The validation should assess the following parameters, as outlined in guidelines from regulatory bodies like the FDA and international standards such as ICH Q2(R1):[9]

  • Accuracy: The closeness of the measured value to the true value. This is often assessed by spiking the matrix with known concentrations of the analyte.[1]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (CV) and is assessed at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, and/or different equipment.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[1]

  • Linearity and Range: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]

  • Robustness: The capacity of the assay to remain unaffected by small, but deliberate variations in method parameters.[1]

Development of a Detailed Assay Protocol and Standard Operating Procedure (SOP)

A comprehensive and unambiguous SOP is the cornerstone of a successful inter-laboratory study. It should provide step-by-step instructions for every aspect of the assay, leaving no room for interpretation. The SOP should include details on:

  • Reagent preparation and storage.

  • Cell culture and maintenance (if applicable).

  • Assay procedure, including incubation times and temperatures.

  • Data acquisition and analysis.

  • Acceptance criteria for assay performance (e.g., system suitability tests).

Designing the Inter-Laboratory Comparison Study

With a validated assay and a detailed SOP in hand, the next step is to design the inter-laboratory study. The design of the study will depend on its specific objectives.

Study Objectives and Scope

The primary objective of an inter-laboratory comparison is typically to assess the reproducibility of the bioassay in different laboratories.[10] Other objectives may include:

  • Qualifying a new laboratory to perform the assay.

  • Investigating a known issue or discrepancy between laboratories.

  • Generating data to support regulatory submissions.

The scope of the study should be clearly defined, including the number of participating laboratories, the number of samples to be tested, and the timeline for the study.

Selection of Participating Laboratories

The selection of participating laboratories is a critical step. Laboratories should have:

  • The necessary equipment and infrastructure.

  • Experienced personnel with expertise in the relevant bioassay techniques.

  • A quality system in place to ensure data integrity.

Preparation and Distribution of Critical Reagents

To minimize variability, it is essential to provide all participating laboratories with a single, qualified lot of all critical reagents, including:

  • The novel compound and reference standard.

  • Cell lines (if applicable).

  • Key antibodies, enzymes, or other critical reagents.

All reagents should be shipped under appropriate conditions to ensure their stability.

The Inter-Laboratory Study Protocol

A detailed study protocol should be developed and agreed upon by all participating laboratories before the start of the study. The protocol should include:

  • A clear description of the study design and objectives.

  • The detailed assay SOP.

  • Instructions for sample handling, storage, and testing.

  • A predefined data analysis plan, including the statistical methods to be used.

  • Templates for data reporting.

To ensure an unbiased assessment, it is good practice to blind the samples sent to the participating laboratories.

Executing the Inter-Laboratory Study: A Step-by-Step Workflow

The execution of the inter-laboratory study should be carefully managed to ensure consistency and data quality.

G cluster_0 Study Execution Workflow Protocol Training Protocol Training Sample Analysis Sample Analysis Protocol Training->Sample Analysis Ensures Consistency Data Reporting Data Reporting Sample Analysis->Data Reporting Standardized Templates Centralized Analysis Centralized Analysis Data Reporting->Centralized Analysis Single Data Set

Caption: Workflow for executing the inter-laboratory study.

Protocol Training and Harmonization

Before the study begins, it is crucial to conduct a training session with all participating laboratories to ensure they have a thorough understanding of the protocol and to address any questions. This can be done through a combination of written materials, teleconferences, and, if possible, on-site training.

Sample Analysis and Data Collection

Each laboratory should perform the assay according to the study protocol and SOP. All data should be recorded in the provided templates. It is important to document any deviations from the protocol.

Data Reporting and Centralization

Upon completion of the sample analysis, each laboratory should submit its data to a central coordinator. The data should be reviewed for completeness and accuracy before being combined into a single dataset for statistical analysis.

Statistical Analysis and Interpretation of Inter-Laboratory Data

The statistical analysis of the inter-laboratory data is the final and most critical step in the comparison process. The goal is to quantify the variability of the assay within and between laboratories and to determine if the assay is sufficiently reproducible.

Data Integrity and Outlier Analysis

The first step in the data analysis is to review the data for any obvious errors or outliers. Outlier tests, such as Cochran's C test for variances and Grubbs' test for individual results, can be used to identify data points that are statistically different from the rest of the data. However, any decision to exclude data should be made with caution and should be pre-defined in the study protocol.

Assessing Intra-Assay and Inter-Assay Precision

The precision of the assay within each laboratory should be assessed by calculating the mean, standard deviation, and coefficient of variation (CV) for the replicate measurements of each sample.

Precision Parameter Description Acceptance Criteria (Typical)
Intra-assay Precision (Repeatability) Variation within a single assay run.CV ≤ 15%
Inter-assay Precision (Intermediate Precision) Variation between different assay runs on different days.CV ≤ 20%
Quantifying Inter-Laboratory Reproducibility

The primary goal of the statistical analysis is to assess the reproducibility of the assay across all participating laboratories. This is typically done by calculating the overall mean, the between-laboratory standard deviation, and the reproducibility coefficient of variation (CV).

Reproducibility Parameter Description Acceptance Criteria (Typical)
Inter-laboratory Reproducibility Variation between different laboratories.CV ≤ 30%

The acceptance criteria for reproducibility may vary depending on the type of assay and its intended use.

Graphical Analysis of Inter-Laboratory Data

Graphical methods can be very useful for visualizing and interpreting inter-laboratory data. A Youden plot is a graphical technique that is particularly well-suited for inter-laboratory comparisons. In a Youden plot, the results for two different samples are plotted against each other, with each point representing a different laboratory. The pattern of the points can reveal systematic errors (bias) in the data from individual laboratories.

G cluster_1 Data Analysis and Interpretation Data Integrity Review Data Integrity Review Intra- & Inter-Assay Precision Intra- & Inter-Assay Precision Data Integrity Review->Intra- & Inter-Assay Precision Inter-Laboratory Reproducibility Inter-Laboratory Reproducibility Intra- & Inter-Assay Precision->Inter-Laboratory Reproducibility Graphical Analysis Graphical Analysis Inter-Laboratory Reproducibility->Graphical Analysis Final Conclusion Final Conclusion Graphical Analysis->Final Conclusion

Caption: The process of analyzing and interpreting inter-laboratory data.

Drawing Conclusions and Best Practices

Troubleshooting Common Issues

If the inter-laboratory variability is high, it is important to investigate the potential causes. Common sources of variability in inter-laboratory studies include:

  • Ambiguities in the assay protocol.

  • Differences in operator technique.

  • Variations in equipment or environmental conditions.

  • Instability of the samples or reagents.

A thorough investigation of these factors can help to identify the root cause of the variability and to implement corrective actions.

Lifecycle Management of the Bioassay

The inter-laboratory comparison is not a one-time event. As a bioassay is used over time, it is important to monitor its performance to ensure that it remains in a state of control.[8] This may involve periodic re-validation or participation in proficiency testing programs.[10]

References

  • Essentials in Bioassay Development. (2020, November 12). BioPharm International. [Link]

  • Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. (2019, August 5). Taylor & Francis Online. [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (n.d.). PMC. [Link]

  • Best practice in bioassay development. (2019, August 14). BioTechniques. [Link]

  • Bioassay Development & Validation. (2025, April 10). IntellAstraConsult. [Link]

  • Best practices in bioassay development to support registration of biopharmaceuticals. (2019, September 15). PubMed. [Link]

  • Bioassay method transfer: Regulator's perspective and case studies. (n.d.). CASSS. [Link]

  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. (2020, February 7). BioProcess International. [Link]

  • A Practical Approach to Biological Assay Validation. (n.d.). EDRA Services. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). PMC. [Link]

  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. (2025, February 9). CMDC Labs. [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (n.d.). EAS. [Link]

  • Statistical method for determining and comparing limits of detection of bioassays. (2015, October 6). PubMed. [Link]

  • VAMAS Guidelines for the Design and Operation of Interlaboratory Comparisons (ILCs). (n.d.). VAMAS. [Link]

  • Statistical analysis of experimental designs applied to biological assays. (n.d.). SciSpace. [Link]

Sources

Comparative

The Gold Standard: A Comparative Guide to Assessing the Purity of Synthetic Compounds Against Reference Standards

For researchers, scientists, and professionals in drug development, the purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. This guide provides an in-depth comparison of the most robust analytical techniques for assessing compound purity, emphasizing the indispensable role of reference standards in achieving accurate and defensible results. We will delve into the "why" behind experimental choices, offering field-proven insights to empower you in establishing self-validating purity assessment systems.

The Imperative of Purity: Why It Matters

The presence of impurities in a synthetic compound can have profound consequences, ranging from altered biological activity and skewed experimental results to significant safety concerns in therapeutic applications.[1][2] The International Council for Harmonisation (ICH) has established comprehensive guidelines (ICH Q3A/B/C/D) that underscore the critical need for meticulous impurity control in new drug substances and products.[3][4][5] These guidelines categorize impurities into organic, inorganic, and residual solvents, each requiring a tailored analytical approach for detection and quantification.[3][6]

The Cornerstone of Accuracy: The Role of Reference Standards

At the heart of any accurate purity assessment lies the use of a reference standard. These are highly purified and well-characterized substances that serve as a benchmark for identity, quality, purity, and strength.[7][8] The United States Pharmacopeia (USP) provides a vast catalog of over 3,500 reference standards, which are globally recognized and accepted by regulatory agencies.[7][9]

Reference standards are broadly classified into two main categories:

  • Qualitative Reference Standards: Used to confirm the identity of a compound.[10]

  • Quantitative Reference Standards: Used to determine the exact amount of a compound or impurity.[10][11]

The use of official reference standards, such as those from the USP, helps to ensure the accuracy and reproducibility of analytical results, thereby reducing the risk of batch failures and regulatory rejection.[9]

A Comparative Analysis of Key Purity Assessment Techniques

The selection of an appropriate analytical technique is contingent upon the physicochemical properties of the compound and the nature of the potential impurities.[12] Here, we compare the most prevalent and powerful methods used in the field.

High-Performance Liquid Chromatography (HPLC)

HPLC is widely regarded as the gold standard for purity analysis due to its precision, versatility, and ability to separate complex mixtures.[13] It is a cornerstone technique in the pharmaceutical industry for both qualitative and quantitative analysis of non-volatile compounds.[2][14]

Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase within a column.[14][15] The choice of stationary and mobile phases is critical for achieving optimal separation.

Common HPLC Modes for Purity Analysis:

HPLC ModePrincipleBest Suited For
Reversed-Phase (RP-HPLC) Separation based on hydrophobicity using a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[12]A wide range of non-polar to moderately polar compounds and their impurities.[12]
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation based on hydrophilicity using a polar stationary phase and a largely organic mobile phase.[12]Highly polar compounds that are poorly retained in RP-HPLC.[12]
Chiral HPLC Separation of enantiomers using a chiral stationary phase.Assessing the enantiomeric purity of chiral compounds.

Experimental Workflow for HPLC Purity Assessment:

Caption: A generalized workflow for HPLC-based purity assessment.

Detailed Protocol for RP-HPLC Purity Analysis:

  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). Degas the solvents.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent to a known concentration.

  • Sample Preparation: Prepare the synthetic compound solution at approximately the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a wavelength appropriate for the compound.

    • Gradient: A typical gradient might run from 5% to 95% organic phase over 20 minutes.

  • Analysis Sequence: Inject a blank (diluent), followed by the reference standard, and then the sample.[12]

  • Purity Calculation: Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[12][16]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive and selective technique that measures the mass-to-charge ratio (m/z) of ions.[17] It is invaluable for confirming the identity of compounds and for identifying and quantifying impurities, even at trace levels.[13][]

Principle of Operation: Molecules are ionized, and the resulting ions are separated based on their m/z ratio and detected. The resulting mass spectrum provides information about the molecular weight and structure of the compound.

Coupling with Chromatography (LC-MS & GC-MS): For analyzing complex mixtures, MS is most powerfully employed as a detector for a chromatographic system.[19]

  • LC-MS: Combines the separation power of HPLC with the detection sensitivity and selectivity of MS.[20] This is a workhorse technique in modern analytical labs for purity assessment.

  • GC-MS: Ideal for the analysis of volatile and semi-volatile compounds, such as residual solvents and certain organic impurities.[2][]

Experimental Workflow for LC-MS Purity Assessment:

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis LC_Separation HPLC Separation (as previously described) Ionization Ionization Source (e.g., ESI, APCI) LC_Separation->Ionization Eluent Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Mass_Analyzer Detector Ion Detector Mass_Analyzer->Detector TIC Total Ion Chromatogram (TIC) Detector->TIC EIC Extracted Ion Chromatogram (EIC) TIC->EIC Mass_Spectra Mass Spectra of Peaks TIC->Mass_Spectra Purity_Calc Purity Calculation (Based on TIC or EIC) EIC->Purity_Calc

Caption: Workflow for purity analysis using LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be a powerful quantitative technique (qNMR) for purity assessment.[16][21] It provides detailed information about the molecular structure of the main component and any impurities present.[22][23]

Principle of Operation: NMR measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field.[23] The chemical environment of each nucleus influences its absorption frequency, resulting in a unique NMR spectrum.

Quantitative NMR (qNMR) for Purity Assessment: qNMR allows for the determination of the absolute purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.[24][25]

Key Advantages of qNMR:

  • Primary Ratio Method: Does not require a reference standard of the analyte itself.

  • Non-destructive: The sample can be recovered after analysis.[21]

  • Simultaneous Identification and Quantification: Provides both structural and purity information in a single experiment.[21]

Detailed Protocol for ¹H qNMR Purity Analysis:

  • Internal Standard Selection: Choose a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum and signals that do not overlap with the analyte signals.

  • Sample Preparation: Accurately weigh the synthetic compound and the internal standard into the same NMR tube.[24] Dissolve both in a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay).

  • Data Processing: Process the spectrum (phasing, baseline correction) and carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * Purity_std

    Where:

    • I = Integral area

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • W = Weight

    • Purity_std = Purity of the internal standard

Comparison of Key Performance Characteristics

TechniqueSensitivitySelectivityQuantitative AccuracyThroughputStructural Information
HPLC-UV GoodGoodExcellentHighNone
LC-MS ExcellentExcellentVery GoodHighMolecular Weight
qNMR ModerateGoodExcellent (Primary Method)ModerateDetailed Structure
GC-MS ExcellentExcellentVery GoodHighMolecular Weight

Building a Self-Validating Purity Assessment System

A robust purity assessment strategy relies on the orthogonal application of multiple analytical techniques. No single method can definitively establish purity. A self-validating system employs complementary methods to provide a comprehensive picture of the compound's purity profile.

Logical Flow for a Comprehensive Purity Assessment:

Purity_Validation_Flow Start Synthetic Compound HPLC_UV HPLC-UV Analysis (Purity by Area %) Start->HPLC_UV LC_MS LC-MS Analysis (Confirm MW, Identify Impurities) Start->LC_MS NMR ¹H and ¹³C NMR (Structural Confirmation) Start->NMR Final_Purity Final Purity Assignment HPLC_UV->Final_Purity LC_MS->Final_Purity qNMR qNMR Analysis (Absolute Purity vs. Standard) NMR->qNMR qNMR->Final_Purity

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol)

Standard Operating Procedure (SOP): Safe Handling of Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) Document Control: Scope: Laboratory & Pilot Scale Handling Hazard Class: Irritant (Skin/Eye/Respiratory), Potential S...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure (SOP): Safe Handling of Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol)

Document Control:

  • Scope: Laboratory & Pilot Scale Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory), Potential Sensitizer[1][2][3]

  • Physical State: Hygroscopic Solid / Fine Particulate[2][3][4]

Part 1: Executive Safety Summary

The "Why" Behind the Protocol: Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) is a functionalized carbohydrate derivative (specifically a methoxy-substituted pyranose dimer).[1][2][3][4] While carbohydrate backbones are often biologically benign, synthetic functionalization (methylation and dimerization) alters their physicochemical properties.[3]

Critical Hazards:

  • Inhalation (Primary Risk): As a poly-hydroxylated solid, this compound is likely hygroscopic and prone to static charge, generating fine, invisible dust during weighing.[2][3][4] Inhalation can cause specific respiratory irritation or sensitization.[3]

  • Ocular Damage: Fine carbohydrate dusts are desiccating and abrasive to corneal tissue.[3]

  • Cross-Contamination: In drug development, this molecule often serves as a chiral intermediate or scaffold.[3] Protecting the sample from RNase/DNase and moisture is as critical as protecting the scientist.[3]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Universal Precaution handling of Class II/III solids where specific toxicological data may be limited.

Protection ZoneStandard Handling (< 1g)High Exposure (> 1g or Open Bench)Rationale
Respiratory Fume Hood (Sash at 18")P100 Respirator or PAPREngineering controls are primary.[1][2][3][4] If outside a hood, N95 is insufficient for fine particulates over long durations.[2][3]
Hand Protection Nitrile Gloves (4-5 mil)Double Gloving (Nitrile / Nitrile)Outer glove protects against abrasion/contamination; inner glove maintains barrier during doffing.[1][2][3][4]
Eye Protection Safety Glasses (Side Shields)Chemical Splash Goggles Powders drift.[2][3] Goggles seal the eyes against airborne dust that glasses miss.[3]
Body Protection Lab Coat (Cotton/Poly)Tyvek® Sleeves or ApronSynthetic sugars can be sticky when humidified; disposable sleeves prevent cuff contamination.[2][3]

Part 3: Operational Workflow & Engineering Controls

The Weighing Protocol (Critical Step)

Most exposure incidents occur during the transfer of dry solids.[1][2][4]

Step 1: Environmental Setup

  • Humidity Control: Ensure lab humidity is <50%. Hygroscopic sugars absorb moisture rapidly, becoming sticky and difficult to handle, leading to aggressive scraping and potential spills.[2][3]

  • Static Neutralization: Use an Ionizing Air Gun or Anti-Static Bar inside the balance enclosure.[3]

    • Why? Functionalized sugars carry high static loads.[3] Without neutralization, particles will "jump" off the spatula, contaminating the balance and the user.[2][3]

Step 2: The "Closed Transfer" Technique

  • Place the receiving vessel (tare) inside the fume hood/balance enclosure.[3]

  • Open the source container only inside the enclosure.[3]

  • Use a disposable anti-static spatula.[3]

  • Do not dump. Tap the spatula gently against the receiving vessel wall to slide the powder off.[3]

  • Seal immediately. Wipe the threads of the source container with a dry Kimwipe before recapping to prevent "crust" formation that compromises the seal later.[3]

Solubilization & Reaction
  • Solvent Choice: This compound is likely soluble in water, methanol, or DMSO.[2][3][4]

  • Exotherm Check: When dissolving >10g, add solvent slowly. Hydrogen bonding formation can be mildly exothermic.[3]

  • Inert Atmosphere: If used in catalysis or high-purity synthesis, purge the headspace with Nitrogen/Argon.[2][3][4] Methoxy groups can be susceptible to oxidation or hydrolysis under extreme pH.[3]

Part 4: Visualization of Safety Logic

Figure 1: Risk Assessment & Control Logic This diagram illustrates the decision-making process for handling functionalized carbohydrates.

SafetyLogic cluster_controls Control Hierarchy Chemical Bis(2-(hydroxymethyl)-... (Fine Powder) Hazard Hazard: Inhalation & Static Dust Dispersion Chemical->Hazard Properties Eng Engineering: Fume Hood + Static Ionizer Hazard->Eng Primary Barrier PPE PPE: Nitrile Gloves + Goggles Eng->PPE Redundancy Action Safe Handling Achieved PPE->Action

Caption: Hierarchy of controls prioritizing static neutralization and containment over PPE alone.

Part 5: Waste Disposal & Emergency Response

Disposal Protocol:

  • Solid Waste: Do not throw in trash. Bag in a sealed clear plastic bag, label as "Chemical Waste: Solid Carbohydrate Derivative," and dispose of via EHS hazardous waste stream.

  • Liquid Waste:

    • Aqueous solutions: Collect in "Non-Halogenated Organic" waste containers.[3]

    • Solvent solutions: Segregate based on solvent (e.g., Halogenated vs. Non-Halogenated).[2][3][4]

  • Container Rinse: Triple rinse empty containers with water before disposal.[3] The rinse water must be treated as chemical waste.[3]

Spill Response (Dry Powder):

  • Do NOT sweep vigorously. This creates airborne dust.[3]

  • Cover the spill with a paper towel dampened with water (or solvent if water-insoluble).[2][3][4]

  • Wipe up the wet slurry.[3]

  • Clean area with soap and water to remove sticky residues.[3]

References

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Laboratory Safety Guidance: Chemical Hygiene Plan. OSHA 3404-11R.[2][3][4]

  • Ansell Healthcare. (2023).[3] Chemical Permeation & Degradation Resistance Guide. (Reference for Nitrile glove selection against organic solids).

  • PubChem. (2024).[3] Compound Summary: Methyl-alpha-D-glucopyranoside (Structural Analog Safety Data). National Library of Medicine.[3]

Sources

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